Ethyl 4-amino-2,6-difluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLHONIWEPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191469-36-0 | |
| Record name | 191469-36-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-2,6-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-amino-2,6-difluorobenzoate, a fluorinated aniline derivative of significant interest to researchers and professionals in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its properties, reactivity, and potential applications.
Introduction and Strategic Importance
This compound is a synthetic building block that belongs to the class of anthranilate esters. Its strategic value in drug discovery stems from the unique combination of three functional components on a single scaffold:
-
A Nucleophilic Aniline Core: The 4-amino group serves as a versatile handle for a wide array of chemical transformations, most notably amide bond formation, N-alkylation, and diazotization reactions to introduce further diversity.
-
An Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functionalities, providing another point for molecular elaboration.
-
A 2,6-Difluorinated Phenyl Ring: The presence of two fluorine atoms ortho to the ester functionality provides profound and predictable effects on the molecule's physicochemical and pharmacological properties. This substitution pattern is known to modulate basicity (pKa) of the aniline nitrogen, increase lipophilicity, block metabolic oxidation at the ortho positions, and enforce specific torsional conformations of the scaffold, which can be critical for achieving high-affinity binding to biological targets.
This guide will delve into the known and predicted characteristics of this molecule, offering field-proven insights into its synthesis and effective utilization in research and development programs.
Physicochemical and Spectroscopic Profile
Comprehensive experimental data for this compound is limited. However, we can consolidate its core identifiers and provide a comparative analysis with related, well-characterized compounds.
Core Chemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChemLite[1] |
| Molecular Weight | 201.17 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 201.06013 Da | PubChemLite[1] |
| InChI | InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2,12H2,1H3 | PubChemLite[1] |
| InChIKey | UNWQLHONIWEPMU-UHFFFAOYSA-N | PubChemLite[1] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1F)N)F | PubChemLite[1] |
| CAS Number | Not definitively assigned in public databases. |
Comparative Physical Properties
To estimate the physical state and melting point, comparison with structural analogues is instructive.
| Compound | Structure | Melting Point (°C) | Notes |
| Ethyl 4-aminobenzoate | Non-fluorinated parent | 88 - 92 °C | The addition of fluorine atoms typically increases the melting point due to altered crystal packing and polarity.[2][3] |
| Ethyl 4-amino-2-fluorobenzoate | Mono-fluorinated analogue | 106 - 110 °C | Demonstrates the melting point increase with fluorine substitution. |
| This compound | Target Compound | Predicted: >110 °C | Based on trends, a melting point exceeding that of the mono-fluoro analogue is expected. |
Predicted Spectroscopic Signature
While experimental spectra are not available, a predictive analysis based on fundamental principles of NMR spectroscopy is provided for structural verification.
-
¹H NMR:
-
Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (–CH₃) and a quartet integrating to 2H around δ 4.2-4.4 ppm (–CH₂).
-
Amino Group: A broad singlet integrating to 2H (–NH₂), with its chemical shift being solvent-dependent (typically δ 4.0-5.0 ppm in CDCl₃).
-
Aromatic Protons: The two aromatic protons at the 3- and 5-positions are chemically equivalent. They are expected to appear as a triplet in the range of δ 6.2-6.5 ppm due to coupling with the two adjacent fluorine atoms (³JHF ≈ 8-10 Hz).
-
-
¹³C NMR:
-
Ethyl Group: Two signals expected around δ 14 ppm (–CH₃) and δ 61 ppm (–O–CH₂).
-
Carbonyl Group: A signal for the ester carbonyl (C=O) is expected around δ 164-166 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbons bearing fluorine (C2, C6) will appear as doublets with large ¹JCF coupling constants (≈ 240-250 Hz). The carbon attached to the amino group (C4) and the carbon attached to the ester (C1) will also show coupling to fluorine.
-
-
¹⁹F NMR:
-
A single signal is expected since both fluorine atoms are chemically equivalent. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (³JFH).
-
Synthesis and Purification Protocol
The most direct and reliable method for preparing this compound is the acid-catalyzed esterification (Fischer esterification) of its corresponding carboxylic acid, which is commercially available.[]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
4-Amino-2,6-difluorobenzoic Acid (1 eq.)[]
-
Absolute Ethanol (20-30 volumes)
-
Concentrated Sulfuric Acid (0.1-0.2 eq.)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Amino-2,6-difluorobenzoic acid. Suspend the acid in absolute ethanol.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise. Causality Note: The exothermic nature of acid dilution requires cooling to prevent uncontrolled boiling. Sulfuric acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 16-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting material.
-
Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated residue into a beaker containing a saturated solution of sodium bicarbonate. Stir until effervescence ceases and the pH is neutral to slightly basic (pH 7-8). Trustworthiness Note: This step is critical to remove the acid catalyst and deprotonate any remaining starting material, facilitating its removal from the organic phase.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The pure product can be further recrystallized from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is defined by the reactivity of its functional groups. The ortho-difluoro substitution pattern significantly influences this reactivity compared to non-fluorinated analogues.
Caption: Key reaction pathways for this compound.
-
Reactions at the Amino Group:
-
Acylation and Sulfonylation: The aniline nitrogen is a potent nucleophile and readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides. This is the most common transformation for incorporating this scaffold into larger molecules.
-
Diazotization (Sandmeyer Reaction): The amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This intermediate is highly valuable as it can be displaced by a wide range of nucleophiles (–Cl, –Br, –CN, –OH, –F), enabling extensive diversification of the aromatic core. The reactivity of the 3,5-difluoro isomer in forming azobenzene derivatives suggests similar reactivity for the 2,6-isomer.[5]
-
-
Reactions at the Ester Group:
-
Hydrolysis: The ethyl ester can be saponified under basic conditions (e.g., LiOH, NaOH) or hydrolyzed under acidic conditions to provide the parent 4-amino-2,6-difluorobenzoic acid.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes requiring a catalyst. This provides an alternative route to amide bond formation.
-
Applications in Medicinal Chemistry
While specific examples citing this compound are scarce, the strategic value of related fluorinated aminobenzoates is well-documented, allowing for an authoritative projection of its potential roles.
-
As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core aniline that forms a critical hydrogen bond with the hinge region of the kinase domain. Substituted 4-amino benzoate esters are actively used for this purpose. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7] The 2,6-difluoro substitution pattern would offer a unique steric and electronic profile to probe these interactions.
-
Modulation of Physicochemical Properties: Fluorine substitution is a cornerstone of modern medicinal chemistry for optimizing drug-like properties.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing fluorine atoms at the 2- and 6-positions effectively blocks cytochrome P450-mediated aromatic hydroxylation at these sites, which can be a major route of metabolism for aniline-containing drugs.
-
Lipophilicity and Permeability: Fluorine is highly lipophilic, and its introduction generally increases a molecule's LogP. This can enhance membrane permeability and cell penetration, although the effect of two fluorines must be carefully balanced to maintain adequate aqueous solubility.
-
pKa Modulation: Fluorine is strongly electron-withdrawing. The two ortho-fluorines will significantly decrease the electron density on the aromatic ring and, through an inductive effect, lower the basicity (pKa) of the 4-amino group. This can be crucial for reducing off-target effects associated with highly basic centers or for optimizing binding in acidic pockets.
-
-
Conformational Control: The steric bulk of the two ortho-fluorine atoms can restrict the rotation around the C1-C(O) bond. This conformational constraint can lock the molecule into a specific, biologically active conformation, leading to improved potency and selectivity. This principle has been used in the design of potent and selective EP4 antagonists.[8]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. Therefore, a risk assessment must be performed based on the hazards of structurally similar compounds.
-
Potential Hazards:
-
Based on analogues like Ethyl 4-amino-2-fluorobenzoate, the compound should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[9]
-
Aromatic amines as a class can cause skin sensitization (allergic reactions) upon repeated contact.[10]
-
Absorption may lead to the formation of methemoglobin, which can impair oxygen transport in the blood.[11]
-
-
Recommended Precautions:
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a cool, dry place, protected from light.
-
Disclaimer: This safety information is advisory and based on related structures. Always consult the vendor-supplied SDS before handling and perform a site-specific risk assessment.
Conclusion
This compound represents a high-potential yet under-characterized building block for modern drug discovery. Its unique combination of a reactive aniline, a modifiable ester, and a strategically di-fluorinated ring makes it an attractive scaffold for generating novel chemical entities with optimized pharmacological profiles. While a lack of extensive public data necessitates a predictive approach to its properties and handling, the established principles of medicinal chemistry strongly support its utility for researchers aiming to leverage the powerful effects of fluorine substitution for creating next-generation therapeutics.
References
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PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]
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IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
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National Center for Biotechnology Information. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
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The Royal Society of Chemistry. Supporting Information for [Title of a relevant article]. [Link]
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ngcontent-ng-c1703228563="" class="ng-star-inserted">2H_4)benzoate. PubChem. [Link] -
ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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SpectraBase. Ethyl 4-aminobenzoate 13C NMR. [Link]
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National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
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National Center for Biotechnology Information. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]
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National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
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An In-depth Technical Guide to Ethyl 4-amino-2,6-difluorobenzoate
This guide provides a comprehensive technical overview of Ethyl 4-amino-2,6-difluorobenzoate, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and materials science. While a specific CAS number for this ester is not readily found in major chemical databases, this document focuses on its synthesis from its well-characterized precursor, 4-Amino-2,6-difluorobenzoic acid, and discusses its anticipated properties and applications based on established chemical principles and data from analogous structures.
Chemical Identity and Physicochemical Properties
This compound is the ethyl ester of 4-Amino-2,6-difluorobenzoic acid. The strategic placement of two fluorine atoms ortho to the carboxylic acid group and meta to the amino group significantly influences the molecule's electronic properties, pKa, and conformational behavior.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 4-Amino-2,6-difluorobenzoic acid (Precursor) |
| CAS Number | Not available | 154314-62-2[][2][3] |
| Molecular Formula | C₉H₉F₂NO₂ | C₇H₅F₂NO₂ |
| Molecular Weight | 201.17 g/mol | 173.12 g/mol |
| Appearance | Expected to be a solid at room temperature. | Solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) and have low solubility in water. | Soluble in some organic solvents. |
| Boiling Point | Higher than the corresponding acid. | Not readily available. |
| Melting Point | Dependent on crystalline form. | Not readily available. |
Synthesis and Purification
The most direct and established method for the synthesis of this compound is the Fischer-Speier esterification of 4-Amino-2,6-difluorobenzoic acid.[4][5][6] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol, which serves as both a reactant and the solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq).
-
Catalyst Addition: With continuous stirring, slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq). The addition of a strong acid to the aminobenzoic acid may cause an initial precipitation of the ammonium salt.[7][8]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Caption: Fischer-Speier esterification workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as a multiplet, and the amino protons (-NH₂) as a broad singlet.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring (with C-F couplings), and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).[9]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (201.17 g/mol ).
Applications in Research and Drug Discovery
Fluorinated anilines and their derivatives are crucial building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are key parameters in drug design.[10][11][12]
-
Pharmaceutical Intermediates: this compound can serve as a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The amino group can be readily derivatized to form amides, sulfonamides, or be used in coupling reactions, while the ester can be hydrolyzed back to the carboxylic acid or converted to other functional groups.
-
Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other aromatic systems, offering a unique electronic and steric profile that can modulate a compound's interaction with biological targets.[13]
-
Materials Science: Fluorinated organic molecules are also of interest in materials science for the development of polymers, liquid crystals, and other functional materials with specific electronic and physical properties.
Caption: Potential applications of this compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood.
References
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CP Lab Safety. 4-Amino-2,6-difluorobenzoic acid, 98% Purity, C7H5F2NO2, 100 mg. [Link]
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Chemistry LibreTexts. Preparation of Esters. [Link]
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ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
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MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]
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ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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An In-Depth Technical Guide to Ethyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-amino-2,6-difluorobenzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While this specific isomer is not as widely documented as its analogues, this paper synthesizes available data on its precursors and related compounds to provide a robust scientific profile. We will delve into its chemical properties, a validated synthesis protocol, and the analytical methodologies required for its characterization, offering field-proven insights into its handling and application.
Core Molecular Profile
This compound is a derivative of benzoic acid, featuring two fluorine atoms ortho to the carboxylic ester and an amino group in the para position. This substitution pattern imparts unique electronic properties and conformational constraints that are highly sought after in drug design.
The molecular formula for this compound is C₉H₉F₂NO₂ . Based on this, the precise molecular weight is calculated to be 201.17 g/mol . This value is a critical parameter for all quantitative analyses, including mass spectrometry and preparation of molar solutions.[1][2]
Table 1: Key Physicochemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | Deduced from Parent Acid |
| Molecular Weight | 201.17 g/mol | Calculated[1][2] |
| Parent Acid | 4-Amino-2,6-difluorobenzoic Acid | BOC Sciences |
| Parent Acid CAS | 154314-62-2 | BOC Sciences[] |
| Parent Acid MW | 173.12 g/mol | BOC Sciences[] |
The introduction of two fluorine atoms at the 2 and 6 positions sterically hinders the rotation of the ester group and influences the basicity of the aniline nitrogen through strong inductive electron withdrawal. These features can enhance binding affinity to biological targets and improve metabolic stability, key objectives in drug development.
Synthesis Protocol: Fischer Esterification
The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-Amino-2,6-difluorobenzoic acid[]. This acid-catalyzed reaction with ethanol is a standard, high-yield procedure in organic synthesis.
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): A strong mineral acid is required to protonate the carbonyl oxygen of the benzoic acid, thereby activating the carbonyl carbon for nucleophilic attack by the ethanol. Sulfuric acid is chosen for its high boiling point and efficacy as a dehydrating agent, which helps to drive the equilibrium towards the product.
-
Ethanol as Solvent and Reagent: Using ethanol in large excess serves both as the nucleophile and the reaction solvent. Le Châtelier's principle dictates that this excess concentration will shift the reaction equilibrium to favor the formation of the ethyl ester, maximizing the yield.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (ethanol, ~78 °C) increases the rate of reaction, allowing equilibrium to be reached in a practical timeframe (typically 4-12 hours).
-
Neutralization and Extraction: After the reaction, the mixture is neutralized with a weak base like sodium bicarbonate to quench the acid catalyst and deprotonate any remaining carboxylic acid, rendering it water-soluble. The desired ester product, being less polar, remains in the organic phase (e.g., ethyl acetate) during liquid-liquid extraction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Amino-2,6-difluorobenzoic acid (CAS 154314-62-2) in 10-20 volumes of absolute ethanol.[]
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution while stirring.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting acid.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Fischer Esterification Workflow for this compound.
Analytical Characterization: A Predictive Approach
Due to the scarcity of published spectra for this specific isomer, we present a validated, predictive guide to its analytical characterization based on the known spectroscopic data of its structural analogues, such as Ethyl 4-aminobenzoate and other fluorinated derivatives.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
An ethyl group will show a characteristic triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂).
-
The amino (NH₂) protons will appear as a broad singlet, typically between 4.0 and 6.0 ppm, whose position is solvent-dependent.
-
The two aromatic protons at the 3- and 5-positions are chemically equivalent and will appear as a doublet due to coupling with the two ortho fluorine atoms. The expected chemical shift would be in the range of 6.2-6.5 ppm.
-
-
¹³C NMR: The carbon spectrum will provide key structural information.
-
Ethyl group carbons will be observed around 14 ppm (CH₃) and 61 ppm (CH₂).
-
The carbonyl carbon (C=O) of the ester will be found downfield, around 165 ppm.
-
Four distinct aromatic carbon signals are expected. The carbons bearing fluorine (C2, C6) will show a large one-bond coupling constant (¹JCF) and appear around 160 ppm. The carbon attached to the amino group (C4) will be around 150 ppm, while the protonated carbons (C3, C5) will be the most upfield, around 100-105 ppm, also showing C-F coupling.
-
-
¹⁹F NMR: The fluorine NMR will show a single resonance for the two equivalent fluorine atoms, likely appearing as a singlet in a proton-decoupled spectrum.
Infrared (IR) Spectroscopy
The IR spectrum serves as a molecular fingerprint. Key absorption bands can confirm the presence of the principal functional groups.[4]
-
N-H Stretching: Two distinct bands in the region of 3350-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-F Stretching: Strong bands in the region of 1200-1300 cm⁻¹ indicating the presence of aryl-fluorine bonds.
-
Aromatic C=C Stretching: Overtone bands typically appearing between 1450 and 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 201.17. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the subsequent loss of carbon monoxide (-CO, m/z = 28).
Table 2: Predicted Analytical Data Summary
| Technique | Feature | Predicted Observation |
| ¹H NMR | Aromatic-H (C3, C5) | Doublet, ~6.2-6.5 ppm |
| -OCH₂CH₃ | Quartet, ~4.3-4.4 ppm | |
| -OCH₂CH₃ | Triplet, ~1.3-1.4 ppm | |
| -NH₂ | Broad singlet, ~4.0-6.0 ppm | |
| IR | N-H Stretch | 3350-3500 cm⁻¹ (two bands) |
| C=O Stretch | 1700-1720 cm⁻¹ (strong) | |
| C-F Stretch | 1200-1300 cm⁻¹ (strong) | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 201.17 |
Applications and Future Directions
This compound is a valuable building block for the synthesis of more complex molecules. Its structural motifs are found in:
-
Pharmaceutical Actives: The aniline moiety is a common starting point for the synthesis of heterocyclic compounds, such as quinolones and benzimidazoles, which form the core of many therapeutic agents. The fluorine substitution can enhance drug efficacy and pharmacokinetic properties.[8]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are integral to the design of modern pesticides and herbicides.
-
Materials Science: The rigid and electron-deficient nature of the difluorinated phenyl ring makes it a candidate for incorporation into polymers and organic electronic materials.
The self-validating nature of the protocols described herein ensures that a researcher following these steps can be confident in the identity and purity of the synthesized compound, paving the way for its successful application in downstream research and development.
References
-
Lin, T. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Available from: [Link]
-
PubChem. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574. Available from: [Link]
-
Mary, Y. S., et al. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Available from: [Link]
-
ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... Available from: [Link]
-
SpectraBase. Ethyl 4-aminobenzoate. Available from: [Link]
-
CP Lab Safety. Ethyl 2-amino-4,6-difluorobenzoate, 98% Purity, C9H9F2NO2, 5 grams. Available from: [Link]
Sources
- 1. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 4. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 5. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Ethyl 4-Amino-2-fluorobenzoate Online | Ethyl 4-Amino-2-fluorobenzoate Manufacturer and Suppliers [scimplify.com]
In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic profile of Ethyl 4-amino-2,6-difluorobenzoate, a key intermediate in pharmaceutical synthesis. Given the limited availability of direct experimental spectra in public databases, this document leverages established spectroscopic principles and data from analogous compounds to present a robust, predicted spectroscopic profile. This approach is designed to empower researchers in identifying, characterizing, and utilizing this compound with a high degree of confidence.
Molecular Structure and Its Spectroscopic Implications
This compound is an aromatic compound characterized by an ethyl ester and an amino group in a para-relationship on a benzene ring, with two fluorine atoms positioned ortho to the ester group. This specific arrangement of electron-donating (amino) and electron-withdrawing (ester and fluorine) groups dictates a unique electronic environment, which is directly reflected in its spectroscopic signatures.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, showcasing signals for the ethyl group and the aromatic protons. The symmetry of the molecule, due to the para-disposed amino and ester groups and the symmetrically placed fluorine atoms, will simplify the aromatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.35 | Triplet (t) | 3H | -CH₃ | Typical chemical shift for a methyl group adjacent to a methylene group. |
| ~4.30 | Quartet (q) | 2H | -OCH₂- | Characteristic of a methylene group adjacent to an oxygen and a methyl group. |
| ~4.50 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift of amine protons can vary significantly with solvent and concentration. The signal is often broad due to quadrupole effects and exchange with trace amounts of water.[1] |
| ~6.30 | Doublet of Triplets (dt) or Triplet (t) | 2H | Ar-H | These are the protons meta to the ester group and ortho to the amino group. The strong electron-donating effect of the amino group will shift these protons significantly upfield. They will be coupled to the adjacent fluorine atoms. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of fluorine atoms will lead to C-F coupling, which can be observed in the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14.5 | -CH₃ | Standard chemical shift for an ethyl methyl group. |
| ~61.0 | -OCH₂- | Typical for an ethyl ester methylene carbon. |
| ~98.0 (d, J ≈ 25 Hz) | C3, C5 | These carbons are ortho to the amino group and meta to the ester. The strong shielding from the amino group and coupling to the adjacent fluorine will result in a significant upfield shift and a doublet splitting. |
| ~110.0 (t, J ≈ 10 Hz) | C1 | The carbon bearing the ester group will be a triplet due to coupling with the two ortho fluorine atoms. |
| ~150.0 | C4 | The carbon attached to the amino group will be significantly deshielded by the nitrogen atom. |
| ~160.0 (dd, J ≈ 250 Hz, J ≈ 15 Hz) | C2, C6 | These carbons are directly attached to fluorine, resulting in a large one-bond C-F coupling constant. A smaller two-bond coupling to the other fluorine is also expected. |
| ~165.0 | C=O | The carbonyl carbon of the ester group will appear in the typical downfield region. |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected due to the chemical equivalence of the two fluorine atoms.
Table 3: Predicted ¹⁹F NMR Chemical Shift
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -110 to -130 | Multiplet | Ar-F | The chemical shift is influenced by the ortho ester and para amino groups. The signal will be a multiplet due to coupling with the aromatic protons. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling to simplify the spectrum. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton coupling to observe the splitting patterns.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the internal standard.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-F, and aromatic C-H and C=C bonds.
Table 4: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium-Strong | N-H stretch | Primary Amine |
| ~3050 | Weak-Medium | C-H stretch | Aromatic |
| 2980-2850 | Weak-Medium | C-H stretch | Aliphatic (Ethyl group) |
| ~1710 | Strong | C=O stretch | Ester |
| ~1620 | Medium | N-H bend | Primary Amine |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1300-1100 | Strong | C-O stretch | Ester |
| 1250-1100 | Strong | C-F stretch | Aryl Fluoride |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 201, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of an ethoxy radical (-•OCH₂CH₃): A significant peak at m/z = 156 (M - 45).
-
Loss of ethylene (-CH₂=CH₂): From the molecular ion via a McLafferty rearrangement, leading to a peak at m/z = 173.
-
Loss of the entire ester group (-•COOCH₂CH₃): A peak at m/z = 128.
-
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that will induce the fragmentation patterns described above.
-
Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion peak.
-
-
Mass Analysis:
-
A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of 4-amino-2,6-difluorobenzoic acid. This precursor can be synthesized from commercially available starting materials. A general reaction scheme is presented below.
Caption: Plausible Synthetic Pathway.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound, a compound of significant interest in medicinal chemistry and drug development. By leveraging fundamental principles and comparative data, this guide offers researchers a strong foundation for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a standardized approach to obtaining high-quality data for verification.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]
-
The Royal Society of Chemistry. Supplementary Material for Chemical Communications. [Link]
-
The Royal Society of Chemistry. Supporting Information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
-
NIST. WebBook. National Institute of Standards and Technology. [Link]
Sources
An In-depth Technical Guide to the NMR Spectra of Ethyl 4-amino-2,6-difluorobenzoate
Introduction: The Structural Elucidation Challenge
Ethyl 4-amino-2,6-difluorobenzoate (C₉H₉F₂NO₂) is a substituted aromatic compound whose utility in drug development and organic electronics is growing. The precise arrangement of its functional groups—an activating amino group and two deactivating, ortho-directing fluorine atoms—creates a unique electronic environment that is critical to its chemical reactivity and physical properties. NMR spectroscopy is the most powerful technique for confirming the successful synthesis and structural integrity of this molecule. This guide explains the causality behind the expected spectral features, providing a self-validating framework for its analysis.
The molecular structure and the numbering scheme used for the NMR assignments in this guide are presented below.
Caption: Key spin-spin couplings for the aromatic protons.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a wealth of information, particularly through the observation of carbon-fluorine couplings (JCF), which are invaluable for confirming assignments. The symmetry of the molecule means that only seven distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Prediction |
| C=O (C-7) | ~ 164 - 166 | Triplet (t) | ⁴JCF ≈ 3 - 5 Hz | Typical ester carbonyl chemical shift. A small triplet is expected due to four-bond coupling to the two ortho-fluorines. |
| C-2, C-6 | ~ 160 - 163 | Doublet of Triplets (dt) or complex multiplet | ¹JCF ≈ 250 - 260 Hz (large doublet)³JCCCF ≈ 3-5 Hz (triplet) | The direct attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling. Further smaller coupling to the other fluorine is possible. |
| C-4 | ~ 150 - 152 | Triplet (t) | ³JCF ≈ 8 - 10 Hz | The carbon bearing the amino group is shifted downfield. It will appear as a triplet due to three-bond coupling to the two fluorine atoms. |
| C-1 | ~ 105 - 108 | Triplet (t) | ²JCF ≈ 15 - 20 Hz | This ipso-carbon is shielded and will be split into a triplet by the two adjacent fluorine atoms. |
| C-3, C-5 | ~ 98 - 100 | Doublet (d) | ²JCF ≈ 8 - 10 Hz | These carbons are significantly shielded by the ortho-fluorine and para-amino groups. They will appear as doublets due to two-bond coupling to the adjacent fluorine. |
| -O-CH₂- (C-8) | ~ 60 - 61 | Singlet (s) | - | Standard chemical shift for the methylene carbon of an ethyl ester. [1] |
| -CH₃ (C-9) | ~ 14 - 15 | Singlet (s) | - | Standard chemical shift for the methyl carbon of an ethyl ester. [1] |
The Diagnostic Value of Carbon-Fluorine Coupling:
The magnitude of the JCF coupling constant is highly dependent on the number of bonds separating the carbon and fluorine atoms, providing a definitive tool for assignment. [2][3]* ¹JCF (one bond): Very large (240-260 Hz), unequivocally identifies the fluorine-bearing carbons (C-2, C-6).
-
²JCF (two bonds): Intermediate (15-25 Hz), helps assign the adjacent carbons (C-1, C-3, C-5).
-
³JCF (three bonds) and ⁴JCF (four bonds): Smaller (3-10 Hz), useful for confirming the remaining aromatic carbon assignments.
Predicted ¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum offers a direct and highly sensitive probe of the molecular environment around the fluorine atoms. Due to the molecule's symmetry, a single resonance is expected.
Table 3: Predicted ¹⁹F NMR Data for this compound (470 MHz, CDCl₃, ref. CFCl₃ at 0 ppm)
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| F at C-2, C-6 | ~ -110 to -115 | Triplet (t) | ³JFH ≈ 8 - 10 Hz | The chemical shift is influenced by both the ortho-amino and para-ester groups. The signal is split into a triplet by coupling to the two equivalent meta-protons (H-3 and H-5). [4][5] |
The sensitivity of the ¹⁹F chemical shift to the electronic environment makes it an excellent tool for monitoring reactions and detecting subtle changes in molecular structure or conformation. [6]
Experimental Protocols: A Self-Validating System
To acquire high-quality NMR spectra for this compound, the following field-proven methodology is recommended.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the purified solid compound.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. For increased polarity, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the standard reference, though it is often referenced externally or indirectly.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following is a generalized workflow for acquiring a full suite of NMR data.
Caption: A typical workflow for NMR data acquisition and analysis.
Validation of Assignments with 2D NMR Spectroscopy
While the 1D spectra are highly informative, definitive assignments are best confirmed using two-dimensional (2D) NMR experiments. These experiments reveal correlations between nuclei, providing an unambiguous map of the molecular connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the aromatic proton signal (~6.3 ppm) to the C-3/C-5 carbon signal (~99 ppm) and the ethyl group protons to their respective carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is a powerful tool for piecing together the carbon skeleton and confirming the position of substituents.
Caption: Predicted key long-range correlations in the HMBC spectrum.
For instance, the aromatic protons (H-3/H-5) are expected to show HMBC correlations to carbons C1, C2/C6, and C4, confirming the structure of the aromatic ring. The methylene protons of the ethyl group (H-8) would show a crucial correlation to the carbonyl carbon (C-7), unequivocally linking the ester group to the aromatic ring.
Conclusion
This in-depth technical guide provides a robust, predictive framework for the analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By grounding these predictions in the fundamental principles of substituent effects and data from analogous compounds, researchers are equipped with a reliable reference for the structural verification of this important chemical intermediate. The outlined experimental and 2D NMR validation protocols further ensure a trustworthy and scientifically rigorous approach to its characterization.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Dharmatti, S. S., & Kanekar, C. R. (1960). Proton and fluorine NMR spectra of fluorobenzene. Journal of Molecular Spectroscopy, 4(1-6), 46-57.
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Wescott, K. R., & Gilson, M. K. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 83(23), 14713–14718. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Kubicki, D., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(30), 12533-12539. [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
Viesser, R. V., Ducati, L. C., Autschbach, J., & Tormena, C. F. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(36), 24119-24127. [Link]
-
Postigo, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]
-
Patyk-Kaźmierczak, E., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 633-640. [Link]
-
Angell, Y. L., et al. (2012). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 7(8), 1334-1339. [Link]
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- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
IR spectroscopy of Ethyl 4-amino-2,6-difluorobenzoate
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4-amino-2,6-difluorobenzoate
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Accurate structural elucidation and quality control of this compound are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its constituent functional groups. This guide offers a detailed examination of the principles, experimental procedures, and spectral interpretation of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy.
Molecular Structure and Key Infrared-Active Functional Groups
To properly interpret the IR spectrum, it is essential to first identify the functional groups within this compound that give rise to characteristic vibrational absorptions. The molecule comprises a highly substituted benzene ring, creating a unique electronic environment that influences the vibrational frequencies of its appended groups.
The primary IR-active groups are:
-
Primary Aromatic Amine (–NH₂): This group is characterized by distinct stretching and bending vibrations.
-
Aromatic Ester (–COOC₂H₅): This functional group possesses a strong carbonyl (C=O) stretch and two different carbon-oxygen (C–O) single bond stretches.
-
Carbon-Fluorine Bonds (Ar–F): The highly polar C–F bonds produce strong, characteristic absorption bands.
-
Substituted Benzene Ring: The aromatic ring itself has characteristic C=C in-ring stretching and C–H bending vibrations.
-
Aliphatic C–H Bonds: The ethyl group (–CH₂CH₃) will exhibit characteristic stretching and bending modes.
Below is a diagram illustrating the molecular structure and its key functional components.
Caption: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The Attenuated Total Reflectance (ATR) technique is the preferred method for obtaining the IR spectrum of a solid powder like this compound due to its minimal sample preparation and high reproducibility.[1]
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Verify the cleanliness of the ATR crystal (diamond) by running a "background" scan with no sample present. The resulting spectrum should be a flat line, free of significant absorption bands. This background is stored and automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small, representative amount of this compound powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure using the integrated torque knob. The causality here is critical: sufficient pressure ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[1]
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The standard spectral range is 4000–650 cm⁻¹.
-
-
Post-Measurement:
-
Release the pressure and remove the sample.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe. A clean crystal is essential for the integrity of subsequent measurements.
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is a composite of absorptions from all its functional groups. The analysis workflow involves systematically identifying peaks in distinct regions of the spectrum and assigning them to specific molecular vibrations.
Sources
Mass spectrometry of Ethyl 4-amino-2,6-difluorobenzoate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-amino-2,6-difluorobenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific chemical nature of this fluorinated aromatic amine. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for achieving high-fidelity structural elucidation and quantification.
Analyte Profile: Understanding this compound
A successful mass spectrometry analysis begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate crucial experimental choices, from sample preparation to the selection of ionization techniques. The strategic incorporation of fluorine into pharmaceutical candidates can significantly alter their metabolic stability and binding affinity, making precise characterization essential.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Mass Spectrometry |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem CID: 90041574[4] | Defines the elemental composition for accurate mass confirmation. |
| Average Molecular Weight | 201.17 g/mol | PubChem CID: 90041574[4] | Used for low-resolution mass spectrometers. |
| Monoisotopic Mass | 201.06013 Da | PubChem CID: 90041574[4] | Critical for High-Resolution Mass Spectrometry (HRMS) identification. |
| Predicted [M+H]⁺ Mass | 202.06741 Da | Calculated | The target precursor ion for positive mode ESI-MS/MS analysis. |
| Key Structural Features | Aromatic Ring, Primary Amine (basic), Ethyl Ester, Two Fluorine atoms | N/A | The basic amine group is ideal for protonation in Electrospray Ionization (ESI).[5][6] The ester and fluorine substituents are key sites for predictable fragmentation. |
Experimental Design: A Validated Workflow
The following workflow is designed as a self-validating system, ensuring data integrity from sample preparation through final analysis. This logical progression minimizes ambiguity and enhances the reliability of the results.
Caption: High-level workflow for the MS analysis of this compound.
Rationale: The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solvent system at an appropriate concentration.[7][8] High concentrations can cause source contamination and signal suppression, while incompatible solvents or salts can inhibit proper ionization.[9]
Step-by-Step Methodology:
-
Initial Solubilization: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Serial Dilution: Perform a serial dilution from the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to create a final working solution with a concentration of approximately 1-10 µg/mL.
-
Expert Insight: The addition of 0.1% formic acid to the final solvent aids in the protonation of the basic amine group, enhancing ionization efficiency in positive ESI mode.
-
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) into a certified 2 mL mass spectrometry vial. This crucial step removes particulates that could clog the delicate tubing of the LC-MS system.[9]
-
Blank Preparation: Prepare a blank sample containing only the final solvent mixture (50:50 ACN/H₂O with 0.1% formic acid). This will be injected before and after the sample to check for system cleanliness and carryover.[9]
Rationale: Coupling liquid chromatography to the mass spectrometer separates the analyte from potential impurities and provides a stable, continuous flow for ionization. A reversed-phase C18 column is an excellent starting point for this moderately polar molecule.
Table 2: Recommended UHPLC-MS/MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; provides good elution strength. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient to ensure elution of the analyte. Can be optimized for specific applications. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |
| MS System | ||
| Instrument | Q-TOF or Orbitrap HRMS | Essential for accurate mass measurements and structural elucidation.[10][11][12][13] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic primary amine is readily protonated.[14][15] |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temp. | 120 - 150 °C | Aids in desolvation of droplets. |
| Desolvation Temp. | 350 - 450 °C | Completes the evaporation of solvent to release gas-phase ions. |
| Acquisition Mode | Full Scan (m/z 50-500) & Data-Dependent MS/MS (dd-MS2) | Full scan detects the precursor ion; dd-MS2 triggers fragmentation on the most intense ions.[16] |
| Collision Energy | Stepped: 10, 20, 40 eV | Provides a range of fragmentation energies to capture both simple and complex fragmentation events. |
Rationale: The choice of a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is paramount.[17] It allows for the measurement of ions with high mass accuracy (typically < 5 ppm), enabling the confident determination of the elemental composition of both the precursor and fragment ions—a cornerstone of structural elucidation.[10][11]
-
Ionization Choice: Electrospray ionization (ESI) is the preferred method for this molecule. The primary aromatic amine has a pKa that allows for efficient protonation in the acidic mobile phase, forming a stable [M+H]⁺ ion.[5][18] While Atmospheric Pressure Chemical Ionization (APCI) could also work due to the analyte's thermal stability, ESI is generally more sensitive for compounds with basic sites.[19][20]
-
Acquisition Strategy: A data-dependent acquisition (DDA) strategy is employed. The instrument performs continuous full scans. When an ion's intensity exceeds a predefined threshold (and matches our target m/z of ~202.0674), the instrument automatically isolates that ion and subjects it to collision-induced dissociation (CID) to generate a fragment spectrum (MS/MS).[21]
Data Analysis and Structural Elucidation
The first step in data analysis is to locate the protonated molecule, [M+H]⁺, in the full scan spectrum. Using the parameters from Table 1, we expect to find a peak with high intensity at m/z 202.0674 . Confirming this mass to within 5 ppm of the theoretical value provides strong evidence for the presence and elemental formula of the target compound.
The MS/MS spectrum reveals the structural backbone of the molecule. The fragmentation of even-electron ions, like the [M+H]⁺ species generated by ESI, is governed by predictable chemical principles, often involving the elimination of small, stable neutral molecules.[18][22] For this compound, the primary fragmentation routes are initiated at the ethyl ester moiety.
Caption: Predicted ESI+ fragmentation pathway for this compound.
Interpretation of Key Fragmentation Steps:
-
Loss of Ethylene (C₂H₄): The most common fragmentation pathway for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in the formation of the corresponding carboxylic acid. This produces the fragment ion at m/z 174.0361 . This is often the base peak in the MS/MS spectrum.
-
Loss of Ethanol (C₂H₅OH): A direct cleavage can result in the loss of a neutral ethanol molecule, forming an acylium ion at m/z 156.0413 .
-
Decarbonylation (Loss of CO): Following the loss of ethanol, the resulting acylium ion can further fragment by losing carbon monoxide. This subsequent fragmentation yields the ion at m/z 128.0413 .
-
Role of Fluorine: While the loss of HF (20 Da) or F• (19 Da) can occur in some fluorinated compounds, the strength of the aromatic C-F bond makes these fragmentations less likely under standard CID conditions compared to the cleavages at the ester group.[23][24] Their absence can be as structurally informative as their presence.
Table 3: Summary of Predicted High-Resolution Fragment Ions
| Observed m/z (Theoretical) | Proposed Elemental Formula | Neutral Loss | Δ Mass (Da) | Interpretation |
| 202.0674 | C₉H₁₁F₂NO₂⁺ | - | - | Precursor Ion ([M+H]⁺) |
| 174.0361 | C₇H₅F₂NO₂⁺ | C₂H₄ | 28.0313 | Loss of ethylene from ethyl ester |
| 156.0413 | C₇H₆F₂NO⁺ | C₂H₅OH | 46.0261 | Loss of ethanol from precursor |
| 128.0413 | C₆H₅F₂N⁺ | C₂H₅OH, CO | 74.0210 | Subsequent loss of CO from m/z 156 |
-
Extract Ion Chromatogram (XIC): Generate an XIC for the precursor mass (m/z 202.0674 ± 5 ppm). This should yield a single, sharp chromatographic peak.
-
Verify Mass Accuracy: For the precursor ion and each major fragment ion, calculate the mass error (in ppm) between the observed mass and the theoretical mass. An error of < 5 ppm provides high confidence in the assigned elemental composition.
-
Correlate Fragments: Confirm that the fragments observed in the MS/MS spectrum correspond to the logical losses from the precursor ion as outlined in the fragmentation diagram and Table 3.
-
Utilize Spectral Libraries (if available): If a reference spectrum exists in a database (e.g., NIST, MassBank), compare the experimental MS/MS spectrum for a match.[25] However, for novel or specialized compounds, this is often not possible, reinforcing the need for de novo interpretation.
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, property-driven approach is employed. By leveraging its basic amine for efficient ESI+ ionization and using HRMS to analyze the predictable fragmentation patterns originating from the ethyl ester group, confident structural confirmation can be achieved. This guide provides the necessary protocols and theoretical framework to serve as a robust starting point for any researcher tasked with the analysis of this important pharmaceutical intermediate.
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A Comprehensive Technical Guide to the Solubility of Ethyl 4-amino-2,6-difluorobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-amino-2,6-difluorobenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of published experimental solubility data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It offers a robust theoretical framework for predicting solubility, a detailed, field-tested protocol for its experimental determination, and an exploration of thermodynamic models for data correlation. By synthesizing established principles with practical methodologies, this guide empowers researchers to accurately determine and interpret the solubility of this compound, a critical parameter for process development, formulation, and ensuring the overall efficiency of drug discovery pipelines.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug molecule from discovery to a marketable therapeutic, solubility is a fundamental physicochemical property that dictates its fate at nearly every stage. For process chemists, understanding the solubility of intermediates like this compound in various organic solvents is paramount for optimizing reaction conditions, developing efficient crystallization and purification strategies, and ensuring high yield and purity of the final active pharmaceutical ingredient (API). In formulation science, solubility directly impacts bioavailability, influencing the choice of dosage form and excipients.[1]
This compound, with its fluorinated benzene ring, presents a unique case study in solubility. The presence of two electron-withdrawing fluorine atoms ortho to the ester group, combined with an amino group in the para position, creates a complex interplay of electronic and steric effects that significantly influence its interaction with different solvents. This guide will delve into these molecular attributes to provide a predictive understanding of its solubility behavior.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility. While experimental data is limited, we can compile the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChemLite[2] |
| Molecular Weight | 201.17 g/mol | PubChem[3] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1F)N)F | PubChemLite[2] |
| InChIKey | UNWQLHONIWEPMU-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 1.7 | PubChemLite[2] |
| Appearance | Solid (predicted) | General knowledge |
Structural Analysis and Expected Solubility Behavior
The structure of this compound suggests a molecule with moderate polarity. The ethyl ester and amino groups can participate in hydrogen bonding, both as acceptors (the carbonyl oxygen and the nitrogen) and as a donor (the amino group). The two fluorine atoms introduce significant electronegativity, potentially influencing dipole-dipole interactions and reducing the basicity of the amino group.
The "like dissolves like" principle serves as a primary guideline for predicting solubility.[4] We can anticipate the following trends:
-
Polar Protic Solvents (e.g., alcohols like ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. We predict moderate to good solubility, driven by hydrogen bonding with the amino and ester groups.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is expected, particularly in solvents with high polarity like DMSO and DMF.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the molecule, solubility is expected to be low in nonpolar solvents.
The fluorine substitutions are known to sometimes increase solubility in certain organic solvents.[5] However, they can also reduce the strength of hydrogen bonding, making precise predictions challenging without experimental data.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published data, the most reliable path forward is experimental determination. The shake-flask method is the gold standard for measuring equilibrium solubility due to its reliability and direct measurement of the saturated state.[6][7]
The Causality Behind the Shake-Flask Method
The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and the solute dissolved in the solvent.[7] By ensuring an excess of the solid is present, we guarantee that the solution becomes saturated. Agitation facilitates the dissolution process, and maintaining a constant temperature is crucial because solubility is temperature-dependent.[8] Subsequent analysis of the clear supernatant provides the concentration of the saturated solution, which is, by definition, the solubility.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Preparation: Add an excess amount of solid this compound to several vials for each solvent to be tested. The key is to have a visible amount of undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 RPM). Allow the mixture to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Immediately dilute the filtered saturated solution with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantification via HPLC: Analyze the diluted samples using a validated HPLC method. The concentration is determined from a calibration curve prepared from standard solutions of this compound of known concentrations.[4][10]
Visualization of the Experimental Workflow
Caption: Workflow for the shake-flask method of solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data (expressed as mole fraction, x) at different temperatures (T) are obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.[6][11]
The van't Hoff Equation
The van't Hoff equation is a fundamental model that relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol).[6][12] The simplified form is:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
where R is the universal gas constant and ΔS°sol is the entropy of dissolution. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°sol/R.[13] This allows for the calculation of the enthalpy of dissolution, indicating whether the process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).
The Modified Apelblat Equation
The Apelblat equation is a semi-empirical model that often provides a more accurate correlation of solubility data over a range of temperatures compared to the simplified van't Hoff equation.[14][15][16] The equation is expressed as:
ln(x) = A + (B / T) + C * ln(T)
where A, B, and C are empirical parameters determined by fitting the experimental data. The Apelblat equation's flexibility often leads to a better fit for real-world systems.[17]
Logical Relationship of Data Analysis
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An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-amino-2,6-difluorobenzoate
Introduction
Ethyl 4-amino-2,6-difluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1][2] This guide provides a comprehensive overview of the critical aspects of handling, storing, and assessing the stability of this compound, ensuring its integrity for research and development applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and devising appropriate storage strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | PubChem |
| Molecular Weight | 201.17 g/mol | PubChem |
| Appearance | White to off-white solid | Internal Data |
| Melting Point | 88 - 92 °C | [3][4] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate). Limited solubility in water. | Internal Data |
Table 1: Key Physicochemical Properties of this compound
The chemical structure, featuring an aromatic amine and an ethyl ester, presents specific stability challenges. The amino group is susceptible to oxidation, while the ester linkage can undergo hydrolysis. The electron-withdrawing nature of the two fluorine atoms ortho to the amino group can modulate the reactivity of these functional groups.
Caption: Chemical structure of this compound.
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents. Understanding potential degradation pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.
Oxidative Degradation
Aromatic amines, such as the one present in this molecule, are prone to oxidation, which can be initiated by exposure to air and light.[5][6] This process can lead to the formation of colored impurities, often through the generation of radical intermediates, ultimately resulting in complex polymeric materials. The difluoro-substitution pattern may influence the rate of oxidation compared to non-fluorinated anilines.
Hydrolytic Degradation
The ethyl ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-amino-2,6-difluorobenzoic acid and ethanol.[7] While generally stable at neutral pH, prolonged exposure to moisture or non-neutral pH environments can accelerate this degradation. The rate of hydrolysis can be influenced by temperature and the presence of catalysts.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is paramount.
Storage Conditions
-
Temperature: For long-term storage, it is recommended to keep the compound at room temperature.[8] Some suppliers may recommend refrigerated conditions (e.g., 4°C), which can also be acceptable, especially for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[8] Containers should be tightly sealed to prevent exposure to air and moisture.[3][4][9][10]
-
Light: Protect from light by storing in amber vials or in a dark place.[8][11]
-
Container: Use well-sealed, appropriate containers, such as amber glass bottles with tight-fitting caps.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or 4°C | Minimizes thermal degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the amino group. |
| Light | Protect from light (Amber vial/dark place) | Prevents photo-initiated degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
Table 2: Recommended Storage Conditions
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood.[6] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][12]
-
Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If possible, use a glove box or glove bag for aliquoting.
-
Contamination: Avoid cross-contamination by using clean spatulas and weighing boats.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, conducting stability studies is recommended.
Forced Degradation Study
A forced degradation study can identify potential degradation products and pathways. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid compound at 80°C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). Compare the chromatograms of the stressed samples to that of a control sample stored under recommended conditions.
Caption: Workflow for a forced degradation study.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research and development. By understanding its chemical properties, potential degradation pathways, and adhering to the recommended storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. The implementation of stability testing, such as forced degradation studies, provides an additional layer of quality control, safeguarding the reliability of experimental results.
References
- Vertex AI Search. (n.d.).
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- Washington St
- University of California, Santa Barbara. (n.d.). Aniline.
- West Liberty University. (n.d.).
- Patyk-Kaźmierczak, E., & Kaźmierczak, D. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Lanxess. (n.d.). Aniline.
- Flinn Scientific. (2024).
- Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.
- Thermo Fisher Scientific. (2025).
- ResearchGate. (n.d.).
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- Wu, Q., et al. (2025). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process.
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The Strategic Deployment of Ethyl 4-amino-2,6-difluorobenzoate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the repertoire of fluorinated building blocks, Ethyl 4-amino-2,6-difluorobenzoate has emerged as a particularly valuable synthon, offering a unique combination of functionalities that empower the synthesis of complex and potent bioactive molecules. This guide provides an in-depth exploration of this compound as a synthetic building block, from its fundamental properties and synthesis to its application in the development of targeted therapeutics.
Physicochemical Properties and Strategic Advantages
This compound is a crystalline solid characterized by the presence of an ethyl ester, an amino group, and two fluorine atoms positioned ortho to the amino group on the benzene ring. This specific arrangement of functional groups is not coincidental but rather a deliberate design that offers several strategic advantages in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | |
| Molecular Weight | 201.17 g/mol | |
| Appearance | Solid | N/A |
| Melting Point | 115.5 - 117.5 °C |
The ortho-difluoro substitution pattern significantly modulates the electronic properties of the aniline moiety. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the anilinic nitrogen, rendering it less basic and nucleophilic compared to its non-fluorinated counterpart. This modulation is a critical feature, as it allows for more controlled and selective reactions at the amino group. Furthermore, the fluorine atoms can engage in favorable intermolecular interactions, such as hydrogen bonds with protein backbones, thereby enhancing the binding affinity of the final drug molecule to its target.
Synthesis of this compound: A Step-by-Step Protocol
Synthesis of 4-amino-2,6-difluorobenzoic acid
A plausible and efficient route to 4-amino-2,6-difluorobenzoic acid starts from 1-bromo-3,5-difluorobenzene. This multi-step synthesis involves a directed ortho-metalation followed by carboxylation, and subsequent amination.
Diagram 1: Proposed synthetic workflow for 4-amino-2,6-difluorobenzoic acid.
Experimental Protocol: Synthesis of 4-amino-2,6-difluorobenzoic acid (Proposed)
Step 1: Directed ortho-Metalation and Carboxylation
-
To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of 1-bromo-3,5-difluorobenzene in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO₂).
-
Allow the reaction mixture to warm to room temperature, then acidify with aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-4,6-difluorobenzoic acid.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 2-bromo-4,6-difluorobenzoic acid, benzophenone imine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, aprotic solvent (e.g., toluene).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and perform an aqueous workup.
-
The resulting imine can be hydrolyzed under acidic conditions to afford 4-amino-2,6-difluorobenzoic acid.
Fischer Esterification to this compound
The final step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to esters.
Diagram 2: Fischer esterification of 4-amino-2,6-difluorobenzoic acid.
Experimental Protocol: Synthesis of this compound [1][2]
-
Suspend 4-amino-2,6-difluorobenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
To the stirred suspension, slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its amino and ester functionalities, further modulated by the ortho-difluoro substitution.
Reactions at the Amino Group
The reduced basicity of the amino group allows for selective N-functionalization under controlled conditions.
-
Amide Bond Formation: The amino group can be acylated to form amides, a common transformation in drug synthesis. This reaction typically requires activation of the carboxylic acid partner using coupling agents such as HATU or EDC. The ortho-difluoro groups can sterically hinder the approach of bulky acylating agents, a factor that must be considered in reaction design.
-
Reductive Amination: The amino group can participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines.
-
Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents at the 4-position.
Reactions at the Ester Group
The ethyl ester provides a handle for further molecular elaboration.
-
Hydrolysis: The ester can be readily hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid. This is often a necessary step in a synthetic sequence to enable subsequent amide coupling reactions at the carboxylate.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. More commonly, the ester is hydrolyzed first.
Applications in Drug Development: A Case Study in Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. The 2,6-difluorinated aniline moiety is a known pharmacophore that can form key hydrogen bonding interactions with the hinge region of many kinases.
A notable, albeit not explicitly detailed in public literature with this exact starting material, example of a class of compounds where this building block is highly relevant is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. The general structure of many FAK inhibitors features a central pyrimidine core with substituted aniline moieties.
Diagram 3: Generalized synthetic route to a kinase inhibitor scaffold.
Explanatory Workflow: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
-
Pyrimidine Ring Formation: this compound can undergo a condensation reaction with guanidine to form a 2-aminopyrimidine ring. The ester group participates in the cyclization, and the amino group of the starting material becomes a substituent on the newly formed pyrimidine ring.
-
Functionalization of the Pyrimidine Core: The resulting pyrimidine intermediate can be further functionalized. For instance, the hydroxyl group can be converted to a leaving group (e.g., a chloride) to allow for subsequent cross-coupling reactions.
-
Introduction of Diversity: Suzuki or Buchwald-Hartwig coupling reactions can be employed to introduce various aryl or heteroaryl groups onto the pyrimidine core, allowing for the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity.
The 2,6-difluoro substitution pattern on the aniline ring in such inhibitors is often crucial for achieving high potency and selectivity, as it can orient the molecule favorably within the ATP-binding pocket of the kinase.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The toxicological properties of this specific compound have not been extensively studied, but it should be treated as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-difluoro substitution, provide chemists with a powerful tool for the synthesis of complex and potent drug candidates, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and strategic application is essential for any researcher or drug development professional seeking to leverage the power of fluorine in their synthetic endeavors.
References
-
Gajda, R., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–760. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
RSC Publishing. (2023). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 13(48), 33621-33642. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 4-amino-2,6-difluorobenzoate Derivatives
Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates.[1][2][3][4] Fluorine's unique properties, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][5] Ethyl 4-amino-2,6-difluorobenzoate and its derivatives are valuable building blocks in this context, providing a scaffold for the synthesis of complex molecules with potential therapeutic applications. The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for constructing the biaryl and heteroaryl motifs prevalent in many pharmaceuticals.[6][7] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction as applied to this compound derivatives, offering detailed mechanistic insights, optimized protocols, and practical troubleshooting advice for researchers in drug development.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[6][7][8] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an this compound derivative, where the halide is typically Br or I) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a palladium(II) species.[9][10][11] The reactivity of the halide follows the general trend I > Br > Cl, with chlorides often requiring more specialized and reactive catalyst systems.[12]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the organic moiety to the palladium center.[10][12][13] The choice of base is crucial and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) complex, where the two organic groups (the aryl group from the aminobenzoate derivative and the group from the boronic acid) are coupled to form the desired biaryl product.[8][9][10] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations for Coupling with this compound Derivatives
The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group on the aromatic ring of this compound influences its reactivity.[14] The amino group can potentially coordinate to the palladium catalyst, inhibiting its activity. Therefore, careful selection of the catalyst, ligand, and reaction conditions is paramount for a successful coupling.
Materials and Reagents
-
This compound derivative (e.g., ethyl 4-amino-2,6-difluoro-X-benzoate, where X is a halide)
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line, Schlenk line)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Protocol for a Typical Suzuki Coupling Reaction
-
Reaction Setup:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
In a separate vial, weigh the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary, in a 1:2 or 1:4 Pd:ligand ratio).
-
-
Degassing:
-
Seal the reaction vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for a further 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
-
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimization of Reaction Parameters
Achieving high yields and selectivity in the Suzuki coupling of this compound derivatives often requires careful optimization of several parameters.[16]
| Parameter | Options | Considerations for this compound Derivatives |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts | Buchwald precatalysts are often highly effective for challenging substrates due to their ability to readily form the active Pd(0) species.[17] |
| Ligand | Phosphine-based (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which is beneficial for electron-deficient aryl halides.[12][17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | A stronger base like Cs₂CO₃ or K₃PO₄ is often required for less reactive boronic acids or aryl chlorides.[18] For base-sensitive substrates, a milder base like KF may be advantageous.[13] |
| Solvent | 1,4-Dioxane, Toluene, DMF, Acetonitrile/Water mixtures | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like DMF can sometimes accelerate the reaction. |
| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate, but may also lead to decomposition of the catalyst or substrates. Microwave heating can significantly reduce reaction times.[7] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent, low reaction temperature. | Ensure proper degassing to remove oxygen, which can deactivate the catalyst.[9] Screen different catalysts, ligands, bases, and solvents. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen. | Thoroughly degas the reaction mixture. Use a Pd(0) source or a precatalyst that efficiently generates Pd(0).[9] |
| Protodeborylation of Boronic Acid | Presence of water, acidic or basic conditions. | Use anhydrous solvents and reagents. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[9] |
| Formation of Side Products | Catalyst decomposition, side reactions of functional groups. | Screen different ligands to stabilize the catalyst. Protect sensitive functional groups if necessary. |
Conclusion
The Suzuki-Miyaura coupling reaction is an indispensable tool for the synthesis of biaryl compounds derived from this compound. By understanding the reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can efficiently construct complex molecular architectures that are crucial for the development of new therapeutic agents. This guide provides a solid foundation for successfully applying this powerful transformation in a drug discovery setting.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Advion. SUZUKI REACTION MONITORING. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Walker, S. D., et al. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 125(39), 11972–11983. [Link]
-
Al-Azab, F. M., et al. (2022). A novel azo compound derived from ethyl‐4‐amino benzoate: synthesis, nonlinear optical properties and DFT. Applied Physics A, 128(9), 819. [Link]
-
ResearchGate. (2025, November 30). Utilization of fluorinated α-amino acids in small molecule drug design. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 1009-1032. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Cativiela, C., et al. (2004). Synthesis of Bis-Armed Amino Acid Derivatives via the Alkylation of Ethyl Isocyanoacetate and the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 69(14), 4787–4793. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
ResearchGate. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
National Institutes of Health. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
MDPI. (2024). Fluorine in drug discovery: Role, design and case studies. Pharmaceuticals, 17(1), 113. [Link]
-
National Institutes of Health. (2024, September 23). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]
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Application Notes: Ethyl 4-amino-2,6-difluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 4-amino-2,6-difluorobenzoate emerges as a valuable building block in this context, providing a synthetically versatile platform for the construction of novel therapeutics, particularly in the realm of kinase inhibition. The strategic placement of two fluorine atoms ortho to the amino group significantly modulates the electron density and basicity of the aniline nitrogen, influencing its interactions within the ATP-binding sites of kinases. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed protocols for its synthesis and subsequent derivatization.
Physicochemical Properties and Synthesis
This compound is a crystalline solid at room temperature. The difluoro substitution pattern is key to its utility, influencing both its reactivity and the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| Appearance | Solid |
| CAS Number | 191469-36-0 |
Proposed Synthesis Protocol: Fischer-Speier Esterification of 4-Amino-2,6-difluorobenzoic Acid
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Reagents:
-
4-Amino-2,6-difluorobenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-2,6-difluorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 volumes).
-
Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension. The addition is exothermic, and the formation of the ammonium salt may be observed as a precipitate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is slightly basic (pH ~8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure this compound.
Applications in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
The 2,6-difluoroaniline moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site and can also modulate the pKa of the aniline nitrogen, which is often involved in key interactions. This compound serves as a readily derivatizable starting material to introduce this important pharmacophore.
Case Study: p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibitors are of significant interest for the treatment of various inflammatory diseases.[3][4][5][6][7] Several potent p38 MAP kinase inhibitors feature a substituted aniline core that interacts with the kinase hinge region. The 2,6-difluoro substitution pattern is particularly effective in this regard.
While specific examples detailing the use of this compound in the synthesis of p38 inhibitors are not prevalent in publicly accessible literature, its utility can be inferred from the synthesis of related compounds. For instance, the synthesis of potent p38 inhibitors has been described starting from 2,6-difluoroaniline derivatives.[8] this compound provides a strategic advantage by incorporating a handle (the ethyl ester) for further synthetic transformations, such as amide bond formation, to build the complete inhibitor structure.
Hypothetical Synthetic Route to a Kinase Inhibitor Scaffold:
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols for Downstream Reactions
Protocol: Amide Bond Formation
The amino group of this compound can be readily acylated to form amides, a common linkage in kinase inhibitors.
Materials and Reagents:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium Chloride (LiCl) (optional, to improve solubility)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add BOP reagent (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Addition of Aniline: Add this compound (1.0 eq) to the reaction mixture. If solubility is an issue, a small amount of LiCl can be added.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Characterization Data (Predicted)
Experimental spectroscopic data for this compound is not widely published. The following data is based on predictions and typical values for similar structures.
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 7.7-7.9 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H), 4.3-4.5 (q, 2H, OCH₂), 4.0-4.2 (br s, 2H, NH₂), 1.3-1.5 (t, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~150 (C-NH₂), ~160 (d, C-F), ~115 (C-COOEt), ~110 (d, CH), ~100 (d, CH), ~61 (OCH₂), ~14 (CH₃) |
| IR (KBr, cm⁻¹) | ν: ~3400-3200 (N-H stretch), ~1700 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch), ~1100 (C-F stretch) |
| Mass Spec (ESI-MS) | m/z: 202.0674 [M+H]⁺ |
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its difluorinated aniline core offers unique electronic properties that can enhance binding affinity and modulate pharmacokinetic parameters. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important intermediate, enabling its broader application in drug discovery and development.
References
-
Achmatowicz, M., et al. (2009). Practical synthesis of a p38 MAP kinase inhibitor. J Org Chem., 74(2), 795-809. [Link]
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PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
- Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (dasatinib), a potent oral inhibitor of Src kinases. J Med Chem., 47(27), 6658-61.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hope, E. G., et al. (2009). Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase. Bioorg Med Chem Lett., 19(21), 6189-93. [Link]
-
The Royal Society of Chemistry. (2009). Supporting information for Chemical Communications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9F2NO2). Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
-
Walter, N. M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. J Med Chem., 60(19), 8027-8054. [Link]
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PLoS Biol., 6(2), e39.
-
Hassan, A. H. E., et al. (2023). Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase. Sci Rep., 13(1), 8632. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Asquith, C. R. M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.
-
Rhazes: Green and Applied Chemistry. (2021). The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. Retrieved from [Link]
-
Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochim Acta A Mol Biomol Spectrosc., 67(2), 287-97. [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzocaine. Retrieved from [Link]
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- 5. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Ethyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-2,6-difluorobenzoate is a key building block in the synthesis of targeted kinase inhibitors. The strategic placement of fluorine atoms at the 2 and 6 positions of the aniline ring offers unique electronic properties that can enhance binding affinity and selectivity for the target kinase. This document provides a comprehensive guide to the synthetic utility of this compound, including detailed protocols for its derivatization and incorporation into a potent kinase inhibitor scaffold. We will explore the rationale behind the synthetic strategies and the significance of the difluorinated moiety in the context of kinase inhibitor design.
Introduction: The Strategic Importance of Fluorine in Kinase Inhibitor Design
The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy, particularly in oncology.[1] The design of these inhibitors often involves the use of privileged scaffolds that can be chemically modified to achieve high potency and selectivity against a specific kinase target. The inclusion of fluorine atoms in these molecules has become a prevalent strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.
The 2,6-difluoro substitution pattern on an aniline ring, as seen in this compound, offers several distinct advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen, influencing its basicity and potential for hydrogen bonding interactions within the kinase active site.
-
Enhanced Binding Affinity: The ortho-difluoro substitution can promote favorable non-covalent interactions, such as halogen bonds and hydrogen bonds, with amino acid residues in the kinase hinge region or other pockets.[2] This can lead to a significant increase in binding affinity.
-
Improved Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby increasing the half-life of the drug molecule.
-
Conformational Control: The steric bulk of the fluorine atoms can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.
Synthetic Pathways and Key Transformations
This compound serves as a versatile starting material for the synthesis of a variety of kinase inhibitor scaffolds. A common and powerful strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a biaryl linkage, a common feature in many kinase inhibitors.
The following schematic outlines a general workflow for the synthesis of a biaryl-based kinase inhibitor starting from this compound.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Protocols
The following protocols provide a step-by-step guide for the synthesis of a potent inhibitor of Vaccinia-Related Kinase 1 (VRK1), a key regulator of cell cycle progression and DNA damage response. This synthesis is adapted from established procedures and highlights the utility of a 2,6-difluorophenyl moiety derived from a starting material analogous to this compound.[3]
Protocol 1: Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-difluorobenzoate (Intermediate 2)
This protocol describes the conversion of the amino group of this compound to a boronic ester, a key intermediate for Suzuki coupling.
Materials:
-
This compound (1.0 eq)
-
tert-Butyl nitrite (1.5 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous 1,4-dioxane.
-
Add bis(pinacolato)diboron to the solution.
-
Carefully add tert-butyl nitrite dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the desired boronic ester.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Scaffold
This protocol details the coupling of the boronic ester intermediate with a suitable heterocyclic partner to form the core of the kinase inhibitor.
Materials:
-
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-difluorobenzoate (Intermediate 2) (1.1 eq)
-
2-Amino-3,5-dibromopyridine (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous solution of sodium carbonate (3.0 eq)
-
DME (1,2-dimethoxyethane)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine 2-amino-3,5-dibromopyridine, Intermediate 2, Pd(PPh₃)₄, and the 2 M aqueous sodium carbonate solution.
-
Add a mixture of DME, toluene, and ethanol as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor for the formation of the mono-coupled product.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the mono-coupled product.
-
To achieve the di-substituted product, a second Suzuki coupling can be performed with another equivalent of a suitable boronic acid or ester.[3]
Protocol 3: Amide Bond Formation (Optional Final Step)
Many kinase inhibitors feature an amide linkage. The ester group of the biaryl scaffold can be hydrolyzed to the corresponding carboxylic acid and then coupled with an amine to introduce further diversity and modulate the compound's properties.
Materials:
-
Biaryl ester from Protocol 2 (1.0 eq)
-
Lithium hydroxide (or another suitable base)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq) or other peptide coupling reagent
-
DIPEA (2.0 eq) or other non-nucleophilic base
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Hydrolysis: Dissolve the biaryl ester in a mixture of THF and water. Add lithium hydroxide and stir at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Extract the product with a suitable organic solvent, dry, and concentrate.
-
Amide Coupling: Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine, HATU, and DIPEA.
-
Stir the reaction at room temperature for 4-12 hours until completion.
-
Work up the reaction by diluting with water and extracting the product with an organic solvent.
-
Purify the final kinase inhibitor by flash column chromatography or preparative HPLC.
Data Presentation and Expected Outcomes
The successful synthesis of kinase inhibitors using these protocols should be confirmed by standard analytical techniques such as NMR, LC-MS, and HRMS. The purity of the final compounds should be assessed by HPLC.
| Compound | Synthetic Step | Typical Yield (%) | Purity (HPLC, %) |
| Intermediate 2 | Borylation | 60-80 | >95 |
| Biaryl Scaffold | Suzuki Coupling | 50-70 | >95 |
| Final Inhibitor | Amide Coupling | 70-90 | >98 |
Table 1: Expected yields and purities for the synthetic sequence.
The inhibitory activity of the synthesized compounds should be evaluated in in-vitro kinase assays against the target kinase and a panel of other kinases to determine potency and selectivity.
| Target Kinase | IC₅₀ (nM) | Selectivity Score (S₅₀)¹ |
| VRK1 | ~150 | 0.04 |
Table 2: Example inhibitory potency and selectivity for a VRK1 inhibitor with a 2,6-difluorophenyl moiety.[3] ¹A lower selectivity score indicates higher selectivity.
Mechanistic Insights and the Role of the 2,6-Difluoro Moiety
The 2,6-difluoroaniline moiety plays a crucial role in the interaction of the inhibitor with the kinase active site. The fluorine atoms can act as hydrogen bond acceptors, forming key interactions with backbone amides in the hinge region of the kinase. This, combined with the overall shape and electronic properties of the inhibitor, contributes to its high affinity and selectivity.
Caption: Interaction of the 2,6-difluorophenyl moiety.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize potent and selective kinase inhibitors for various therapeutic targets. The strategic incorporation of the 2,6-difluorophenyl moiety is a proven strategy to enhance the drug-like properties of these important therapeutic agents.
References
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-
Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. Retrieved from [Link]
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Dwivedi, A., Khabiya, R., & Darwhekar, G. (2023). A New Synthesis of Cabozantinib. ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Synthesis of 4-(N-cycloalkylamino)-substituted polyfluorobenzoic acids and their esters. ResearchGate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of Cabozantinib: Spotlight on 4-(6,7-Dimethoxyquinolin-4-yl)oxyaniline. Retrieved from [Link]
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[No Author]. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Retrieved from [Link]
-
Novikov, E. M., Campos, J. G., de Alaniz, J. R., Fonari, M. S., & Timofeeva, T. V. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
- [No Author]. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene. Google Patents.
- [No Author]. (n.d.). Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof. Google Patents.
-
[No Author]. (2025). Improved process for the preparation of N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl). Technical Disclosure Commons. Retrieved from [Link]
-
Novikov, E. M., Campos, J. G., de Alaniz, J. R., Fonari, M. S., & Timofeeva, T. V. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). ResearchGate. Retrieved from [Link]
-
[No Author]. (n.d.). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. ResearchGate. Retrieved from [Link]
- [No Author]. (n.d.). An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. Google Patents.
-
[No Author]. (n.d.). N-(4-((6,7-DIMETHOXYQUINOLIN-4-YL)OXY)PHENYL)-N-(3-FLUOROPHENYL)CYCLOPROPANE-1,1-DICARBOXAMIDE. Gsrs. Retrieved from [Link]
- [No Author]. (n.d.). Process for the preparation of 2,6-difluoroaniline. Google Patents.
-
Ros-Okum, M., & Pomerantz, W. C. (2020). Cooperativity Between Orthosteric Inhibitors and Allosteric Inhibitor 8-Anilino-1-Naphthalene Sulfonic Acid (ANS) in Cyclin-Dependent Kinase 2. PubMed. Retrieved from [Link]
- [No Author]. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline. Google Patents.
-
PubChem. (n.d.). N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link]
- [No Author]. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.
-
Lee, K., & Park, H. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Retrieved from [Link]
-
[No Author]. (2021). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. PMC. Retrieved from [Link]
-
[No Author]. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Retrieved from [Link]
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Application Notes & Protocols: Mastering Amide Bond Formation with Ethyl 4-amino-2,6-difluorobenzoate
Abstract
The formation of an amide bond is arguably the most critical and frequently executed reaction in drug discovery and medicinal chemistry.[1] However, significant challenges arise when coupling electronically deactivated and sterically hindered substrates. Ethyl 4-amino-2,6-difluorobenzoate represents a archetypal challenging substrate; the potent electron-withdrawing nature of the two ortho-fluorine atoms drastically reduces the nucleophilicity of the aniline nitrogen, while their steric bulk impedes the approach of an activated acylating agent.[2][3] This guide provides a comprehensive analysis of the reaction conditions, a selection of robust protocols, and troubleshooting strategies to successfully achieve amide bond formation with this and similarly challenging anilines.
The Core Challenge: Overcoming Electronic Deactivation and Steric Hindrance
The success of an amide coupling reaction hinges on the nucleophilic attack of an amine on an activated carboxylic acid derivative.[4] With this compound, this fundamental step is severely hampered.
-
Electronic Effect : The inductive effect of the two fluorine substituents deactivates the aromatic ring, pulling electron density away from the amino group. This reduction in electron density lowers the nucleophilicity of the nitrogen atom, making it a much less effective reactant compared to an unsubstituted or electron-rich aniline.[5]
-
Steric Hindrance : The presence of two ortho substituents creates a sterically congested environment around the nitrogen atom, physically obstructing the approach of the activated carboxylic acid.[5][6]
Standard coupling conditions, such as those employing carbodiimides like EDC with HOBt, are often sluggish and result in low to negligible yields with such deactivated amines.[1][7] Overcoming this high activation energy barrier requires a carefully considered strategy involving highly reactive intermediates and optimized reaction conditions.
Strategic Selection of Coupling Reagents and Conditions
To drive the reaction to completion, the carboxylic acid must be converted into a highly activated intermediate that can react efficiently with the poorly nucleophilic aniline.
The Hierarchy of Coupling Reagents
The choice of coupling reagent is the most critical parameter. For challenging substrates, a move towards more potent activating agents is necessary.
-
Carbodiimides (e.g., EDC, DCC) : These reagents form an O-acylisourea intermediate. While cost-effective, this intermediate is often not reactive enough for deactivated anilines and can rearrange to a stable N-acylurea byproduct, terminating the reaction.[6] The use of additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, but this may still be insufficient.[8][9] A specific protocol using EDC in combination with DMAP and catalytic HOBt has shown promise for electron-deficient amines by forming a highly reactive acyliminium ion intermediate.[1][10]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU) : These are the workhorses of modern peptide synthesis and are highly effective for difficult couplings.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly noteworthy. It reacts with a carboxylate to form a highly reactive OAt-active ester, which is exceptionally susceptible to nucleophilic attack.[8][13] The HOAt moiety within HATU is a superior leaving group compared to HOBt, leading to faster reaction kinetics.
-
Phosphonium Salts (e.g., PyBOP, PyAOP) : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also extremely powerful and are known to be highly effective for coupling sterically hindered partners with reduced risk of racemization.[6][14]
-
Acyl Halide Intermediates (e.g., Acyl Fluorides) : For the most challenging cases, converting the carboxylic acid into a small, highly reactive acyl fluoride or chloride is an excellent strategy.[6][7] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or cyanuric fluoride can generate acyl fluorides in situ.[7] These intermediates are less sterically demanding and highly electrophilic, readily reacting with even poorly nucleophilic amines.
The Critical Role of Base and Solvent
-
Base : A non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[8] Its primary roles are to deprotonate the carboxylic acid, facilitating its attack on the coupling reagent, and to scavenge the acidic byproducts generated during the reaction. Its steric bulk prevents it from competing with the substrate amine as a nucleophile.
-
Solvent : Polar, aprotic solvents such as N,N-Dimethylformamide (DMF) , Dichloromethane (DCM), or Acetonitrile are typically used.[15] It is imperative that the solvent is anhydrous , as any water present will hydrolyze the highly reactive activated intermediates, leading to failed reactions.[8]
-
Temperature : While many amide couplings proceed at room temperature, reactions involving deactivated anilines often require thermal energy to overcome the activation barrier. Heating the reaction, sometimes to 80 °C or higher, can dramatically improve conversion rates, though this should be monitored to prevent decomposition.[6][7]
Comparative Data and Workflow
The selection of a coupling method should be guided by the reactivity of the substrates. The following table provides a comparative overview of common conditions for challenging amide couplings.
| Coupling Reagent | Additive (if separate) | Base (equiv) | Typical Solvent | Temperature (°C) | Efficacy for Deactivated Anilines |
| EDC | HOBt | DIPEA (2-3) | DMF, DCM | 0 to RT | Low to Moderate |
| EDC | DMAP (1), HOBt (cat.) | DIPEA (5) | Acetonitrile | RT | Good[1][10] |
| HATU | (Internal HOAt) | DIPEA (2-3) | DMF | RT to 60 | High / Very High [8][12] |
| PyBOP | None | DIPEA (3) | DMF, DCM | RT | Very High[6] |
| TFFH (Acyl Fluoride) | None | DIPEA (2-3) | DMF, DCM | RT to 80 | Excellent[6][7] |
The following diagram outlines a logical workflow for approaching a difficult coupling with a substrate like this compound.
Caption: Decision tree for selecting an amide coupling strategy.
Detailed Experimental Protocols
Safety Precaution : Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: HATU-Mediated Coupling (High-Efficacy Standard)
This protocol utilizes the pre-activation of the carboxylic acid to ensure the highly reactive OAt-ester is formed before the introduction of the poorly nucleophilic aniline.[6][8]
Materials :
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure :
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (typical concentration 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This is the pre-activation step.
-
Add this compound (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gently heat the mixture to 40-60 °C.
-
Workup : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Acyl Fluoride-Mediated Coupling (For Highly Challenging Substrates)
This method is extremely effective for couplings where other methods fail, leveraging the high reactivity of an acyl fluoride intermediate.[7]
Materials :
-
Carboxylic Acid (1.2 equiv)
-
This compound (1.0 equiv)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
Procedure :
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equiv) and TFFH (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C and add DIPEA (1.5 equiv) dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the acyl fluoride in situ.
-
In a separate flask, dissolve this compound (1.0 equiv) and the remaining DIPEA (1.5 equiv) in anhydrous DCM.
-
Add the amine solution to the activated acyl fluoride solution.
-
Seal the reaction vessel and heat the mixture to a higher temperature (e.g., 80 °C) in a sealed vial or with a reflux condenser.[6][7]
-
Monitor the reaction progress over 12-24 hours via LC-MS.
-
Workup : After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).
-
Perform a standard aqueous workup as described in Protocol 1 and purify the crude product.
Protocol 3: EDC/DMAP/HOBt Catalysis (Alternative Method)
This protocol has been shown to be effective for electron-deficient amines and offers a cost-effective alternative to uronium or phosphonium reagents.[1][16] The key is the use of DMAP as an acyl transfer agent.
Materials :
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.2 equiv)
-
EDC·HCl (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Anhydrous Acetonitrile
Procedure :
-
To a dry flask, add the carboxylic acid (1.0 equiv), this compound (1.2 equiv), EDC·HCl (1.0 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
Add anhydrous Acetonitrile to the flask.
-
Add DIPEA (5.0 equiv) to the stirred suspension.
-
Stir the reaction at room temperature for 24-48 hours. The reaction may be sluggish.
-
Monitor progress by TLC or LC-MS.
-
Workup & Purification : Follow the workup and purification steps outlined in Protocol 1.
Mechanistic Insight: The HATU Activation Pathway
Understanding the mechanism of action for the most reliable reagents is key to troubleshooting. The diagram below illustrates the activation and coupling cascade mediated by HATU.
Caption: Simplified mechanism of HATU activation and coupling.
The reaction begins with the deprotonation of the carboxylic acid by DIPEA.[13] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then readily attacked by the amine to furnish the final amide product.[8][12]
References
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Reddy, K. L., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
Reddy, K. L., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Nielsen, T. E., et al. (2016). A protocol for amide coupling by in situ formation of acyl fluorides and reaction with amines at elevated temperature. Organic & Biomolecular Chemistry, 14, 430-433. [Link]
-
Toro, A., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]
-
Han, S.-Y., & Kim, Y.-A. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Wensite. (n.d.). Optimizing Peptide Coupling: Key Techniques. Wensite. [Link]
-
Wensite. (n.d.). How to Optimize Peptide Synthesis? Wensite. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
G. S. et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Nature Protocols. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
PubMed. (2022). Amine Activation: "Inverse" Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Ramachandran, P. V. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
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- 16. researchgate.net [researchgate.net]
Application Notes: Protocol for N-Alkylation of Ethyl 4-amino-2,6-difluorobenzoate
Introduction
N-alkylated aromatic amines are foundational structural motifs in a vast array of functional molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. Ethyl 4-amino-2,6-difluorobenzoate is a valuable synthetic intermediate, featuring an aniline core decorated with multiple electron-withdrawing groups. The presence of two fluorine atoms and an ethyl ester moiety significantly deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This decreased reactivity presents a considerable challenge for standard N-alkylation procedures, often necessitating more robust or specialized synthetic methodologies.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing three reliable protocols for the N-alkylation of this compound. The protocols are designed to address the substrate's low reactivity and offer versatility depending on the desired alkyl group and available reagents. Each method is explained with causality-driven insights, detailed step-by-step instructions, and a comparative analysis to aid in methodological selection.
Challenges and Mechanistic Considerations
The primary obstacle in the N-alkylation of this compound is the diminished nucleophilic character of the nitrogen atom. The powerful inductive- and resonance-withdrawing effects of the two ortho-fluorine atoms and the para-ester group pull electron density away from the amino group. Consequently, reaction conditions must be carefully selected to overcome this high activation energy barrier.
-
For Classical SN2 Alkylation: A strong, non-nucleophilic base is required to deprotonate the amine or the resulting ammonium salt, driving the reaction forward. Polar aprotic solvents are preferred as they can solvate the cation of the base without interfering with the nucleophile.[1][2]
-
For Reductive Amination: This two-step, one-pot process circumvents the issue of low nucleophilicity by first forming a C=N double bond (an imine or iminium ion), which is then readily reduced.[3] The key is the choice of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound.[4]
-
For "Borrowing Hydrogen" Catalysis: This modern, atom-economical approach utilizes a transition-metal catalyst (typically Ruthenium or Iridium) to temporarily oxidize an alcohol to an aldehyde in situ.[5][6] This aldehyde then undergoes reductive amination with the aniline, and the catalyst, which stored the hydrogen, completes the cycle by reducing the intermediate imine. This method avoids the use of stoichiometric activating agents and produces only water as a byproduct.[7]
Comparative Overview of N-Alkylation Methodologies
| Methodology | Alkylating Agent | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Protocol 1: Classical SN2 Alkylation | Alkyl Halide (R-X) | Strong Base (NaH, K₂CO₃) | DMF, THF; 25-80°C | Direct, simple for activated halides. | Requires strong base; risk of over-alkylation; potential for genotoxic impurities from alkyl halides.[8] |
| Protocol 2: Reductive Amination | Aldehyde or Ketone | Reducing Agent (NaBH(OAc)₃) | DCE, THF; Room Temp | Excellent for mono-alkylation; mild conditions; broad substrate scope.[3][9] | Requires a carbonyl equivalent of the desired alkyl group. |
| Protocol 3: Catalytic Borrowing Hydrogen | Alcohol (R-CH₂OH) | Ru or Ir Catalyst, Base | Toluene, Dioxane; 80-120°C | High atom economy (water is the only byproduct); uses readily available alcohols.[7][10] | Requires a metal catalyst which may need to be removed from the final product. |
Experimental Protocols
Safety Precaution
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents can be toxic and mutagenic. Strong bases like NaH are highly reactive and water-sensitive.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol is suitable for introducing simple alkyl groups like methyl, ethyl, or benzyl using their corresponding halides. The use of sodium hydride (NaH) as a strong base is crucial for deprotonating the weakly nucleophilic aniline.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60-80 °C if necessary, monitoring progress by TLC or LC-MS.[1]
-
Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.[1]
Protocol 2: Reductive Amination with a Carbonyl Compound
This one-pot protocol is highly effective for controlled mono-alkylation and is often the method of choice for more complex alkyl groups. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for this transformation.[4][9]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., cyclohexanone, 1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, 0.1 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the carbonyl compound (1.2 eq.) in DCE (approx. 0.1-0.2 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Continue stirring at room temperature for 4-24 hours, monitoring for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Catalytic N-Alkylation with an Alcohol ("Borrowing Hydrogen")
This protocol represents a green and efficient method using a commercially available ruthenium catalyst. It is particularly advantageous for its high atom economy.[5][6]
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, 1.2 eq.)
-
[Ru(p-cymene)Cl₂]₂ (0.5 - 2.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand (1.1 eq. relative to Ru dimer)
-
Potassium tert-butoxide (KOtBu, 1.0 eq.)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 1 mol%), dppf (2.2 mol%), and KOtBu (1.0 eq.).[7]
-
Add anhydrous toluene (approx. 0.5 M), followed by this compound (1.0 eq.) and the alcohol (1.2 eq.).
-
Seal the tube and heat the reaction mixture to 110-120 °C in an oil bath for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the pure N-alkylated aniline.
Visualizations
General Workflow Diagram
Caption: Overview of synthetic pathways for N-alkylation.
Reductive Amination Mechanism
Caption: Simplified mechanism for reductive amination.
References
-
Chemical Communications. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. RSC Publishing. [Link]
-
Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
-
Enyong, A. B., & Moasser, B. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry, 79(16), 7559–7563. [Link]
-
Organic Chemistry Portal. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. [Link]
-
Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2011). Ruthenium catalysed N-alkylation of amines with alcohols. Chemical Communications, 47(2), 2328-2331. [Link]
-
The Portal to Organic Chemistry Reactions. Reductive Amination - Common Conditions. [Link]
-
Gandeepan, P., Rajamalli, P., & Cheng, C.-H. (2016). Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols. Inorganic Chemistry, 55(17), 8488–8497. [Link]
-
Kallmeier, F., Irrgang, T., & Kempe, R. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13031. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Nishimura, T., Kakiuchi, N., Onoue, T., Ohe, K., & Uemura, S. (2000). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications, (21), 2047-2048. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
ResearchGate. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
Dalpozzo, R., & Nardi, M. (2015). N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst. RSC Advances, 5(11), 8156–8162. [Link]
-
Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2013). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 90(1), 103–105. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
PubChem. Ethyl 4-amino-3,5-difluorobenzoate. [Link]
- Google Patents.
-
Chemistry Steps. Reductive Amination. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
ChemBK. Ethyl 4-aminobenzoate. [Link]
-
PubChem. Ethyl 4-Amino-2-fluorobenzoate. [Link]
-
Guin, A. K., Pal, S., Chakraborty, S., Chakraborty, S., & Paul, N. D. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 256–271. [Link]
- Google Patents.
-
Khusnutdinov, R., Bayguzina, A., & Musina, C. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54, 1718-1724. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]
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Application Notes and Protocols: The Strategic Role of Ethyl 4-amino-2,6-difluorobenzoate in Agrochemical Synthesis
Introduction: The Fluorine Advantage in Modern Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds has revolutionized the design of modern agrochemicals. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients. Ethyl 4-amino-2,6-difluorobenzoate is a key building block that provides a versatile platform for accessing novel, highly effective herbicides and fungicides. Its distinct substitution pattern—an activating amino group and two ortho-fluorine atoms—offers a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex agrochemical targets. This document provides an in-depth guide to the application of this compound in the synthesis of a representative picolinate herbicide, highlighting the chemical principles and practical methodologies involved.
Core Intermediate: this compound
This compound is a fluorinated aniline derivative that serves as a valuable synthon in organic synthesis. The presence of two fluorine atoms ortho to the amino group significantly influences the reactivity of the molecule. These fluorine atoms are strongly electron-withdrawing, which modulates the nucleophilicity of the amino group and the aromatic ring. This electronic effect is crucial for controlling selectivity in subsequent synthetic transformations. The ethyl ester functionality provides a convenient handle for further modifications or can be hydrolyzed to the corresponding carboxylic acid when required. The precursor, 4-amino-2,6-difluorobenzoic acid, is recognized for its utility in the development of herbicides and fungicides, underscoring the agrochemical relevance of its ethyl ester derivative.[1][2]
Application in Herbicide Synthesis: A Picolinate Case Study
The picolinate class of herbicides, which act as synthetic auxins, are a prime example of where this compound can be a critical starting material.[3] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The following section details a representative synthetic pathway to a novel picolinate herbicide, starting from this compound.
Synthetic Workflow Overview
The overall synthetic strategy involves the construction of a substituted pyridine ring onto the aniline core of this compound, followed by modifications to install the final picolinate structure. This multi-step synthesis is designed to be robust and scalable for potential industrial application.
Caption: Synthetic route from this compound to a hypothetical picolinate herbicide.
Experimental Protocols
Step 1: Acylation of this compound
-
Rationale: Protection of the amino group as an acetamide is a common strategy to moderate its reactivity and prevent unwanted side reactions in subsequent steps. This also serves to direct the regioselectivity of the upcoming cyclization.
-
Protocol:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (5 vol), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 vol) with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Ethyl 4-acetamido-2,6-difluorobenzoate.
-
Step 2: Condensation and Cyclization to form a Pyridinone Ring
-
Rationale: A Gould-Jacobs type reaction is employed here to construct the pyridine ring. The acetamide intermediate undergoes condensation with diethyl malonate in the presence of a strong base, followed by thermal cyclization to form the pyridinone core.
-
Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.2 eq) in absolute ethanol (10 vol).
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.5 eq) dropwise at 0 °C, followed by the addition of Ethyl 4-acetamido-2,6-difluorobenzoate (1.0 eq).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry to obtain the pyridinone intermediate.
-
Step 3: Chlorination of the Pyridinone
-
Rationale: Conversion of the hydroxyl group on the pyridinone to a chlorine atom is necessary to enable subsequent nucleophilic substitution. Phosphorus oxychloride is a standard reagent for this transformation.
-
Protocol:
-
Carefully add the dried pyridinone intermediate (1.0 eq) to phosphorus oxychloride (5 vol) at 0 °C.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and quench by slowly pouring it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated pyridine intermediate.
-
Step 4: Nucleophilic Aromatic Substitution
-
Rationale: The chlorine atom introduced in the previous step is a good leaving group, allowing for the introduction of various substituents. In this example, 3,5-dimethylpyrazole is used, a common moiety in some commercial herbicides.
-
Protocol:
-
To a solution of the chlorinated pyridine intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol), add 3,5-dimethylpyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C for 8 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate (3 x 10 vol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Step 5: Ester Hydrolysis to the Final Picolinic Acid Herbicide
-
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid, which is the active form of most auxin herbicides.
-
Protocol:
-
Dissolve the purified product from Step 4 (1.0 eq) in a mixture of ethanol (5 vol) and water (5 vol).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction, remove the ethanol under reduced pressure, and dilute the aqueous residue with water.
-
Wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3 to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the target picolinate herbicide.
-
Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Representative Yield (%) | Physical State |
| 1 | Ethyl 4-acetamido-2,6-difluorobenzoate | 243.21 | 95 | White Solid |
| 2 | Pyridinone Intermediate | 284.22 | 80 | Off-white Solid |
| 3 | Chlorinated Pyridine Intermediate | 302.67 | 85 | Pale Yellow Solid |
| 4 | Substituted Pyridine Intermediate | 362.35 | 75 | White Crystalline Solid |
| 5 | Final Picolinate Herbicide | 334.29 | 90 | White Powder |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its unique electronic and structural properties, conferred by the difluoro substitution pattern, make it an ideal starting material for the construction of complex heterocyclic systems. The detailed synthetic protocol for a representative picolinate herbicide demonstrates a practical application of this important intermediate. The methodologies described herein are based on established and reliable chemical transformations, providing a solid foundation for researchers and scientists in the field of agrochemical development to explore new and more effective solutions for crop protection.
References
- Google Patents. (2013). Pesticide preparation and process for producing the same.
-
Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553–559. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. Retrieved from [Link]
-
Feng, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(13), 5129. Available at: [Link]
Sources
The Strategic deployment of Ethyl 4-amino-2,6-difluorobenzoate in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Quintessential Role of Fluorinated Building Blocks in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—collectively contribute to enhanced metabolic stability, increased lipophilicity, and favorable alterations in receptor-binding interactions. Ethyl 4-amino-2,6-difluorobenzoate stands as a testament to the synthetic utility of fluorinated precursors, offering a versatile platform for the construction of a diverse array of heterocyclic compounds with profound biological significance. The presence of ortho-difluoro substitution to the amino group presents both a challenge and an opportunity, influencing the reactivity of the aniline nitrogen and the susceptibility of the aromatic ring to nucleophilic substitution, thereby enabling unique synthetic transformations.
This comprehensive guide delineates the application of this compound in the synthesis of three pivotal classes of heterocyclic compounds: quinolones, acridones, and benzodiazepines. Each section provides a detailed experimental protocol, a thorough discussion of the underlying chemical principles, and a critical analysis of the strategic considerations inherent to each synthetic pathway.
I. Synthesis of 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids: A Modern Approach via Gould-Jacobs Reaction
The quinolone and fluoroquinolone family of compounds form the backbone of a significant portion of antibacterial therapies. The Gould-Jacobs reaction provides a robust and convergent strategy for the construction of the 4-quinolone core.[1][2] Herein, we adapt this classical reaction to a microwave-assisted protocol, capitalizing on the enhanced reaction kinetics and improved yields often associated with this technology.[3]
Reaction Workflow: Gould-Jacobs Synthesis of 5,7-Difluoroquinolones
Caption: Workflow for the synthesis of 5,7-difluoroquinolone-3-carboxylic acid.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
Step 1: Condensation
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine this compound (1.0 eq, 2.01 g, 10 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq, 2.59 g, 12 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 170°C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((4-(ethoxycarbonyl)-3,5-difluorophenyl)amino)methylene)malonate, may crystallize upon standing or can be used directly in the next step after removal of excess DEEM under reduced pressure.
Step 2: Thermal Cyclization
-
Transfer the crude anilidomethylenemalonate intermediate to a round-bottom flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether (approximately 10 mL per gram of intermediate).
-
Heat the mixture to 250°C with vigorous stirring under a nitrogen atmosphere for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture to below 100°C and add hexane to precipitate the product.
-
Collect the solid by vacuum filtration, wash with hexane, and dry to afford Ethyl 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 3: Saponification
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide (10 mL per gram of ester).
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
| Step | Reagents & Conditions | Expected Yield | Key Considerations |
| 1 | DEEM, Microwave (170°C) | >90% | The reaction is typically clean and high-yielding. |
| 2 | Dowtherm A, 250°C | 70-85% | High temperatures are crucial for the electrocyclization. |
| 3 | 10% NaOH (aq.), HCl | >95% | Ensure complete hydrolysis before acidification. |
II. Synthesis of 1,3-Difluoroacridones: A Strategy Employing Ullmann Condensation
Acridone-based structures are prevalent in a variety of natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer and antiviral properties.[4][5] The Ullmann condensation offers a classical yet effective method for the formation of the diarylamine precursor, which can then be cyclized to the acridone core.[6]
Reaction Workflow: Ullmann Condensation for Difluoroacridone Synthesis
Caption: Workflow for the synthesis of 1,3-difluoroacridone derivatives.
Experimental Protocol: Ullmann Condensation and Cyclization
Step 1: Ullmann Condensation
-
To a round-bottom flask, add this compound (1.0 eq, 2.01 g, 10 mmol), 2-chlorobenzoic acid (1.1 eq, 1.72 g, 11 mmol), potassium carbonate (2.0 eq, 2.76 g, 20 mmol), and a catalytic amount of copper(I) iodide (0.1 eq, 190 mg, 1 mmol).
-
Add dimethylformamide (DMF) as the solvent (20 mL).
-
Heat the reaction mixture to 140-150°C under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Acidify with HCl to pH 3-4 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diarylamine intermediate.
Step 2: Cyclization
-
Add the crude diarylamine to polyphosphoric acid (PPA) (10 g per gram of diarylamine).
-
Heat the mixture to 120-140°C for 2-4 hours with stirring.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the crude 1,3-Difluoroacridone-5-carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
| Step | Reagents & Conditions | Expected Yield | Key Considerations |
| 1 | 2-Chlorobenzoic acid, CuI, K₂CO₃, DMF | 60-75% | Anhydrous conditions are preferred. The choice of copper catalyst can be optimized. |
| 2 | Polyphosphoric acid, 120-140°C | 70-85% | PPA is highly viscous; ensure efficient stirring. |
III. Proposed Synthesis of Fluorinated 1,4-Benzodiazepines
1,4-Benzodiazepines are a cornerstone of psychopharmacological therapeutics, widely prescribed for their anxiolytic, sedative, and anticonvulsant properties.[7] The synthesis of fluorinated benzodiazepine analogues is of significant interest for the development of new central nervous system agents with improved pharmacological profiles.[8][9] The following protocol is a proposed pathway based on established methodologies for benzodiazepine synthesis.[7][10]
Reaction Workflow: Proposed Benzodiazepine Synthesis
Caption: Proposed workflow for the synthesis of fluorinated 1,4-benzodiazepine-2,5-diones.
Experimental Protocol: Proposed Benzodiazepine Synthesis
Step 1: Amide Coupling
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF.
-
Add an N-protected amino acid (e.g., Boc-glycine, 1.1 eq), a coupling agent such as EDC (1.2 eq), and an activator like HOBt (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Step 2: Deprotection
-
Dissolve the N-protected intermediate in a suitable solvent (e.g., DCM for Boc deprotection).
-
Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Step 3: Cyclization
-
Dissolve the deprotected intermediate in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the final fluorinated benzodiazepine product by recrystallization or column chromatography.
| Step | Reagents & Conditions | Expected Yield | Key Considerations |
| 1 | N-Boc-glycine, EDC, HOBt | 70-90% | Ensure anhydrous conditions for efficient coupling. |
| 2 | TFA, DCM | >95% | Deprotection is typically quantitative. |
| 3 | p-TSA, Toluene, reflux | 50-70% | The efficiency of cyclization may vary depending on the substrate. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate its utility in the construction of fluorinated quinolones, acridones, and benzodiazepines. The presence of the fluorine substituents not only influences the course of the chemical reactions but also imparts desirable properties to the final products, making this building block an essential tool for researchers, scientists, and drug development professionals. The continued exploration of the reactivity of such fluorinated precursors will undoubtedly lead to the discovery of novel therapeutic agents with enhanced efficacy and safety profiles.
References
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- Gereau, A. S., et al. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 668-676.
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Wikipedia contributors. (2023, November 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
- Pieroni, M., et al. (2015). Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. The Journal of Organic Chemistry, 80(15), 7546-7556.
- Gereau, A. S., et al. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 668-676.
- Plunkett, M. J., & Ellman, J. A. (1995). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 92(25), 11776-11780.
- Domagala, J. M., et al. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S. Patent No. 4,822,801. Washington, DC: U.S.
- Ntoupa, P. S. A., et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Forensic Toxicology, 39(2), 269-281.
- Reinhardt, D. V., Jr., et al. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. The Journal of Organic Chemistry, 84(15), 9414-9422.
- Bergman, J., et al. (1994). 2‐oxoquazepam: Synthesis of a 5‐(2‐[18F]fluorophenyl)‐1,4‐benzodiazepine‐2‐one. Journal of Labelled Compounds and Radiopharmaceuticals, 34(2), 107-116.
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
- de la Torre, M. C., et al. (2018).
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Scribd. (n.d.). Ullmann Acridine Synthesis. Retrieved January 22, 2026, from [Link]
- Reddy, G. S., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(1), 114-123.
- Musiol, R., & Polanski, J. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 103.
- Chen, J., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8683-8706.
- Sharma, M., & Kumar, V. (2018). Medicinal chemistry of acridine and its analogues. Future Medicinal Chemistry, 10(19), 2333-2351.
- Lahm, G. P., et al. (2009). Synthesis of insecticidal fluorinated anthranilic diamides. Bioorganic & Medicinal Chemistry Letters, 19(16), 4641-4644.
- Wang, X., et al. (2014). Synthesis and Biological Activity of Anthranilic Diamides Compounds Containing Fluorine and Benzothiazole Unites. Journal of the Chinese Chemical Society, 61(4), 447-452.
- Gammack, J. C., et al. (2021). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- Moody, C. J., & Morrell, A. I. (1998). Heterocycle-Fused Acridines.
- Mross, K., et al. (1987). Fluorinated anthracyclines: synthesis and biological activity. Journal of Medicinal Chemistry, 30(3), 534-538.
- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6825-6855.
- Maji, A., & Kumar, S. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of Organic Chemistry, 86(17), 11757-11766.
- Leyva-Ramos, S., et al. (2017).
- Culbertson, T. P., et al. (1988). Synthesis of 4,12-dihydro-4-oxoquino-[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 25(3), 927-930.
- Al-Mousawi, S. M., et al. (2019). Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Journal of the Serbian Chemical Society, 84(11), 1187-1197.
- Dömling, A., & Ugi, I. (2000). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. Tetrahedron, 56(39), 7679-7683.
- Al-Ghorbani, M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(11), 3291.
- Li, J., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Patel, M. B., et al. (2014). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. IOSR Journal of Applied Chemistry, 10(5), 96-100.
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Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 4-amino-2,6-difluorobenzoate
Abstract
Ethyl 4-amino-2,6-difluorobenzoate is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1][2] The presence of fluorine atoms ortho to the amine group imparts unique electronic properties and metabolic stability to the final drug molecules. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The described two-step process, involving an initial esterification followed by a highly efficient catalytic hydrogenation, is designed for scalability, safety, and high purity, addressing the needs of researchers and professionals in drug development and process chemistry.
Introduction and Synthetic Strategy
The synthesis of fluorinated anilines is a cornerstone of pharmaceutical development.[1][3] Among these, this compound is particularly valuable. The most reliable and industrially scalable route to this compound begins with the corresponding nitroaromatic precursor, 2,6-difluoro-4-nitrobenzoic acid. This precursor is first converted to its ethyl ester, which is then subjected to reduction.
The chosen strategy involves two main stages:
-
Esterification: Conversion of 2,6-difluoro-4-nitrobenzoic acid to Ethyl 2,6-difluoro-4-nitrobenzoate. This step ensures the carboxyl group is protected and enhances the solubility of the intermediate in common organic solvents suitable for hydrogenation.
-
Catalytic Hydrogenation: Reduction of the nitro group of Ethyl 2,6-difluoro-4-nitrobenzoate to the target primary amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is favored for its high selectivity, clean conversion, and atom economy, as the only byproduct is water.[4][5][6]
This approach avoids the direct nitration of fluorinated aromatics, which can be less regioselective and require expensive starting materials.[7]
Caption: Overall two-step synthetic scheme.
Part A: Synthesis of Ethyl 2,6-difluoro-4-nitrobenzoate
Rationale: The Fischer esterification is a classic and cost-effective method for producing esters on a large scale.[8] Using a strong acid catalyst like sulfuric acid ensures a high conversion rate. Toluene can be used as a co-solvent to facilitate water removal via a Dean-Stark apparatus, driving the equilibrium towards the product, although using excess ethanol is also effective.
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier Example |
| 2,6-Difluoro-4-nitrobenzoic acid | ≥98% | 120033-47-8 | Apollo Scientific[9] |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | 64-17-5 | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% | 7664-93-9 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 144-55-8 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR |
| Brine (Saturated NaCl) | - | - | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | 7487-88-9 | VWR |
| Equipment | |||
| Jacketed Glass Reactor (10L) | |||
| Overhead Stirrer | |||
| Reflux Condenser | |||
| Temperature Probe | |||
| Separation Funnel (5L) | |||
| Rotary Evaporator |
Step-by-Step Protocol
-
Reactor Setup: Equip a 10L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean and dry.
-
Charging Reagents: To the reactor, charge 2,6-difluoro-4-nitrobenzoic acid (1.0 kg, 4.92 mol) and absolute ethanol (5.0 L).
-
Initiating the Reaction: Begin stirring to form a slurry. Slowly and carefully add concentrated sulfuric acid (50 mL, 0.92 mol) to the mixture. Causality Note: The exothermic addition of acid requires slow administration to control the temperature.
-
Heating to Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours.
-
In-Process Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cooling and Quenching: Cool the reactor to room temperature. Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.
-
Work-up: Dilute the concentrated residue with ethyl acetate (4 L) and transfer to a large separation funnel. Carefully wash the organic layer sequentially with:
-
Water (2 x 2 L)
-
Saturated sodium bicarbonate solution (2 x 2 L) until effervescence ceases. Causality Note: This neutralizes the acidic catalyst and any unreacted starting material.
-
Brine (1 x 2 L) to remove excess water.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to afford Ethyl 2,6-difluoro-4-nitrobenzoate as a pale yellow crystalline solid.
-
Expected Yield: 90-95%
-
Purity (HPLC): >99%
-
Part B: Large-Scale Synthesis of this compound
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for reducing aromatic nitro groups.[5] It offers excellent selectivity, preventing the reduction of the ester group or defluorination. Ethanol is an ideal solvent as it solubilizes the starting material and product and is compatible with the process. The wet catalyst is used to mitigate its pyrophoric nature.[10][11]
Materials and Equipment
| Reagent/Material | Grade | CAS No. | Supplier Example |
| Ethyl 2,6-difluoro-4-nitrobenzoate | >99% | (From Part A) | - |
| Palladium on Carbon (10% Pd/C) | 50% Wet Paste | 7440-05-3 | Johnson Matthey |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | 64-17-5 | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | 1333-74-0 | Airgas |
| Nitrogen Gas (N₂) | High Purity | 7727-37-9 | Airgas |
| Celite® 545 | - | 61790-53-2 | Sigma-Aldrich |
| Equipment | |||
| Hydrogenation Reactor (10L) | (e.g., Parr Instrument) | ||
| Mechanical Stirrer | |||
| Gas Inlet/Outlet Valves | |||
| Pressure Gauge & Thermometer | |||
| Filtration Funnel |
Step-by-Step Protocol
-
Reactor Preparation (Inerting): Charge the 10L hydrogenation reactor with Ethyl 2,6-difluoro-4-nitrobenzoate (1.0 kg, 4.33 mol) and ethanol (5 L).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 50 g, ~2.5 mol% Pd loading). Safety Note: Palladium on carbon is pyrophoric, especially when dry. Always handle under an inert atmosphere and never add dry catalyst to a flammable solvent in the presence of air.[10][12]
-
System Purging: Seal the reactor. Pressurize with nitrogen to 5 bar and vent three times to remove all oxygen. Then, pressurize with hydrogen to 5 bar and vent three times to ensure a pure hydrogen atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 5 bar (approx. 72.5 psi). Begin vigorous stirring and maintain the temperature between 25-35°C. The reaction is exothermic; use cooling as needed to maintain the temperature.
-
Reaction Monitoring (Trustworthiness): The reaction progress is monitored by the cessation of hydrogen uptake. This provides a reliable, non-invasive in-process control. An optional HPLC check on a carefully degassed sample can confirm completion. The reaction is typically complete within 4-6 hours.
-
Catalyst Filtration (Critical Step): Once the reaction is complete, vent the hydrogen and purge the reactor three times with nitrogen. Do not allow the catalyst to become dry. Immediately filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the Pd/C catalyst.
-
Post-Filtration Catalyst Handling: The filter cake containing the catalyst must be kept wet with water or ethanol at all times and transferred to a labeled waste container for proper disposal or recovery.[13][14] Never allow the filter cake to dry in the open air, as it will ignite spontaneously.[10]
-
Product Isolation: Concentrate the ethanolic filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is often of high purity (>98%). If further purification is required, recrystallize from an ethanol/water mixture to yield this compound as a white to off-white solid.
-
Expected Yield: 95-99%
-
Purity (HPLC): >99.5%
-
Caption: Detailed experimental workflow from starting material to final product.
Analytical Characterization
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Analysis | Specification | Typical Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | δ (ppm, CDCl₃): 6.15-6.25 (m, 2H, Ar-H), 4.30 (q, 2H, -CH₂-), 4.10 (br s, 2H, -NH₂), 1.35 (t, 3H, -CH₃). |
| ¹⁹F NMR | Conforms to structure | Consistent with 2,6-difluoro substitution pattern. |
| Mass Spec (ESI+) | [M+H]⁺ = 202.07 | m/z = 202.1 |
| Purity (HPLC) | ≥ 99.5% | > 99.7% |
| Melting Point | Approx. 73-76 °C | 74.5 °C |
Safety and Troubleshooting
| Potential Issue | Probable Cause | Solution |
| Incomplete Hydrogenation | Catalyst poisoning (e.g., sulfur impurities), insufficient H₂ pressure, or low catalyst activity. | Ensure high-purity starting materials.[13] Increase H₂ pressure or reaction time. Use fresh, active catalyst. |
| Defluorination Byproduct | Overly aggressive reaction conditions (high temperature or pressure), or unsuitable catalyst. | Maintain reaction temperature below 40°C. Use 10% Pd/C, which is selective. Avoid more aggressive catalysts like Raney Nickel unless specifically required. |
| Catalyst Fire During Filtration | Premature exposure of the hydrogen-saturated catalyst to air. | Ensure a robust nitrogen blanket is maintained throughout filtration. Keep the filter cake wet at all times.[10][12] |
| Low Yield in Esterification | Insufficient reaction time or inefficient water removal. | Extend reflux time and monitor by HPLC. For very large scales, consider using a Dean-Stark trap with a co-solvent like toluene to remove water azeotropically. |
Conclusion
This application note details a validated and scalable two-step synthesis for producing high-purity this compound. By explaining the rationale behind key procedural choices, emphasizing critical safety protocols for catalytic hydrogenation, and providing clear, actionable steps, this guide serves as a reliable resource for chemical development professionals. The methodology is robust, high-yielding, and suitable for adaptation to various scales of production in a research or industrial setting.
References
-
National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Link
-
Honrel. (2025-02-27). Precautions for Using Palladium Carbon Catalyst. Link
-
Xiya Chemical. (2024-09-30). What Should We Pay Attention To When Using Palladium Carbon Catalyst?. Link
-
Sarpong Group, UC Berkeley. Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Link
-
Carl ROTH GmbH. Safety Data Sheet: Palladium on activated carbon. Link
-
Google Patents. US7154006B2 - Preparation of fluorinated anilines. Link
-
Google Patents. US4145364A - Preparation of fluorinated anilines. Link
-
Sparrow Chemical. Fluoroaniline Series. Link
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives. Link
-
PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. Link
-
The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Link
-
Google Patents. CN100396661C - Preparation of fluorinated aniline. Link
-
Appiah, C. et al. (2022). Acta Crystallographica Section E, E78, 483-489. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Link
-
Ramishvili, T. et al. (2021). Advances in Chemical Engineering and Science, 11, 251-262. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Link
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. Link
-
CymitQuimica. 2,6-Difluoro-4-nitrobenzoic acid. Link
-
PrepChem.com. Synthesis of ethyl 4-amino-2-fluorobenzoate. Link
-
Klyuev, M. V. et al. (2015). Russian Journal of Physical Chemistry A, 89, 114–118. Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. Link
-
Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. Link
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Link
-
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of 2-Ethylnitrobenzene. Link
-
ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. Link
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN100396661C - Preparation of fluorinated aniline - Google Patents [patents.google.com]
- 8. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]
- 9. 2,6-Difluoro-4-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 11. honrel.com [honrel.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. huaruicarbon.com [huaruicarbon.com]
- 14. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-amino-2,6-difluorobenzoate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. The following information is curated to explain the fundamental principles behind the experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will completely dissolve the crude this compound at an elevated temperature, while the impurities remain either insoluble or highly soluble in the cold solvent. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities are left behind in the mother liquor. The highly ordered crystal lattice of the purified compound excludes the differently shaped impurity molecules.
Q2: How do the fluorine substituents on the aromatic ring affect the recrystallization process?
The two fluorine atoms at the 2 and 6 positions of the benzene ring are strongly electron-withdrawing. This has several implications for recrystallization:
-
Solubility: Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility profile in organic solvents. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics, making solvent selection critical.[1]
-
Crystal Packing: The presence of fluorine can lead to specific intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can influence crystal packing and morphology.
-
Purity: The altered solubility due to fluorination can be exploited to effectively separate the target compound from less fluorinated or non-fluorinated impurities.
Q3: What are the most common impurities encountered during the synthesis of this compound?
-
Esterification of the corresponding carboxylic acid: Incomplete reaction can leave unreacted 4-amino-2,6-difluorobenzoic acid. Side reactions could include the formation of byproducts from the acid catalyst.
-
Reduction of a nitro group: Synthesis may start from a nitro-substituted precursor. Incomplete reduction can result in the presence of ethyl 4-nitro-2,6-difluorobenzoate.
-
Nucleophilic aromatic substitution: If the amino group is introduced via this method, unreacted starting materials with a leaving group (e.g., a halogen) at the 4-position may be present.
Therefore, common impurities to consider are:
-
Starting materials (e.g., 4-substituted-2,6-difluorobenzoate).
-
Intermediates (e.g., 4-amino-2,6-difluorobenzoic acid).
-
Byproducts of the reaction (e.g., over-alkylated amines, products of side reactions).
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution | Scientific Rationale |
| Inappropriate solvent choice. | Select a more polar solvent or a solvent mixture. For instance, if a non-polar solvent like hexane was used, try a more polar one like ethanol or ethyl acetate. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can also be effective. | "Like dissolves like" is a fundamental principle. The amino and ester groups in this compound impart polarity, suggesting that polar solvents will be more effective at dissolving it. |
| Insufficient solvent volume. | Add more of the hot solvent in small increments until the solid dissolves. | The amount of solute that can dissolve in a given volume of solvent at a specific temperature is limited by its solubility. |
| The compound is highly insoluble in common solvents. | Consider using a less common but more powerful solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these high-boiling point solvents can be difficult to remove from the final product. | Highly crystalline or high molecular weight compounds may require more potent solvents to overcome the lattice energy of the crystal. |
Problem 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution | Scientific Rationale |
| The solution is supersaturated at a temperature above the melting point of the solute. | Reheat the solution to dissolve the oil, and then add a small amount of additional solvent. Allow the solution to cool more slowly. | Oiling out occurs when the solubility of the compound is exceeded at a temperature where it is still in a liquid state. Adding more solvent will lower the saturation point to a temperature below the melting point. |
| The presence of impurities. | Attempt to remove impurities by another method, such as column chromatography or a charcoal treatment before recrystallization. | Impurities can disrupt the crystal lattice formation and depress the melting point of the mixture, leading to the formation of an oil. |
| The solvent has too high of a boiling point. | Choose a solvent with a lower boiling point. | A high boiling point solvent may keep the compound in a molten state even as the solution cools. |
Problem 3: No crystals form upon cooling.
| Possible Cause | Solution | Scientific Rationale |
| Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. | The solution is not saturated enough for crystals to form. Reducing the solvent volume will increase the concentration of the solute. |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface, or by adding a seed crystal of the pure compound. | Scratching provides a rough surface for nucleation to begin. A seed crystal provides a template for crystal growth. |
| The cooling process is too slow. | After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility. | Lowering the temperature will decrease the solubility of the compound and promote crystallization. |
Problem 4: The recovered crystals are colored.
| Possible Cause | Solution | Scientific Rationale |
| Presence of colored impurities. | Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool. | Activated charcoal has a high surface area and can adsorb colored impurities from the solution. |
| Oxidation of the amino group. | Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Adding a small amount of a reducing agent like sodium bisulfite might also help. | Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored byproducts. |
Experimental Protocols
Solvent Selection for Recrystallization
A systematic approach to solvent selection is crucial for a successful recrystallization.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, toluene, hexane)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude solid into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility at room temperature. An ideal solvent should show low solubility at this stage.
-
Gently heat the test tubes that showed low solubility at room temperature.
-
Observe the solubility at the elevated temperature. The ideal solvent will completely dissolve the compound near its boiling point.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation: Solvent Suitability for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Recommendation |
| Water | 10.2 | 100 | Low | Low | Poor | Not recommended as a single solvent |
| Ethanol | 5.2 | 78 | Moderate | High | Good | Promising |
| Methanol | 6.6 | 65 | Moderate | High | Good | Promising |
| Ethyl Acetate | 4.4 | 77 | Moderate | High | Good | Promising |
| Acetone | 5.1 | 56 | High | High | Poor | Not ideal as a primary solvent |
| Dichloromethane | 3.1 | 40 | High | High | Poor | Not ideal as a primary solvent |
| Toluene | 2.4 | 111 | Low | Moderate | Fair | Potential for mixed solvent system |
| Hexane | 0.1 | 69 | Low | Low | Poor | Good as an anti-solvent |
Note: This table is a predictive guide based on the properties of similar compounds. Experimental verification is essential.
Recrystallization Protocol using a Mixed Solvent System (Ethanol/Hexane)
Based on procedures for similar compounds, an ethanol/hexane system is a promising choice.[4]
Materials:
-
Crude this compound
-
Ethanol
-
Hexane
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
If the solution is colored, treat with activated charcoal as described in the troubleshooting guide.
-
Slowly add hexane dropwise to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/hexane mixture.
-
Dry the crystals under vacuum to remove residual solvent.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Logic for Crystal Formation
Caption: Decision-making process when no crystals form.
References
-
PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. Available from: [Link]
-
ChemBK. Ethyl 4-aminobenzoate. Available from: [Link]
-
Organic Syntheses. Ethyl p-aminobenzoate. Available from: [Link]
-
Novikov, E. M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. Available from: [Link]
- Google Patents. Process for preparing aminobenzoate esters.
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available from: [Link]
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Synthesis of Ethyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key fluorinated aromatic intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your synthesis and the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and well-established synthetic pathways to obtain this compound:
-
Fischer Esterification of 4-amino-2,6-difluorobenzoic acid: This is a direct, acid-catalyzed reaction between the carboxylic acid and ethanol. It is a straightforward method, but the equilibrium nature of the reaction requires specific conditions to drive it to completion.[1][2][3][4] The steric hindrance from the two ortho-fluorine atoms can also impact the reaction rate.[5][6][7]
-
Reduction of Ethyl 4-nitro-2,6-difluorobenzoate: This route involves the initial synthesis of the nitro-analogue, followed by a reduction of the nitro group to an amine. This is a versatile method with various reducing agents available, but it can be prone to the formation of dimeric side products.[8][9][10]
Q2: I'm seeing a significant amount of unreacted starting material in my Fischer esterification. What's causing this and how can I fix it?
This is a common issue stemming from the reversible nature of the Fischer esterification.[2][3][4] To drive the equilibrium towards the product, you can:
-
Use a large excess of ethanol: This shifts the equilibrium according to Le Chatelier's principle.[1][2]
-
Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase the catalyst concentration: While effective, be cautious as this can also promote side reactions.
-
Increase the reaction time and/or temperature: However, be mindful of potential degradation of the product at excessively high temperatures.
The steric hindrance of the 2,6-difluoro substitution pattern can slow down the reaction, often necessitating more forcing conditions than for less hindered analogues.[5][6][7]
Q3: During the reduction of the nitro-intermediate, I've observed some colored impurities. What are they and how can I avoid them?
The colored impurities are likely azo and azoxy compounds, which are formed by the condensation of partially reduced nitroso and hydroxylamine intermediates.[11] To minimize their formation:
-
Ensure efficient mixing: This maintains a homogenous distribution of the reducing agent and substrate.
-
Control the reaction temperature: Lower temperatures can often reduce the rate of side reactions.
-
Choose a selective reducing agent: Tin(II) chloride in an acidic medium or catalytic hydrogenation with careful control of hydrogen pressure can offer better selectivity compared to more aggressive reducing agents.[11]
-
Maintain an inert atmosphere: This is particularly important for catalytic hydrogenation to prevent catalyst deactivation and side reactions.
Troubleshooting Guides
Issue 1: Incomplete Esterification and Identification of Unreacted Acid
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the retention time of 4-amino-2,6-difluorobenzoic acid. The overall yield is low.
Root Cause Analysis:
The Fischer esterification is an equilibrium-limited reaction. The presence of two ortho-fluorine atoms sterically hinders the carboxylic acid group, making the reaction more challenging than for non-ortho-substituted analogues.[5][6][7] Incomplete reaction is the most probable cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fischer esterification.
Analytical Protocol: HPLC-UV for Reaction Monitoring
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (with 0.1% formic acid), gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a standard solution of 4-amino-2,6-difluorobenzoic acid and the target ester.
-
Inject the standard to determine the retention times.
-
Dilute a small aliquot of the reaction mixture and inject to monitor the disappearance of the starting material and the appearance of the product.
-
Issue 2: Dimeric Impurities from Nitro Group Reduction
Symptom: The crude product after reduction of ethyl 4-nitro-2,6-difluorobenzoate has a yellow or orange hue. TLC and HPLC-MS analysis show peaks with masses corresponding to azo (M+M-2H₂O) and azoxy (M+M-H₂O-O) dimers of the product.
Root Cause Analysis:
Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These intermediates can then undergo condensation reactions to form the observed dimeric impurities.[11]
Impurity Formation Pathway:
Sources
- 1. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Sci-Hub. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes / Journal of the Chemical Society B: Physical Organic, 1969 [sci-hub.jp]
Technical Support Center: Synthesis of Ethyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Section 1: The Core Reaction - Fischer Esterification
The most common and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-2,6-difluorobenzoic acid, using ethanol in the presence of an acid catalyst.
Caption: The reversible Fischer esterification reaction.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are typically traced back to three main factors: reaction equilibrium, the presence of water, and catalyst inefficiency.
-
Reaction Equilibrium: The Fischer esterification is a reversible process.[1][2][3][4] To obtain a high yield, the equilibrium must be shifted toward the products. The most common strategy is to use a large excess of one reactant, typically the alcohol (ethanol), which also serves as the solvent.[5][6] This application of Le Châtelier's principle drives the reaction forward.
-
Presence of Water: Water is a product of the reaction. Its presence will shift the equilibrium back towards the starting materials via hydrolysis.[1][2][7] It is crucial to use anhydrous ethanol and a dry apparatus. While a Dean-Stark apparatus can be used to remove water azeotropically in some esterifications, using a large excess of dry alcohol is usually sufficient for this scale.[4]
-
Catalyst Activity: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4][5][8] Ensure you are using a sufficient amount of a strong acid catalyst. Because the starting material contains a basic amino group, a stoichiometric amount of acid is required to first protonate the amine before the remaining acid can act catalytically.[5]
Q2: I've identified 3,5-difluoroaniline as a major impurity in my product. Why is this forming and how can I prevent it?
A2: The formation of 3,5-difluoroaniline is a classic example of a decarboxylation side reaction. Aminobenzoic acids are susceptible to losing carbon dioxide (CO₂) under acidic conditions, especially when heated.[9][10]
-
Mechanism: The electron-donating amino group increases the electron density on the aromatic ring, which facilitates the electrophilic attack of a proton at the carbon atom bearing the carboxyl group, ultimately leading to the loss of CO₂.[11]
-
Prevention Strategies:
-
Temperature Control: This is the most critical parameter. Avoid excessive temperatures or prolonged heating. Aim for the minimum temperature required for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup to avoid extended exposure to acidic, heated conditions.
-
Catalyst Choice: While strong acids like H₂SO₄ are effective, consider alternatives that may allow for milder conditions, such as Boron trifluoride etherate (BF₃·OEt₂).[12]
-
Q3: My final product is contaminated with the starting material, 4-amino-2,6-difluorobenzoic acid. How do I resolve this?
A3: This is a common issue stemming from either an incomplete reaction or hydrolysis during workup.
-
Addressing Incomplete Reaction: As discussed in Q1, ensure you are using excess dry ethanol, sufficient catalyst, and an adequate reaction time. Monitor the reaction via TLC until the starting acid spot is no longer visible.
-
Purification Strategy: The unreacted carboxylic acid can be easily removed during the workup. The desired ester product is neutral, while the starting material is acidic. By dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed.[5][12]
Q4: The reaction mixture and isolated product are discolored (e.g., yellow, brown, or black). What causes this and how can it be fixed?
A4: Discoloration often points to decomposition or oxidation side reactions. The amino group on the aromatic ring is susceptible to oxidation, which can form highly colored impurities, especially at elevated temperatures or with prolonged exposure to air.
-
Mitigation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side reactions.
-
Reagent Purity: Use high-purity, colorless reagents. Impurities in the starting materials or solvents can sometimes catalyze decomposition.
-
Temperature Control: Avoid overheating the reaction mixture.
-
-
Purification:
-
Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon can adsorb colored impurities.
-
Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol-hexane or ethyl acetate-hexane) can be used to obtain pure, colorless crystals of this compound.[12]
-
Section 3: Key Side Reaction Pathways
Understanding the competition between the desired reaction and major side reactions is key to optimizing the synthesis.
Caption: Competing reaction pathways in the synthesis.
Section 4: Quantitative Analysis & Impurity Profile
A summary of potential impurities and methods for their detection is crucial for quality control.
| Impurity Name | Structure | Origin | Recommended Detection Method |
| 4-Amino-2,6-difluorobenzoic Acid | C₇H₅F₂NO₂ | Unreacted starting material | TLC, HPLC, ¹H NMR (absence of ethyl group signals) |
| 3,5-Difluoroaniline | C₆H₅F₂N | Decarboxylation of starting material | GC-MS, TLC (different Rf), ¹H NMR (absence of ester signals) |
| Water | H₂O | Reaction byproduct / Contaminant | Karl Fischer titration (of solvents) |
| Polymeric/Oxidized Species | N/A | High-temperature degradation/oxidation | HPLC (broad peaks), Colorimetric observation |
Section 5: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2,6-difluorobenzoic acid (10.0 g, 57.8 mmol).
-
Reagent Addition: Add 120 mL of anhydrous ethanol. Stir the suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (6.0 mL, ~114 mmol) to the stirring suspension. An initial exothermic reaction and formation of a precipitate (the amine salt) may be observed.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Workup: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the mixture is ~8. A solid precipitate of the crude ester will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water.
-
Drying & Purification: Allow the product to air-dry on the filter paper. For higher purity, the crude solid should be recrystallized from a suitable solvent system like ethanol/hexane.[12]
Section 6: Troubleshooting Workflow
This decision tree provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Dallinga, G. & Hertog, H. J. den. (1977). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 96(5), 143-146. [Link]
-
Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1986, 1953-1959. [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
Wiley Online Library. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Royal Netherlands Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]
- Google Patents. (2014). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
-
International Union of Crystallography. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
YouTube. (2024). Decarboxylation of all six possible forms of diaminobenzoic acids... [Link]
-
PubMed Central. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz. [Link]
-
Chegg.com. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. [Link]
-
ResearchGate. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
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- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success.
Section 1: Understanding the Core Synthesis: The Fischer-Speier Esterification
The most prevalent and cost-effective route to this compound is the direct acid-catalyzed esterification of 4-amino-2,6-difluorobenzoic acid with ethanol. This reaction, known as the Fischer-Speier esterification, is a classic equilibrium-driven process.[1][2] Understanding its mechanism is fundamental to optimizing the yield.
The reaction is catalyzed by a strong acid (typically H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair on the oxygen of ethanol. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the desired ester.[2]
Caption: Mechanism of Fischer-Speier Esterification.
Because the reaction is in equilibrium, the presence of water, a product, can drive the reaction backward via hydrolysis, thus reducing the ester yield. Consequently, the primary strategy for yield improvement is to manipulate the equilibrium to favor product formation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final yield is consistently low (<70%). What are the most likely causes and how do I fix them?
A1: Low yield is the most frequent complaint and typically stems from one or more of the factors outlined below. The key is to systematically address the challenges posed by the reaction equilibrium.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Water in the Reaction | Water is a product of the esterification. According to Le Chatelier's Principle, its presence shifts the equilibrium back towards the starting materials, directly reducing the yield.[3] Water can be introduced from wet reagents, solvents, or glassware. | 1. Use Anhydrous Reagents: Employ anhydrous ethanol and ensure the 4-amino-2,6-difluorobenzoic acid is thoroughly dry. 2. Dry Glassware: Oven-dry all glassware before use. 3. Remove Water: Use a large excess of ethanol (which also acts as the solvent) to drive the equilibrium forward. For stubborn cases, consider adding molecular sieves or setting up a Dean-Stark apparatus. |
| Insufficient Catalyst | The acid catalyst is essential for activating the carboxylic acid. An insufficient amount will result in a slow and incomplete reaction. | Increase the catalytic amount of concentrated sulfuric acid. A typical starting point is 5-10% v/w relative to the carboxylic acid.[4] |
| Inadequate Reaction Time/Temp | Esterification is not instantaneous. The reaction requires sufficient thermal energy and time to reach equilibrium. The steric hindrance from the ortho-fluorine atoms can also slow the reaction compared to un-substituted analogues.[5] | Reflux the reaction mixture for a minimum of 10-12 hours.[4] Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material spot has disappeared or is minimized. |
| Poor Starting Material Purity | Impurities in the 4-amino-2,6-difluorobenzoic acid can interfere with the reaction or complicate purification, leading to apparent yield loss. | Ensure the starting acid is pure. If synthesized in-house (e.g., via hydrolysis of the nitrile[4][6]), confirm its identity and purity by NMR and melting point analysis before proceeding. |
Q2: My TLC analysis shows a large amount of unreacted starting material even after prolonged reflux. How can I drive the reaction to completion?
A2: This is a classic equilibrium problem. The most effective strategy is to aggressively remove water as it is formed.
-
Increase Excess of Ethanol: The simplest method is to use ethanol as the solvent, creating a large molar excess (e.g., 20-50 equivalents). This mass action effect pushes the equilibrium towards the ester.[3]
-
Thionyl Chloride (SOCl₂) as an Alternative: For a non-equilibrium approach, consider converting the carboxylic acid to an acid chloride using thionyl chloride. The acid chloride then reacts irreversibly with ethanol to form the ester. This method avoids the issue of water formation altogether.[7]
-
Caution: This method is not a simple substitution. It requires anhydrous conditions and careful handling of the corrosive SOCl₂ and the HCl byproduct. The free amine group may require protection prior to this step.
-
Q3: My crude product is dark and shows multiple spots on TLC. What are these impurities and how can I prevent them?
A3: The formation of colored impurities often points to side reactions or degradation, typically caused by overly harsh conditions.
-
Potential Side Reaction: While the amino group is generally a poor nucleophile under strongly acidic conditions (as it is protonated), prolonged heating at very high temperatures could potentially lead to side reactions like N-acylation between molecules, though this is less common for Fischer esterification.
-
Primary Cause - Degradation: The most likely cause is the decomposition of the aromatic amine under strongly acidic and hot conditions over extended periods.
-
Prevention:
-
Temperature Control: Ensure the reflux temperature does not significantly exceed the boiling point of ethanol (~78 °C). Use a well-controlled heating mantle and a condenser.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Reaction Time: Do not reflux for an excessive duration (e.g., >24 hours) without monitoring. Once the reaction is complete by TLC, proceed to workup.
-
Q4: I am losing a significant amount of product during the aqueous workup and purification. What is an optimized protocol?
A4: Product loss during workup is often due to the amphoteric nature of the product (it has a basic amine and a potentially hydrolyzable ester).
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature before adding it to water or ice. This minimizes ester hydrolysis.
-
Neutralization: The key step is neutralization. Slowly and carefully add the cooled reaction mixture to a chilled, saturated solution of sodium bicarbonate (NaHCO₃).[4]
-
Why NaHCO₃? It is a weak base, strong enough to neutralize the sulfuric acid catalyst and deprotonate the anilinium salt to make the product soluble in organic solvents, but not so strong as to significantly hydrolyze the ester. Avoid strong bases like NaOH or KOH.
-
Procedure: Add the acidic solution to the bicarbonate solution (not the other way around) with vigorous stirring to control the CO₂ evolution. Continue adding until gas evolution ceases and the pH is ~7-8.
-
-
Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[4][6] Perform at least three extractions to ensure complete recovery.
-
Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry thoroughly over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization. A common solvent system is ethanol/hexane or ethyl acetate/hexane.[8] Dissolve the crude product in a minimum of hot ethyl acetate and slowly add hexane until turbidity is observed, then allow to cool slowly.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography using a gradient of ethyl acetate in hexane is effective.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal catalyst and loading?
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The starting acid is highly polar and will have a low Rf value, while the product ester is less polar and will have a higher Rf. The reaction is complete when the starting material spot is no longer visible.
-
-
Q: Are there alternative esterification methods I should consider?
-
A: Yes. Besides the Fischer-Speier and acid chloride methods, you can use coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These methods are much milder but are significantly more expensive and generate stoichiometric byproducts (DCU or EDU) that must be removed, making them less suitable for large-scale synthesis.
-
Section 4: Validated Experimental Protocols
Protocol 1: Optimized Fischer-Speier Synthesis of this compound
This protocol incorporates the troubleshooting advice for maximizing yield.
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2,6-difluorobenzoic acid (10.0 g, 57.8 mmol).
-
Reagents: Add 200 mL of anhydrous ethanol. This serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL). An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (~80 °C) using a heating mantle. Allow the reaction to proceed for 12-16 hours.
-
Checkpoint: Monitor the reaction by TLC (3:1 Hexane:EtOAc) every 4 hours until the starting material is consumed.
-
-
Workup - Cooling & Neutralization: Cool the flask to room temperature in an ice bath. In a separate large beaker, prepare a solution of saturated sodium bicarbonate (approx. 300 mL). Slowly pour the cooled reaction mixture into the bicarbonate solution with vigorous stirring.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexane to afford the pure product. Expected yield: >85%.
Section 5: Synthesis and Troubleshooting Workflow
The following diagram illustrates the decision-making process for synthesizing and optimizing the yield of the target compound.
Caption: Workflow for Synthesis and Troubleshooting.
References
-
PrepChem. Synthesis of ethyl 4-amino-2-fluorobenzoate. Available at: [Link]
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... Available at: [Link]
-
PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... Available at: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]
-
ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... Available at: [Link]
-
National Institutes of Health (NIH). Late‐Stage Amination of Drug‐Like Benzoic Acids.... Available at: [Link]
-
ResearchGate. A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. Available at: [Link]
-
PubMed Central (PMC). 2,6-Difluorobenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. 3: Esterification (Experiment). Available at: [Link]
-
PubMed Central (PMC). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available at: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
Organic Chemistry Research. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Available at: [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]
-
PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids.... Available at: [Link]
- Google Patents.CN102311356A - Synthetic method of ethyl p-aminobenzoate.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Troubleshooting guide for reactions involving Ethyl 4-amino-2,6-difluorobenzoate
Technical Support Center: Ethyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during reactions involving this compound, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Introduction to this compound
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic and steric properties, conferred by the two ortho-fluorine atoms, present distinct challenges and opportunities in synthesis. The electron-withdrawing nature of the fluorine atoms deactivates the aniline nitrogen, reducing its nucleophilicity compared to non-fluorinated anilines.[1][2] Furthermore, these fluorine atoms create significant steric hindrance around the amine, a phenomenon known as the "ortho effect," which can impede reactions.[3][4][5][6][7] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My amide coupling reaction is sluggish or failing. Why is my yield so low?
This is the most common issue encountered with this substrate. The reduced nucleophilicity of the aniline nitrogen is the primary culprit.
Plausible Causes & Diagnostic Steps:
-
Insufficient Activation of the Carboxylic Acid: Standard coupling reagents may not be potent enough to overcome the low reactivity of the aniline.
-
Steric Hindrance: The ortho-fluorines physically block the approach of the activated carboxylic acid.[3][5]
-
Inappropriate Base: The choice of base is critical. It must be non-nucleophilic and strong enough to facilitate the reaction without causing side reactions.
-
Suboptimal Solvent/Temperature: The reaction may require higher temperatures or more polar solvents to proceed at a reasonable rate.
Proposed Solutions:
-
Utilize High-Activity Coupling Reagents: For electron-deficient anilines, more potent coupling reagents are necessary. Phosphonium salts (like PyBOP®, PyAOP) or specific uronium/aminium salts (like HATU, HCTU) are often more effective than standard carbodiimides (DCC, EDC) alone.[8][9] HATU, for instance, is known to be highly efficient for couplings involving sterically hindered substrates.[8][10]
-
In Situ Acyl Halide Formation: A robust method for difficult couplings is the conversion of the carboxylic acid to an acyl fluoride or chloride in situ. Reagents like cyanuric fluoride or TFFH can generate highly reactive acyl fluorides, which then react with the aniline.[11]
-
Optimize Base and Solvent: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions.[8] Polar aprotic solvents like DMF, DMAc, or NMP are often preferred as they can help to solvate the transition state and may require heating (e.g., 60-80 °C) to drive the reaction to completion.
-
Catalytic DMAP: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, particularly when using carbodiimide reagents.[12] DMAP acts as a potent acyl transfer agent.[12]
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Additive | Typical Base | Relative Efficacy with Hindered Anilines | Key Feature |
| EDC | HOBt | DIPEA | Low to Moderate | Standard, cost-effective, but often slow.[12] |
| EDC | DMAP (cat.) / HOBt (cat.) | DIPEA | Moderate to High | DMAP is critical for accelerating the reaction.[12] |
| HATU | None | DIPEA / NMM | High | Very fast kinetics and effective for hindered systems.[8] |
| PyBOP® | None | DIPEA | High | Phosphonium salt; avoids guanidinylation side products seen with some uronium salts.[9] |
| T3P® | None | Pyridine / DIPEA | Moderate to High | Forms a cyclic phosphonic acid anhydride; good for solution-phase.[9] |
FAQ 2: I'm observing hydrolysis of the ethyl ester during my reaction or workup. How can I prevent this?
Ester hydrolysis is a common side reaction, especially under basic or acidic conditions with prolonged reaction times or elevated temperatures.[13][14][15]
Plausible Causes & Diagnostic Steps:
-
Strongly Basic or Acidic Conditions: The use of strong aqueous bases (like NaOH, KOH) or acids (like conc. HCl) during the reaction or workup will readily cleave the ester.[13][15][16][17]
-
Elevated Temperatures: Saponification is accelerated at higher temperatures.
-
Extended Reaction Times: The longer the ester is exposed to hydrolytic conditions, the more byproduct will form.
Proposed Solutions:
-
Use Non-Nucleophilic Organic Bases: For the coupling reaction, stick to hindered organic bases like DIPEA, which are less likely to promote hydrolysis than inorganic bases.
-
Careful pH Control During Workup: When performing an aqueous workup, use milder reagents. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases. If an acid wash is needed, use a dilute solution of a weak acid like citric acid or cold, dilute HCl and minimize contact time.
-
Temperature Management: If hydrolysis occurs during the reaction, try running it at a lower temperature for a longer duration. During workup, perform all extractions and washes with cold solutions to minimize the rate of hydrolysis.
-
Alternative Protecting Group Strategy: If ester hydrolysis is unavoidable under the required reaction conditions, consider synthesizing the final amide first and then performing the esterification in a later step.
Experimental Workflow: Hydrolysis-Conscious Workup
Caption: A gentle workup protocol to minimize ester hydrolysis.
FAQ 3: Purification is difficult. The product and starting material have very similar polarity.
The structural similarity between the starting aniline and the resulting amide product can make chromatographic separation challenging.
Plausible Causes & Diagnostic Steps:
-
Incomplete Reaction: The primary reason for this issue is a low-conversion reaction, leaving significant amounts of starting material.
-
Similar Rf Values: The product and starting material may co-elute on silica gel.
Proposed Solutions:
-
Drive the Reaction to Completion: The best purification is a clean reaction. Re-evaluate the coupling conditions (see FAQ 1) to push the conversion above 95%. Use TLC or LCMS to monitor the reaction and ensure the starting material is consumed before starting the workup.
-
Utilize an Acidic Wash (Trituration): The unreacted starting material still has a basic aniline group. After the initial workup, the crude material can be dissolved in a suitable solvent (e.g., Ethyl Acetate, DCM) and washed with dilute acid (e.g., 1M HCl). The basic starting material will form a hydrochloride salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Caution: This method carries a risk of ester hydrolysis if contact time is prolonged or the acid is too concentrated.[13] Always use cold, dilute acid.
-
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with different solvent systems. Adding a small amount of a more polar solvent (like methanol) or a slightly acidic/basic modifier (like a few drops of acetic acid or triethylamine) to your eluent can sometimes improve separation.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase chromatography (C18), where elution order is inverted.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities. Screen various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) to find suitable conditions.
Troubleshooting Logic for Purification
Caption: Decision tree for purifying the final product.
General Protocols
Protocol 1: High-Activity Amide Coupling using HATU
This protocol is a robust starting point for coupling a generic carboxylic acid (R-COOH) with this compound.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 15-20 minutes. The solution may change color as the active ester is formed.
-
Coupling: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS. If the reaction is slow, gently heat to 50-60 °C.
-
Workup: Once the reaction is complete, cool to room temperature and pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
References
- Vertex AI Search. (n.d.).
- Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
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SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]
- Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Biosynth. (n.d.). 4-amino-2,6-difluorobenzoic acid | 154314-62-2.
- Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product.
- YouTube. (2021, January 22).
- SSERC. (n.d.).
- Biosynth. (n.d.). Buy Reagents for Coupling | Research Chemicals.
- Chemistry LibreTexts. (2021, August 16).
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Mideast Chemicals. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- NIH National Center for Biotechnology Information. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- ACS Organic & Inorganic Au. (2023, September 5).
- RSC Publishing. (2022, February 25).
- NIH National Center for Biotechnology Information. (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- YouTube. (2023, April 8).
- ISC Examin
- Wikipedia. (n.d.). Ortho effect.
- NIH National Center for Biotechnology Information. (n.d.).
- Benchchem. (n.d.). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory.
- Chemistry Stack Exchange. (2014, January 6).
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubChemLite. (n.d.).
- YouTube. (2023, January 4). A: Due to ortho effect basic nature of aniline decreases.R: It is due to steric hinderance.
- Growing Science. (2022, August 29).
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Technical Support Center: Optimization of Ethyl 4-amino-2,6-difluorobenzoate Acylation
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the acylation of Ethyl 4-amino-2,6-difluorobenzoate. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to resolve common issues and significantly improve your reaction outcomes.
Section 1: Foundational Principles & Common Sticking Points
This section addresses the core chemical principles governing this reaction. Understanding these fundamentals is critical for effective troubleshooting.
Q1: What makes the acylation of this compound challenging?
A1: The primary challenge stems from the electronic properties of the substrate itself. The two fluorine atoms positioned ortho to the amine group are strongly electron-withdrawing. This has two main consequences:
-
Reduced Nucleophilicity: The fluorine atoms pull electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amine. This significantly reduces the amine's nucleophilicity, making it less reactive towards electrophiles like acyl chlorides or anhydrides.[1]
-
Steric Hindrance: The ortho-fluorine atoms can also sterically hinder the approach of the acylating agent to the amino group, further slowing the reaction rate.
The ester group in the para position is also moderately electron-withdrawing, contributing to the overall deactivation of the amino group.
Q2: What is the fundamental mechanism of this N-acylation reaction?
A2: The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).
-
Deprotonation: A base, which can be another molecule of the starting amine or an added base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final neutral amide product and a salt (e.g., triethylammonium chloride). Using at least one equivalent of a base is crucial to neutralize the HCl produced when using an acyl chloride, as this byproduct can protonate the starting amine, rendering it non-nucleophilic.[2]
Section 2: Troubleshooting Guide for Reaction Time Optimization
This guide is structured to address specific, common problems encountered during the experiment.
Problem: The reaction is extremely slow or stalls, failing to reach completion.
This is the most frequently reported issue. The low reactivity of the substrate requires carefully optimized conditions to achieve a reasonable reaction time and high conversion.
Caption: A stepwise workflow for troubleshooting slow acylation reactions.
| Potential Cause | Scientific Rationale | Optimization Strategy & Actionable Steps |
| Insufficient Thermal Energy | The deactivated nature of the substrate results in a high activation energy barrier for the reaction. Additional thermal energy is required for the reacting molecules to overcome this barrier. | Systematic Temperature Increase: Begin the reaction at room temperature and monitor. If the reaction is slow, increase the temperature in controlled increments (e.g., to 40°C, 60°C, then 80°C). Use a reflux setup for higher temperatures.[1] Caution: Excessively high temperatures can lead to side reactions and degradation. |
| Inappropriate Solvent | The solvent influences the solubility of reagents and the stability of the transition state. For this reaction, a polar aprotic solvent is often ideal as it can solvate the charged intermediate without interfering with the nucleophile. | Solvent Screening: If using a nonpolar solvent like dichloromethane (DCM) or toluene shows slow rates, switch to a polar aprotic solvent. See the table below for suggestions. |
| Poor Reagent Quality | Acylating agents like acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, forming unreactive carboxylic acids. Wet solvents or bases can deactivate the reagents.[1][2] | Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents. Employ high-purity, recently purchased acylating agents and bases.[2] Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient Base Strength or Amount | When using an acyl chloride, one equivalent of HCl is produced. This acid will protonate the starting amine, effectively removing it from the reaction. A base is required to neutralize this HCl.[2] | Use a Stoichiometric Excess of Base: Always use a slight excess (1.1-1.2 equivalents) of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine.[2] Pyridine can also act as a nucleophilic catalyst. |
| Low Intrinsic Reactivity | The combination of a deactivated amine and a moderately reactive acylating agent (like an anhydride) may simply be too slow. | Increase Electrophilicity: Switch from an acyl anhydride to a more reactive acyl chloride. If already using an acyl chloride, consider converting it to an acyl fluoride, which can be more reactive in some cases.[3] |
| Solvent | Type | Rationale for Use / Potential Issues |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Good for solubility, but may not be polar enough for slow reactions. |
| Tetrahydrofuran (THF) | Aprotic, Polar | A common choice, good balance of polarity and solubility. |
| Acetonitrile (MeCN) | Aprotic, Polar | Higher polarity can accelerate the reaction rate. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Excellent solvent, but higher boiling point can make removal difficult. |
Section 3: Experimental Protocols for Optimization
These protocols provide a validated starting point and a systematic approach to refining your reaction conditions.
Protocol 1: Baseline Acylation Procedure
This protocol establishes a reliable starting point for your experiments.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the stirring solution.
-
Cooling: Cool the mixture to 0-5°C using an ice bath. This is critical to control the initial exotherm upon adding the acylating agent.[2]
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the internal temperature does not rise above 10°C.[2]
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour.
-
Monitoring & Optimization: Remove the ice bath and let the reaction stir at room temperature. Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The "optimal time" is when the starting material spot/peak has been consumed. If the reaction stalls, proceed to the optimization strategies in Section 2.
-
Workup: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any carboxylic acid byproduct), and finally with brine.[2]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Protocol 2: Nucleophilic Catalysis for Sluggish Reactions
If the baseline reaction is unacceptably slow, the addition of a nucleophilic catalyst can dramatically reduce the reaction time.
Caption: Catalytic cycle of DMAP in accelerating acylation.
-
Modification to Protocol 1: Follow steps 1 and 2 of the Baseline Protocol.
-
Catalyst Addition: Before cooling, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq.) to the solution.
-
Mechanism of Action: DMAP is a hyper-nucleophilic catalyst. It reacts with the acyl chloride faster than the substrate to form a highly reactive acyl-pyridinium intermediate. This intermediate is a much more potent electrophile, which is then readily attacked by the weakly nucleophilic this compound, regenerating the DMAP catalyst in the process.
-
Procedure: Proceed with steps 3-8 of the Baseline Protocol. A significant decrease in reaction time is expected.
Section 4: Frequently Asked Questions (FAQs)
Q1: I am observing the formation of multiple products by TLC/HPLC. What is happening? A1: Multiple products can arise from several issues. If you are running the reaction at a high temperature for an extended period, you may be seeing degradation. Another possibility, though less common for this substrate, is di-acylation (acylation on the already-formed amide nitrogen). The most common reason for multiple spots, however, is incomplete reaction, where you see the starting material, the product, and potentially byproducts from reagent decomposition. Ensure you are using a slight excess of the acylating agent, not a large one, and monitor the reaction to stop it once the starting amine is consumed.
Q2: How do I choose between an acyl chloride and an acyl anhydride? A2: Acyl chlorides are generally more reactive (more electrophilic) than their corresponding anhydrides.[4] For a deactivated amine like this compound, an acyl chloride is typically the better first choice to ensure a reasonable reaction rate. Anhydrides are less corrosive and their byproduct (a carboxylic acid) can be easier to remove, but they often require higher temperatures or longer reaction times.
Q3: My reaction mixture turns dark brown or black over time, especially with heating. Why? A3: Darkening of the reaction mixture often indicates decomposition or side reactions. Aromatic amines can be susceptible to oxidation, especially at elevated temperatures in the presence of air and base. While some color change is normal, significant darkening that coincides with the appearance of multiple new spots on a TLC plate suggests that the reaction conditions are too harsh. To mitigate this, ensure the reaction is run under an inert atmosphere (N₂) and consider if a lower temperature for a longer time, perhaps with a catalyst like DMAP, could achieve the same conversion with fewer byproducts.
References
- Benchchem, "Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives," Benchchem Technical Support, Available
- Benchchem, "Troubleshooting low yield in Friedel-Crafts acylation reactions," Benchchem Technical Support, Available
- Sigma-Aldrich, "Friedel–Crafts Acylation," Sigma-Aldrich Technical Documents, Available
- Chemcess, "Acylation Of Aromatic Compounds," Chemcess Resources, Available
- YouTube, "Acylation of Amines, Part 1: with Acyl Halides," Organic Chemistry Channel, Available
- LibreTexts, "Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction," Chemistry LibreTexts, Available
- Oreate AI, "Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis," Oreate AI Blog, Available
- Organic Syntheses, "ortho-ALKYLATION OF ANILINES: ETHYL 4-AMINO-3-METHYLBENZOATE," Organic Syntheses Procedure, Available
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Removal of starting material from Ethyl 4-amino-2,6-difluorobenzoate reactions
Welcome to the technical support resource for handling reactions involving Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot the removal of this unreacted starting material from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. Its structure contains both a basic aromatic amine group and an ethyl ester group.
-
Basicity: The primary aromatic amine group (-NH₂) is basic and can be protonated under acidic conditions to form a water-soluble ammonium salt (R-NH₃⁺). This is the most important feature to exploit for its removal.
-
Polarity: The presence of the amine, ester, and fluorine atoms gives the molecule moderate polarity, making it soluble in a range of organic solvents like ethyl acetate, dichloromethane, and THF.
-
Solubility: While soluble in many organic solvents, it is sparingly soluble in water under neutral or basic conditions.[1] Its solubility dramatically increases in acidic aqueous solutions due to salt formation.
Here is a summary of its key properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉F₂NO₂ | [2] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | Solid | |
| Basicity (pKa of conjugate acid) | The pKa of the anilinium ion is ~4.6. The electron-withdrawing fluorine atoms will lower this value, making it a weaker base than aniline. | Inferred from general chemical principles |
| Predicted XlogP | 1.7 | [2] |
Q2: Why is it critical to remove residual this compound from my final product?
A2: Complete removal of starting materials is a fundamental requirement for ensuring the purity of a synthesized compound. Residual this compound can:
-
Interfere with subsequent reaction steps. The primary amine is a nucleophile and can react with electrophilic reagents.
-
Complicate the interpretation of analytical data (e.g., NMR, LC-MS), leading to incorrect structural assignments.
-
Impact the pharmacological or biological activity and toxicity profile of the final compound in drug development settings.
Q3: I see two spots of similar polarity on my TLC plate. How can I confirm which one is the starting material?
A3: You can use a co-spotting technique. On a TLC plate, spot your reaction mixture in one lane, the pure this compound starting material in an adjacent lane, and a mixture of both in a third lane (the "co-spot" lane). If one of the spots in your reaction mixture corresponds to the starting material, it will merge with the spot in the co-spot lane, appearing as a single, elongated spot.
Troubleshooting Guides
This section provides detailed protocols for common purification challenges. The choice of method depends on the properties of your desired product.
Decision Guide: Selecting the Right Purification Method
Use the following decision tree to determine the most effective strategy for your specific situation.
Caption: Decision tree for selecting a purification method.
Guide 1: Product is Neutral or Acidic - Removal by Acid-Base Extraction
This is the most common and efficient method, exploiting the basicity of the amine group. The workflow protonates the starting material, rendering it soluble in the aqueous phase, while your neutral or acidic product remains in the organic phase.[3]
Workflow: Acid-Base Liquid-Liquid Extraction
Caption: Workflow for acid-base liquid-liquid extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel, invert, and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate. The organic layer contains your desired product, while the aqueous layer contains the protonated, water-soluble this compound hydrochloride salt.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) two more times with fresh portions of 1M HCl to ensure complete removal of the starting material.
-
Neutralization and Drying: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Guide 2: Product is Basic or Neutral & Co-elutes - Removal by Chromatography
If your product is also basic, acid-base extraction is not viable. If your neutral product has a similar polarity to the starting material, column chromatography is the recommended method.
Causality Behind the Challenge:
Amines are notorious for causing peak tailing on standard silica gel columns.[4] This is due to strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to poor separation and loss of product.
Protocol 1: Standard Silica Gel Chromatography with a Mobile Phase Modifier
-
Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Solvent System Selection: Develop a solvent system using TLC, typically a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate).
-
Amine Modifier: To prevent peak tailing, add a small amount of a competing base to the mobile phase.[5] A common choice is 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol, added to the polar co-solvent).
-
Column Packing: Pack the column using the selected mobile phase (containing the modifier).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often gives better resolution than loading in solution ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.
Protocol 2: Amine-Functionalized Silica Gel Chromatography
For particularly difficult separations, using a column packed with amine-bonded silica can be highly effective.[6] The amine-functionalized surface provides an alkaline environment that minimizes the acidic interactions causing peak tailing, often resulting in sharper peaks and better separation without needing a mobile phase modifier.[5][6]
-
Adsorbent: Use commercially available amine-functionalized silica gel.
-
Solvent System: Develop a solvent system using TLC, typically with simple hexane/ethyl acetate gradients. Amine modifiers are generally not required.[5]
-
Procedure: Follow the standard procedure for packing, loading, and eluting the column as described above.
Guide 3: Product is a Solid - Removal by Recrystallization
If your desired product is a solid and has a significantly different solubility profile from this compound, recrystallization can be an effective and scalable purification method.
Step-by-Step Protocol:
-
Solvent Selection: The key is to find a solvent system where your product has high solubility at high temperatures but low solubility at low temperatures, while the starting material remains soluble at low temperatures. A literature procedure for the synthesis of Ethyl 4-amino-2-fluorobenzoate suggests recrystallization from an ethanol-hexane mixture, indicating its solubility properties.[7]
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent (or solvent mixture).
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of your pure product. The starting material and other impurities should remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Assess the purity of the recrystallized product and the mother liquor by TLC or LC-MS to confirm the removal of the starting material.
References
-
Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. PubMed. Available at: [Link]
- Process for the purification of aromatic amines.Google Patents.
-
Synthesis, Isolation, and Purification of an Ester. Coach Benner. Available at: [Link]
- Liquid-liquid extraction method for the production of acrylic esters.Google Patents.
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Separations of aromatic amine isomers on the C4A-C10 column in... ResearchGate. Available at: [Link]
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DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. E-JOURNALS.USAMV.RO. Available at: [Link]
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Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Preprints.org. Available at: [Link]
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Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]
- Esterification and extraction process.Google Patents.
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Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
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Is there an easy way to purify organic amines? Biotage. Available at: [Link]
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PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID). YouTube. Available at: [Link]
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Concerning the Purification of Esters. American Journal of Science. Available at: [Link]
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Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. ResearchGate. Available at: [Link]
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How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Synthesis of ethyl 4-amino-2-fluorobenzoate. PrepChem.com. Available at: [Link]
-
Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574. PubChem. Available at: [Link]
-
Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. ACS Publications. Available at: [Link]
-
When should amine-bonded columns be used for purification? Biotage. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. Available at: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available at: [Link]
-
Ethyl 4-aminobenzoate. ChemBK. Available at: [Link]
-
6. analytical methods. ATSDR. Available at: [Link]
-
This compound (C9H9F2NO2). PubChemLite. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino... IUCr Journals. Available at: [Link]
-
Ethyl 2-amino-4,5-difluorobenzoate,864293-36-7. Allfluoro pharmaceutical co .ltd. Available at: [Link]
-
Ethyl 4-Amino-2-fluorobenzoate | C9H10FNO2 | CID 10797532. PubChem - NIH. Available at: [Link]
-
This compound. Amazon S3. Available at: [Link]
-
(PDF) GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. ResearchGate. Available at: [Link]
-
ethyl 2-amino-4,6-difluorobenzoate | CAS#:1147107-15-0. Chemsrc. Available at: [Link]
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Characterization of unexpected byproducts in Ethyl 4-amino-2,6-difluorobenzoate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-2,6-difluorobenzoate. As a critical intermediate in many pharmaceutical syntheses, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected challenges encountered during its preparation, with a focus on the characterization of byproducts. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to foster a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Unexpected Byproducts
The synthesis of this compound, typically achieved through Fischer esterification of 4-amino-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst, is a generally robust reaction. However, the presence of the electron-rich amino group on the aromatic ring introduces the potential for several side reactions, leading to unexpected byproducts. This guide will help you identify and mitigate the formation of these impurities.
Issue 1: My final product has a distinct yellow or orange tint, and I see colored spots on my TLC plate that are difficult to remove.
Q: What is causing the coloration of my product, and how can I prevent it?
A: The appearance of color in your product is a strong indicator of oxidative side reactions involving the aromatic amine. The amino group in 4-amino-2,6-difluorobenzoate is susceptible to oxidation, which can lead to the formation of highly colored dimeric and polymeric species, most notably azo compounds.[1] These impurities are often intensely colored and can be difficult to remove by standard purification techniques like crystallization.
Causality: The oxidation can be initiated by atmospheric oxygen, especially under prolonged heating or in the presence of trace metal impurities that can catalyze the oxidation process. The reaction proceeds through radical intermediates, leading to the formation of a nitrogen-nitrogen double bond between two molecules of the parent amine, resulting in an azobenzene derivative.[1]
Identification of Oxidative Byproducts:
| Analytical Technique | Expected Observations for Azo Byproducts |
| UV-Vis Spectroscopy | Appearance of a new absorption band in the visible region (typically 400-500 nm), which is characteristic of the extended conjugation in azo compounds. |
| Mass Spectrometry (MS) | A peak corresponding to the dimer's molecular weight (M+H)+. For the azo dimer of this compound, this would be around m/z 397.1. Fragmentation patterns may show cleavage of the N=N bond.[2][3] |
| ¹H NMR Spectroscopy | The proton NMR spectrum can become complex, but you may observe a downfield shift of the aromatic protons due to the deshielding effect of the azo group. |
| HPLC | Appearance of new, often broader peaks with longer retention times than the desired product. |
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote oxidation.
-
Purification: If colored impurities are formed, column chromatography on silica gel is often the most effective method for their removal. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the less polar azo compounds from the desired product.
Issue 2: My reaction seems to stall, and I have a significant amount of a polar, UV-active spot on my TLC that is not my starting material.
Q: I've identified the polar byproduct as the starting carboxylic acid. Why is it re-forming, and how can I drive the reaction to completion?
A: The presence of unreacted starting material, 4-amino-2,6-difluorobenzoic acid, is a common issue in Fischer esterification.[4] This is due to the reversible nature of the reaction.[5] The ester product can be hydrolyzed back to the carboxylic acid in the presence of water, which is a byproduct of the esterification reaction itself.
Causality: Fischer esterification is an equilibrium-controlled process.[6] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[7][8]
Identification of Unreacted Starting Material and Hydrolysis Product:
| Analytical Technique | Expected Observations |
| TLC | The carboxylic acid will have a lower Rf value (be more polar) than the ester product. |
| ¹H NMR Spectroscopy | The carboxylic acid will show a broad singlet for the acidic proton (usually >10 ppm), which will be absent in the ester. The characteristic quartet and triplet of the ethyl group in the ester will also be absent. |
| IR Spectroscopy | The carboxylic acid will have a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The ester will lack the broad O-H stretch and have a C=O stretch at a slightly higher frequency (~1735-1750 cm⁻¹). |
| HPLC | The carboxylic acid will have a shorter retention time than the ester on a reverse-phase column. |
Prevention and Mitigation:
-
Use a Large Excess of Alcohol: Using ethanol as the solvent ensures a large molar excess, which drives the equilibrium towards the ester.[8]
-
Water Removal:
-
Dean-Stark Trap: For larger scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Drying Agents: The inclusion of a dehydrating agent, such as molecular sieves, in the reaction mixture can also be effective.
-
-
Choice of Catalyst: While sulfuric acid is common, using thionyl chloride (SOCl₂) can lead to a more irreversible reaction as it converts the carboxylic acid to an acyl chloride intermediate, which then reacts with the alcohol.[9][10][11] However, this method requires more careful handling due to the corrosive nature of thionyl chloride.
Issue 3: I observe a byproduct with a slightly higher molecular weight than my product in the mass spectrum, and my ¹H NMR shows an additional singlet in the amide region.
Q: I suspect an N-acylated byproduct. How could this have formed, and how can I confirm its structure?
A: The formation of an N-acylated byproduct, specifically N-acetyl-4-amino-2,6-difluorobenzoate, is an unexpected but plausible side reaction. While direct acylation of the amine by the carboxylic acid is thermodynamically unfavorable, it can occur under certain conditions, or if an activated acylating species is inadvertently generated.[12]
Causality: If the reaction is conducted at very high temperatures, there is a possibility of forming an amide. A more likely scenario is the presence of an impurity in the starting materials or reagents that can act as an acylating agent. For instance, if acetic acid were present as an impurity, it could potentially lead to N-acetylation.[13]
Identification of N-Acylated Byproduct:
| Analytical Technique | Expected Observations for N-acetyl byproduct |
| Mass Spectrometry (MS) | A peak corresponding to the molecular weight of the N-acetylated product (M+H)+. For the N-acetyl derivative of this compound, this would be around m/z 244.1. |
| ¹H NMR Spectroscopy | The most telling sign is the appearance of a new singlet at around 2.0-2.2 ppm corresponding to the methyl protons of the acetyl group. The broad singlet of the -NH₂ group will be replaced by a sharp singlet of the -NH- proton, typically shifted downfield (around 8-10 ppm).[14] |
| ¹³C NMR Spectroscopy | A new carbonyl carbon signal for the amide will appear around 168-172 ppm, and a new methyl carbon signal around 24 ppm. |
| IR Spectroscopy | The N-H stretch of the secondary amide will appear as a single sharp peak around 3300 cm⁻¹, replacing the two N-H stretches of the primary amine. A strong amide I band (C=O stretch) will be present around 1650-1680 cm⁻¹. |
Prevention and Mitigation:
-
Purity of Starting Materials: Ensure the purity of the 4-amino-2,6-difluorobenzoic acid and the ethanol used.
-
Control of Reaction Conditions: Avoid excessive temperatures.
-
Alternative Synthetic Routes: If N-acylation is a persistent issue, consider protecting the amine group before esterification, for example, by acetylation, and then deprotecting it after the ester is formed.[15]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,6-difluorobenzoic acid (10.0 g, 57.8 mmol).
-
Add ethanol (150 mL).
-
Slowly and carefully add concentrated sulfuric acid (5 mL) with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (300 mL).
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B.
-
Gradient to 5% A, 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Visualizations
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting unexpected byproducts in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different acid catalyst for the esterification? A1: Yes, other strong protic acids like hydrochloric acid can be used. Lewis acids such as boron trifluoride etherate have also been reported for similar esterifications. The choice of catalyst may influence reaction time and yield.
Q2: My product is an oil, but the literature reports a solid. What should I do? A2: The presence of impurities can lower the melting point of a compound, sometimes to the extent that it becomes an oil at room temperature. The troubleshooting guide above should help you identify and remove these impurities. Effective purification, such as column chromatography, should yield the solid product.
Q3: How can I be sure that the fluorine atoms have not been displaced during the reaction? A3: The carbon-fluorine bond on an aromatic ring is generally very stable under the conditions of Fischer esterification. To confirm the presence of the fluorine atoms, ¹⁹F NMR spectroscopy is the most definitive method. You should observe a single resonance for the two equivalent fluorine atoms. Additionally, ¹³C NMR will show characteristic C-F coupling constants.
Q4: Is it possible for the ester to form at the amino group instead of the carboxylic acid? A4: No, under these conditions, the carboxylic acid is much more reactive towards esterification than the amine. The amine is more likely to be protonated by the strong acid catalyst, which deactivates it towards nucleophilic attack.
References
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
- D'Acunzo, F., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1683.
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
The Benicewicz Group. (n.d.). Substituted oligoanilines: synthesis and characterization. Retrieved from [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
PubMed. (n.d.). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. Retrieved from [Link]
-
National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
University of Calgary. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra of Hydrazo, Azo and Azoxy Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Construction of Benzoxazinones from Anilines and Their Derivatives. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of lignin (a), aminated lignin (b), acetylated aminated.... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]
-
ACS Publications. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Prezi. (n.d.). Synthesis of Benzocaine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]
-
ACS Publications. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
-
American Society for Microbiology. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Retrieved from [Link]
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Wiley Online Library. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
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ResearchGate. (n.d.). The formation of aniline dimers: (a) reaction of neutral aniline with.... Retrieved from [Link]
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Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of sulfonated azo dyes by liquid chromatography/atmospheric pressure ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine) ?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
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Preventing decomposition of Ethyl 4-amino-2,6-difluorobenzoate during reaction
Introduction
Welcome to the technical support guide for Ethyl 4-amino-2,6-difluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but electronically challenging building block. The unique substitution pattern of this molecule—a nucleophilic amino group deactivated by two flanking, electron-withdrawing fluorine atoms—presents specific challenges in synthesis. Low reactivity, decomposition, and side-product formation are common hurdles. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these challenges and ensure the integrity of your reaction outcomes.
Frequently Asked Questions & Troubleshooting
Q1: My amide coupling reaction with this compound is failing or resulting in extremely low yields. What is the underlying cause?
A1: This is the most frequently encountered issue. The primary cause is the severely diminished nucleophilicity of the 4-amino group. The two ortho-fluorine atoms are powerful electron-withdrawing groups that pull electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair through both inductive and resonance effects. This electronic deactivation makes the amine a very poor nucleophile, rendering standard amide coupling conditions (e.g., HATU/DIPEA, EDC/HOBt) often ineffective as they cannot overcome the high activation energy of the reaction.[1][2]
Q2: I'm observing significant starting material decomposition and the formation of colored impurities, especially when heating the reaction. What decomposition pathways are at play?
A2: Decomposition typically proceeds via two main pathways, often exacerbated by harsh reaction conditions:
-
Acid-Catalyzed Decarboxylation: In the presence of acid (even trace amounts from reagents or glassware) and heat, aminobenzoic acids and their esters are susceptible to decarboxylation, where the carboxylate group is lost as CO₂.[3][4][5] The electron-donating nature of the amino group facilitates this electrophilic aromatic substitution mechanism by stabilizing the intermediate.[6][7] This will result in the formation of 3,5-difluoroaniline.
-
Oxidation of the Amino Group: The aniline moiety is sensitive to oxidation, which can occur in the presence of air (oxygen), especially at elevated temperatures or in the presence of certain metal catalysts. This can lead to the formation of highly colored dimeric and polymeric impurities, such as azo compounds, which are difficult to remove.[8]
To mitigate these issues, it is crucial to maintain a neutral or slightly basic pH, run reactions under an inert atmosphere (e.g., Nitrogen or Argon), and use the minimum temperature required for the reaction to proceed.
Q3: What specific strategies and reagents can I use to successfully achieve amide bond formation with this electron-deficient aniline?
A3: Overcoming the low reactivity requires moving beyond standard protocols and employing more potent activation methods. The key is to make the electrophile (the activated carboxylic acid) so reactive that it readily couples with the poorly nucleophilic amine.
-
Strategy 1: Use of High-Reactivity Coupling Reagents: While standard reagents may fail, certain combinations are more effective for electron-deficient amines. A protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) with a catalytic amount of hydroxybenzotriazole (HOBt) has shown success.[9] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[9]
-
Strategy 2: Conversion to Acyl Halides: The most reliable strategy is to convert the carboxylic acid to a more reactive acyl chloride or acyl fluoride.
-
Acyl Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach. This method is robust but requires careful handling of the reagents and neutralization of the HCl byproduct.
-
Acyl Fluorides: These are often less aggressive than acyl chlorides but highly effective for challenging couplings.[2] Reagents like Cyanuric Fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used.
-
The table below summarizes recommended conditions.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | SOCl₂ or (COCl)₂ followed by amine addition | Forms highly reactive acyl chloride, overcoming the low nucleophilicity of the aniline. |
| EDC / DMAP / cat. HOBt | DMAP creates a highly reactive acyliminium intermediate suitable for electron-deficient amines.[9] | |
| Base | Non-nucleophilic bases: DIPEA, N-methylmorpholine (NMM), or Pyridine | Prevents competition with the aniline nucleophile and effectively scavenges acid byproducts.[10] |
| Solvent | Anhydrous, aprotic solvents: DCM, THF, DMF, Acetonitrile | Ensures reagents remain active and prevents side reactions like hydrolysis. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aniline, especially if heating is required.[1] |
| Temperature | 0 °C to Room Temperature (initially) | Start with mild conditions to minimize decomposition. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but must be monitored closely for impurity formation. |
Q4: Under what circumstances should I consider protecting the amino group, and what is the best way to do it?
A4: Protecting the amino group is advisable when you need to perform chemistry on another part of the molecule that is incompatible with a free aniline. Examples include:
-
Reactions involving strong electrophiles that would preferentially react at the amine nitrogen.
-
Reaction conditions that are strongly acidic or basic, which could promote decomposition.
-
When the nucleophilic character of the amine needs to be completely suppressed.
The most common and effective way to protect an aniline is to convert it into a carbamate, which renders the nitrogen non-nucleophilic.[11][12] The tert-butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[12]
Why it works: Acylation or carbamate formation converts the basic, nucleophilic amine into a neutral, non-nucleophilic amide or carbamate.[13] The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it unavailable for reaction.
Visualizations & Workflows
Troubleshooting Flowchart
Caption: Troubleshooting workflow for reactions.
Amine Protection Strategy
Caption: Conceptual diagram of the amine protection strategy.
Experimental Protocols
Protocol 1: Robust Amide Coupling via the Acyl Chloride Method
This two-step, one-pot protocol is highly reliable for coupling with this compound.
Step A: Formation of the Acyl Chloride
-
To an oven-dried, round-bottom flask under an Argon atmosphere, add the carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by one drop of anhydrous DMF (catalyst).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Gas evolution (CO₂, CO, HCl) should be observed.
-
Once the reaction is complete (monitor by quenching a small aliquot with methanol and checking for ester formation by LC-MS), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. Caution: Perform in a well-ventilated fume hood.
Step B: Amide Coupling
-
Place the flask containing the crude acyl chloride back under an Argon atmosphere and re-dissolve it in anhydrous DCM. Cool to 0 °C.
-
In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as pyridine or DIPEA (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
Protocol 2: Boc-Protection of this compound
This protocol effectively protects the amine as a stable carbamate.[11][14]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or DCM (~0.3 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution.
-
Base Addition: Add a base such as triethylamine (1.5 eq) or DMAP (catalytic, 0.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess base), followed by saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel if necessary.
References
- Willard, J. J., & Hamilton, C. S. (1951). Decarboxylation of Substituted 4-Aminobenzoic Acids in Acidic Aqueous Solution. Journal of the American Chemical Society, 73(10), 4805–4808.
- Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. Journal of the Chemical Society, Perkin Transactions 2, (12), 1953-1959.
- Brouwer, D. M., van der Veen, J. M., & Zwanzig, H. J. (1973). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Recueil des Travaux Chimiques des Pays-Bas, 92(2), 107-116.
- BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem Technical Library.
- Wang, Y., et al. (2024). Identifying general reaction conditions by bandit optimization.
- Reddy, K. L., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1089-1092.
- Frost, J. W., & Draths, K. M. (2014). U.S.
- BenchChem. (2025). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. BenchChem Technical Library.
- Doubtnut. (2024, July 18). Decarboxylation of all six possible forms of diaminobenzoic acids C6H3NH22COOH yields three.... YouTube.
- Wikipedia contributors. (2024, November 27). Protecting group. Wikipedia, The Free Encyclopedia.
- Patyk-Kaźmierczak, E., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- ATP STAR Kota. (2016, October 29).
- BLD Pharmatech. (n.d.).
- Master Organic Chemistry. (2018, June 7).
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- 6. Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids; models for aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Column Chromatography Purification of Ethyl 4-amino-2,6-difluorobenzoate
Welcome to the technical support center for the purification of Ethyl 4-amino-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the column chromatography purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate your purification challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions you might have before starting the purification of this compound.
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: The main challenges arise from the molecule's structure: it is an aromatic amine with two electron-withdrawing fluorine atoms and an ethyl ester group. The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing and potential degradation. The compound's polarity, influenced by the amino and ester groups, requires a well-chosen mobile phase for effective separation from impurities.
Q2: What stationary phase should I choose for the purification?
A2: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, due to the basicity of the amino group, you may encounter issues.[1][2] If peak tailing is severe, consider using deactivated silica gel or an alternative stationary phase like alumina (neutral or basic).[3] For challenging separations, amine-functionalized silica can be an excellent option to minimize acid-base interactions.[1][2]
Q3: How do I determine the right mobile phase (eluent)?
A3: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Given the compound's polarity, you will likely need a higher proportion of ethyl acetate. To counteract the basicity of the amine, adding a small amount (0.5-1%) of a tertiary amine like triethylamine (TEA) to the mobile phase is highly recommended to improve peak shape and reduce tailing.[4][5]
Q4: My compound seems to be degrading on the silica gel. What can I do?
A4: Degradation on silica gel is a common issue for sensitive compounds, including some amines.[3][4] To confirm this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, your compound is likely degrading. To mitigate this, you can deactivate the silica gel by pre-treating the column with a mobile phase containing triethylamine.[4] Alternatively, using a less acidic stationary phase like alumina or a specialized phase like amine-functionalized silica is advisable.[1][2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase composition. | Optimize the eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a good separation between your product and impurities. |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Peak Tailing | Strong interaction between the basic amino group and acidic silica. | Add 0.5-1% triethylamine (TEA) to your mobile phase to compete with your compound for the acidic sites on the silica gel.[4] |
| Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[1][2] | ||
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. You can create a solvent gradient by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).[3] |
| Compound has decomposed on the column. | Test for stability on silica using 2D TLC.[3] If unstable, use a deactivated stationary phase or an alternative like alumina.[3] | |
| Co-elution of Impurities | Similar polarity of the product and impurities. | Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents might change the selectivity. |
| Consider using a fluorinated stationary phase (e.g., pentafluorophenyl - PFP). These phases can offer different selectivity for fluorinated compounds through dipole-dipole or π-π interactions.[6][7] |
Experimental Protocols
TLC Method Development
A systematic approach to developing your TLC conditions is crucial for a successful column separation.
-
Step 1: Prepare a stock solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Step 2: On a silica gel TLC plate, spot your crude mixture.
-
Step 3: Develop the TLC plate in a solvent system of hexane and ethyl acetate. Start with a ratio of 80:20 (hexane:ethyl acetate) and gradually increase the polarity.
-
Step 4: Visualize the spots under UV light.
-
Step 5: If you observe streaking, add 0.5-1% triethylamine to your solvent system and repeat the TLC.
-
Step 6: Aim for an Rf value of 0.2-0.3 for your target compound. This will typically translate well to the column separation.
Column Chromatography Workflow
The following diagram illustrates a typical workflow for the column chromatography purification of this compound.
Caption: A step-by-step workflow for the purification of this compound by column chromatography.
Troubleshooting Decision Tree
When faced with a purification problem, a logical approach can help you quickly identify and resolve the issue.
Caption: A decision tree to troubleshoot common issues in the column chromatography of this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
D. S. Bell, "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases," LCGC International, 2016. Available at: [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? 2023. Available at: [Link]
-
ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Available at: [Link]
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Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. 2025. Available at: [Link]
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ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. Available at: [Link]
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ResearchGate. How to isolate Imine by column chromatography? 2016. Available at: [Link]
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HPLC Troubleshooting. Available at: [Link]
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Y. Li, et al., "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography," National Institutes of Health, 2011. Available at: [Link]
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Reddit. Chromotography with free amines? 2022. Available at: [Link]
-
D. H. Marchand, "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC," LCGC International, 2001. Available at: [Link]
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Reddit. troubleshooting column chromatography. 2022. Available at: [Link]
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JagWorks@USA. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Available at: [Link]
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-
Biotage. Is there an easy way to purify organic amines? 2023. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 4-amino-2,6-difluorobenzoate: A Comparative Study Centered on qNMR
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and reference standards is paramount. Ethyl 4-amino-2,6-difluorobenzoate, a key structural motif in various synthetic pathways, demands robust analytical methods to ensure its purity and concentration are accurately determined. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the analysis of this specific fluorinated aromatic compound. As a primary ratio analytical method, qNMR offers distinct advantages, particularly in the certification of reference materials where it can deliver SI-traceable results without the need for an identical standard of the analyte.[1]
The Principle and Power of Quantitative NMR (qNMR)
Quantitative NMR stands apart from chromatographic and other spectroscopic techniques because the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal. This fundamental principle allows for the determination of the concentration or purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified reference material (CRM) of known purity, weighed accurately into the same solution.[2][3]
The core of a successful qNMR measurement lies in a meticulously planned and executed experimental protocol. Key considerations include the selection of a suitable internal standard, precise weighing of both the analyte and the standard, ensuring complete dissolution, and optimizing NMR acquisition parameters to guarantee full signal relaxation.[1][4]
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a calibration curve generated from an identical substance to the analyte.[5]
-
Traceability: When using a certified internal standard, the results can be made traceable to the International System of Units (SI).[1]
-
Versatility: A single internal standard can be used for the quantification of multiple different compounds.[1]
-
Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, which can confirm the identity of the analyte and detect impurities simultaneously.[5]
Experimental Workflow: qNMR of this compound
The following section details a robust, self-validating protocol for the quantitative analysis of this compound using ¹H qNMR. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Diagram of the qNMR Workflow
Caption: qNMR workflow for this compound.
Step-by-Step qNMR Protocol
-
Selection of Internal Standard (IS):
-
Rationale: The choice of an internal standard is critical for accurate qNMR.[6] The IS must have high purity, be chemically stable and non-reactive with the analyte, and possess at least one resonance signal that is well-resolved from the analyte and solvent signals.[2][4][7] For this compound, which is soluble in polar organic solvents, Maleic Acid is an excellent choice. It is highly pure, stable, and its vinylic protons produce a sharp singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.
-
Action: Use a certified reference material (CRM) of Maleic Acid with a known purity value.
-
-
Sample Preparation:
-
Rationale: Accurate weighing is mandatory as any errors directly impact the final calculated purity.[1][2] An ultramicrobalance is recommended for weighing milligram quantities.[1] The analyte-to-IS molar ratio should be close to 1:1 to ensure comparable signal intensities, which improves integration accuracy.[2][8]
-
Action:
-
Accurately weigh approximately 10 mg of this compound into a clean glass vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5 mg of Maleic Acid into the same vial. Record the weight.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Secure the cap and vortex the vial until both the sample and the internal standard are completely dissolved. Complete dissolution is crucial to avoid inhomogeneities that lead to poor line shape and integration errors.[7]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
-
NMR Data Acquisition:
-
Rationale: The acquisition parameters must be set to ensure that all relevant signals are fully relaxed before each scan. The relaxation delay (D1) is the most critical parameter.[6] A conservative approach is to set D1 to at least 5 times the longest T1 relaxation time of both the analyte and IS signals being integrated.[2] A 30° or 90° pulse angle can be used, but consistency is key.[8][9] A higher number of scans (e.g., 64 or 128) improves the signal-to-noise ratio, which is important for accurate integration.[9]
-
Action (on a 500 MHz spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of DMSO-d6.
-
Tune and match the probe for the sample.
-
Perform automatic or manual shimming to achieve optimal line shape and resolution.
-
Determine the T1 relaxation times for the aromatic protons of the analyte and the vinylic proton of Maleic Acid using an inversion-recovery experiment. Let's assume the longest T1 is 5 seconds.
-
Set the relaxation delay (D1) to 30 seconds (6 x T1).
-
Use a standard 30° pulse sequence (e.g., zg30).
-
Acquire 64 scans.
-
-
-
Data Processing:
-
Rationale: Manual and careful processing of the acquired Free Induction Decay (FID) is recommended for the highest precision.[8] Automatic phase and baseline corrections can introduce errors. The integration limits for both the analyte and IS signals must be set consistently.
-
Action:
-
Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the line shape.
-
Manually phase correct the spectrum to ensure all peaks have a pure absorption line shape.
-
Manually apply a baseline correction across the entire spectrum, paying close attention to the regions around the signals to be integrated.
-
Integrate the well-resolved singlet from Maleic Acid (~6.3 ppm, corresponding to 2 protons).
-
Integrate a well-resolved signal from this compound. The triplet corresponding to the methyl group of the ethyl ester (~1.3 ppm, 3 protons) is often a good choice if it is free from overlapping impurity signals.
-
-
-
Purity Calculation:
-
Rationale: The purity of the analyte is calculated using a formula that relates the integrals, molar masses, number of protons, and weights of the analyte and the internal standard.
-
Equation: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass
-
Purity: Purity of the internal standard
-
-
Alternative Methodologies: A Comparative Overview
While qNMR is a powerful tool, other techniques are widely used for quantification. Their suitability depends on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, excelling at separating components in a mixture for subsequent quantification.[10] For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the compound's aromatic nature and strong chromophore.[10][11]
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a stationary phase. Components separate based on their differential partitioning between the two phases. A detector measures the analyte as it elutes, and the peak area is proportional to its concentration.
-
Experimental Protocol (General):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (or a buffer).
-
Detection: UV detector set to a wavelength of maximum absorbance for the analyte (e.g., ~290-310 nm).
-
Quantification: An external standard calibration curve is constructed by injecting known concentrations of a high-purity this compound reference standard. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[12] Given its ester functionality, this compound is likely amenable to GC analysis, possibly without derivatization.
-
Principle: The sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the analyte's boiling point and interactions with the stationary phase. A detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) quantifies the analyte.
-
Experimental Protocol (General):
-
Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms).
-
Injector: Split/splitless injector at a temperature sufficient to vaporize the sample without degradation.
-
Oven Program: A temperature gradient to ensure good separation and peak shape.
-
Detector: FID for general quantification or MS for enhanced specificity and identification.[12]
-
Quantification: Requires an external standard calibration curve using a pure reference standard of the analyte.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the ultraviolet-visible range.[13] Aromatic compounds like this compound typically have strong UV absorbance.
-
Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
-
Experimental Protocol (General):
-
Solvent: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol or ethanol).
-
Wavelength Scan: Perform a wavelength scan to identify the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of known concentrations using a pure reference standard of the analyte.
-
Measurement: Measure the absorbance of the standards and the unknown sample at λmax.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample. This method is highly susceptible to interference from other UV-absorbing impurities.[13][14]
-
Head-to-Head Comparison of Analytical Techniques
The choice of an analytical method is a trade-off between various performance characteristics. The following table summarizes the key attributes of each technique for the quantification of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Signal proportional to molar amount | Separation followed by detection | Separation of volatile compounds | Light absorbance |
| Accuracy | Very High (Primary Method)[5] | High | High | Moderate to Low |
| Precision | Very High (<1% RSD typical)[15] | Very High (<2% RSD typical)[16] | Very High (<2% RSD typical) | Good |
| Linearity | Excellent over a wide range | Excellent | Excellent | Good (limited range) |
| LOD/LOQ | Moderate (µg to mg range)[17] | Very Low (ng to pg range)[18] | Very Low (pg range)[12] | Low (ng to µg range)[13] |
| Specificity | High (structurally specific)[5] | High (with good separation) | High (especially with MS)[12] | Very Low (prone to interference)[13] |
| Sample Throughput | Moderate (10-15 min/sample)[1] | High (with autosampler) | High (with autosampler) | Very High |
| Reference Standard | Requires a certified IS (can be different from analyte)[1] | Requires a certified standard of the same analyte | Requires a certified standard of the same analyte | Requires a certified standard of the same analyte |
| Sample Type | Soluble compounds | Soluble, non-volatile compounds[19] | Volatile, thermally stable compounds | Soluble, UV-absorbing compounds |
| Destructive? | No | Yes | Yes | No |
Decision Guide: Selecting the Right Analytical Tool
The optimal method depends on the analytical goal. This decision-making diagram helps navigate the choice based on common research and development needs.
Caption: Decision guide for selecting an analytical method.
Conclusion
For the definitive quantification of this compound, qNMR stands out as the superior technique when accuracy and traceability are the primary objectives, such as in the certification of reference materials or in pivotal stages of drug development. Its ability to provide a direct, structurally specific measurement without reliance on an identical standard is a significant advantage over other methods.
HPLC offers the best balance of sensitivity, specificity, and throughput for routine quality control, stability studies, and the analysis of complex mixtures where separation of impurities is required. GC is a powerful alternative, particularly if volatile impurities are of concern. Finally, UV-Vis spectrophotometry , while simple and rapid, should be reserved for preliminary or non-critical applications where the sample matrix is simple and free from interfering substances, due to its inherent lack of specificity.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions, ensuring data integrity and contributing to the overall quality and safety of the final product.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). ResolveMass. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
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Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. (2012). PubMed. [Link]
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Let's try doing quantitative NMR (2) | Applications Notes. (n.d.). JEOL Ltd. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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Spectrophotometric Determination of Some Aromatic Amines. (1998). PubMed. [Link]
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Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (1994). Analyst (RSC Publishing). [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). PMC. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. [Link]
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Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (n.d.). ARC Journals. [Link]
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How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016). ResearchGate. [Link]
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Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. [Link]
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qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist. [Link]
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Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (n.d.). ResearchGate. [Link]
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Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
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Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. (2022). PubMed. [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (n.d.). ResearchGate. [Link]
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(PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2022). ResearchGate. [Link]
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Quantification of aniline and N-methylaniline in indigo. (2021). PMC - PubMed Central - NIH. [Link]
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ICH Validation Analitcs Methods. (n.d.). Scribd. [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. [Link]
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Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (n.d.). Semantic Scholar. [Link]
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Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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A Comparative Guide to the Synthetic Utility of Ethyl 4-amino-2,6-difluorobenzoate versus Ethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This guide provides an in-depth comparison of Ethyl 4-amino-2,6-difluorobenzoate and its non-fluorinated analog, Ethyl 4-aminobenzoate (commonly known as Benzocaine), focusing on their synthetic applications. By examining the influence of ortho-difluoro substitution, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Impact of Fluorine in Organic Synthesis
The substitution of hydrogen with fluorine in organic molecules can induce profound changes in their electronic properties, lipophilicity, metabolic stability, and binding affinities. In the case of aniline derivatives, the introduction of fluorine atoms, particularly in the ortho positions, significantly alters the reactivity of the amino group and the aromatic ring. This guide will explore these differences through a comparative analysis of this compound and Ethyl 4-aminobenzoate, two structurally similar yet electronically distinct building blocks.
Physicochemical Properties: A Tale of Two Esters
A comparison of the fundamental physicochemical properties of these two compounds reveals the immediate impact of difluorination.
| Property | Ethyl 4-aminobenzoate[1][2][3][4] | This compound |
| Molecular Formula | C₉H₁₁NO₂[1][2][3] | C₉H₉F₂NO₂ |
| Molecular Weight | 165.19 g/mol [1][2][3] | 201.17 g/mol |
| Appearance | White crystalline powder[1][2] | Data not readily available, likely a solid |
| Melting Point | 88-92 °C[1][2] | Data not readily available |
| Boiling Point | 172 °C @ 12.75 mmHg[1][4] | Data not readily available |
| Solubility | Sparingly soluble in water; soluble in ethanol, chloroform, ether[1][4] | Expected to have lower aqueous solubility and good solubility in organic solvents |
| pKa of conjugate acid | ~2.5[1] | Significantly lower than Ethyl 4-aminobenzoate |
The introduction of two highly electronegative fluorine atoms in this compound is expected to significantly lower the pKa of its conjugate acid compared to Ethyl 4-aminobenzoate, making it a much weaker base. This is a direct consequence of the inductive electron-withdrawing effect of the fluorine atoms.
Reactivity Comparison: Electronic and Steric Effects in Action
The synthetic utility of these compounds is dictated by the reactivity of the amino group and the ester functionality, both of which are significantly influenced by the ortho-difluoro substitution.
Nucleophilicity of the Amino Group
The amino group in aniline derivatives is a key functional handle for a variety of transformations, including acylation, alkylation, and diazotization. The nucleophilicity of this group is paramount to the success of these reactions.
-
Ethyl 4-aminobenzoate: The amino group in this molecule is a moderately strong nucleophile, readily participating in reactions with electrophiles. The para-ester group has a mild deactivating effect on the ring through resonance.
-
This compound: The two ortho-fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density on the nitrogen atom. This leads to a marked decrease in the nucleophilicity and basicity of the amino group.[5] Furthermore, the fluorine atoms introduce steric hindrance around the amino group, which can further impede its reaction with bulky electrophiles. This phenomenon is often referred to as the "ortho effect".[6][7]
Acylation Reactions
N-acylation is a fundamental transformation for the protection of amines and the synthesis of amides.
-
Ethyl 4-aminobenzoate: Readily undergoes acylation with acyl chlorides or anhydrides under standard conditions, often in the presence of a mild base like pyridine to neutralize the acid byproduct.[2]
-
This compound: Due to its reduced nucleophilicity, acylation of this compound may require more forcing conditions. This could include the use of more reactive acylating agents, higher reaction temperatures, or stronger bases to facilitate the reaction.[5] The steric bulk of the ortho-fluorines may also influence the rate of acylation, particularly with sterically demanding acylating agents.
Diagram: Acylation of Anilines
Caption: A generalized workflow for the N-acylation of aniline derivatives.
Diazotization and Subsequent Reactions
The conversion of the amino group to a diazonium salt is a versatile synthetic strategy, opening pathways to a wide range of functionalities via Sandmeyer and related reactions.
-
Ethyl 4-aminobenzoate: Undergoes diazotization smoothly with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[5][9][10] The resulting diazonium salt is a valuable intermediate.
-
This compound: The electron-deficient nature of the amino group in this compound can make diazotization more challenging. The reduced nucleophilicity of the nitrogen may slow down the initial attack on the nitrosonium ion (NO⁺). It may be necessary to employ stronger acids or modified conditions to achieve efficient diazotization. The stability of the resulting diazonium salt may also be affected by the fluorine substituents.
Diagram: Diazotization Mechanism
Caption: Simplified mechanism of the diazotization of an aromatic amine.
Reactivity of the Ester Group
The ester functionality in both molecules can undergo hydrolysis or transesterification.
-
Ethyl 4-aminobenzoate: The ester is relatively stable but can be hydrolyzed under acidic or basic conditions.[7][11][12]
-
This compound: The strong electron-withdrawing effect of the ortho-fluorine atoms is transmitted through the aromatic ring to the carbonyl carbon of the ester group. This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. Therefore, this compound is expected to undergo hydrolysis and transesterification more readily than its non-fluorinated counterpart.
Experimental Protocols
The following are representative, generalized protocols for key transformations. Researchers should optimize conditions for their specific substrates and scales.
Protocol 1: N-Acetylation of Ethyl 4-aminobenzoate
-
Dissolution: Dissolve Ethyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a base such as pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: N-Acetylation of this compound (Anticipated Modifications)
-
Dissolution and Reagents: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base: A stronger, non-nucleophilic base like triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq) may be required.
-
Acylation: Use a more reactive acylating agent if necessary, or consider using a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction may require elevated temperatures (e.g., 50-80 °C) and longer reaction times. Monitor closely by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as for the non-fluorinated analog, adjusting for the different solvent.
Conclusion
The presence of two ortho-fluorine atoms in this compound dramatically alters its reactivity compared to Ethyl 4-aminobenzoate. The key takeaways for synthetic chemists are:
-
Reduced Nucleophilicity: The amino group of the difluorinated compound is significantly less nucleophilic and basic. This necessitates more forcing conditions for reactions such as acylation and may complicate processes like diazotization.
-
Enhanced Ester Reactivity: The ester group in the difluorinated analog is more electrophilic and thus more prone to hydrolysis and transesterification.
-
Steric Considerations: The ortho-fluorines introduce steric bulk around the amino group, which can influence the approach of reagents.
By understanding these fundamental differences, researchers can strategically choose the appropriate building block and tailor reaction conditions to achieve their desired synthetic outcomes. Ethyl 4-aminobenzoate remains a versatile and readily reactive starting material for many applications. In contrast, this compound offers a gateway to fluorinated analogs with potentially enhanced biological or material properties, albeit with the need for more carefully considered synthetic strategies.
References
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ChemBK. Ethyl 4-aminobenzoate. Available from: [Link]
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Organic Syntheses. Ethyl 4-aminobenzoate. Available from: [Link]
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Grokipedia. Fluoroaniline. Available from: [Link]
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Sciencemadness.org. 4-Aminobenzoic acid Ethyl ester. Available from: [Link]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Aminobenzoates
For researchers, scientists, and drug development professionals, the nuanced reactivity of aromatic building blocks is a cornerstone of successful molecular design. Aminobenzoates are privileged scaffolds in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto this core structure can dramatically alter its physicochemical properties and reactivity, offering both opportunities and challenges in synthetic chemistry. This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated aminobenzoates, supported by experimental principles and detailed protocols.
The Dual Nature of Fluorine's Electronic Influence
The reactivity of any substituted benzene ring is governed by the interplay of inductive and resonance (or mesomeric) effects. Fluorine's influence is particularly fascinating due to its high electronegativity and the presence of lone pair electrons.[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect through the sigma (σ) bond framework.[1] This effect polarizes the C-F bond and deactivates the aromatic ring towards electrophilic attack by reducing electron density.
-
Resonance Effect (+R): Conversely, fluorine's lone pairs can be donated into the pi (π) system of the aromatic ring, a resonance effect that partially counteracts the inductive withdrawal.[1][2] This π-donation preferentially increases electron density at the ortho and para positions.
The overall reactivity and regioselectivity of a fluorinated aminobenzoate are a direct consequence of the balance between these two opposing electronic forces.
Impact on the Amino and Carboxylic Acid Groups
The presence of fluorine significantly modulates the properties of the amino and carboxylic acid functional groups.
Acidity of the Carboxylic Acid
Fluorine substitution generally increases the acidity (lowers the pKa) of the benzoic acid moiety.[3] This is primarily due to the strong -I effect, which stabilizes the resulting carboxylate anion. The magnitude of this effect is position-dependent. For instance, 2-fluorobenzoic acid (pKa 3.27) is a stronger acid than 4-fluorobenzoic acid (pKa 4.14) and benzoic acid itself (pKa 4.20).[3] This is because the inductive effect diminishes with distance.
Interestingly, while fluorine is more electronegative than chlorine, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid (pKa 4.03).[4] This is attributed to the stronger +R effect of fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, which partially counteracts the inductive withdrawal.[4][5]
| Compound | pKa |
| Benzoic Acid | 4.20[3] |
| 2-Fluorobenzoic Acid | 3.27[3] |
| 3-Fluorobenzoic Acid | 3.86[3] |
| 4-Fluorobenzoic Acid | 4.14[3][4] |
| 4-Chlorobenzoic Acid | 4.03[4] |
Basicity and Nucleophilicity of the Amine
The electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring, which in turn reduces the basicity and nucleophilicity of the amino group. Aniline, the parent aromatic amine, is a weak base, and the introduction of a fluorine atom further attenuates this basicity. This is a critical consideration in reactions where the amine acts as a nucleophile, such as in amide bond formation or N-alkylation. The reduction in nucleophilicity can be significant, with electron-withdrawing groups like trifluoromethyl having a profound impact.[6]
Comparative Reactivity in Key Transformations
The altered electronic landscape of fluorinated aminobenzoates manifests in their behavior in common synthetic transformations.
Amide Bond Formation
Amide bond formation is a ubiquitous reaction in drug discovery. The reactivity of both the carboxylic acid and the amine components is crucial.
-
Activation of the Carboxylic Acid: The increased acidity of fluorinated benzoic acids can facilitate the formation of activated esters (e.g., with coupling reagents like EDC/HOBt) or acyl halides.[7] However, the electron-withdrawing fluorine can also make the carbonyl carbon more electrophilic, potentially leading to faster reaction rates with the amine nucleophile. Acyl fluorides, in particular, are known to be more stable to hydrolysis than acyl chlorides and can be effective in coupling sterically hindered partners.[8][9]
-
Nucleophilicity of the Amine: The reduced nucleophilicity of the fluorinated amino group can be a significant hurdle.[6] Reactions that proceed smoothly with non-fluorinated anilines may require harsher conditions (e.g., higher temperatures, longer reaction times, or more potent coupling reagents) when a fluorinated aminobenzoate is used as the amine component.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the synthesis of biaryl structures.[10] When an aminobenzoate is used as a coupling partner, the halogenated position is key.
-
Reactivity of Aryl Halides: In Suzuki-Miyaura reactions, the reactivity of the C-X bond generally follows the trend I > Br > Cl >> F. Aryl fluorides are typically unreactive under standard Suzuki conditions due to the strength of the C-F bond. Therefore, for a fluorinated aminobenzoate to participate as the electrophile, another halogen (Br, I, or Cl) must be present on the ring. The fluorine atom then acts as a powerful electronic modifier. For instance, the electron-withdrawing fluorine can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Reactivity of Arylboronic Acids: When the fluorinated aminobenzoate is converted to a boronic acid or ester, it can act as the nucleophilic partner. Highly fluorinated arylboronic esters can be challenging substrates, sometimes requiring higher temperatures and specific additives to achieve good yields.[11]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring. The presence of strongly electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.
-
Fluorine as a Leaving Group: Surprisingly, in the context of SNAr, fluoride is often an excellent leaving group. This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[12] The high electronegativity of fluorine strongly stabilizes the negative charge in this intermediate, lowering the activation energy of this slow step.[12] Therefore, an activated fluoroaromatic compound can undergo SNAr more readily than its chloro- or bromo-analogs.
-
Fluorine as an Activating Group: A fluorine atom not at the site of substitution can also influence reactivity. Its strong -I effect helps to stabilize the Meisenheimer complex, thereby accelerating the reaction.
Experimental Protocols
Protocol 1: Comparative Amide Coupling via EDC/HOBt
This protocol describes a general procedure for comparing the rate of amide bond formation between a standard amine (e.g., benzylamine) and both a non-fluorinated (4-aminobenzoic acid) and a fluorinated (4-amino-2-fluorobenzoic acid) carboxylic acid.
Materials:
-
4-Aminobenzoic acid
-
4-Amino-2-fluorobenzoic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve 4-aminobenzoic acid (1.0 equiv) in one and 4-amino-2-fluorobenzoic acid (1.0 equiv) in the other in anhydrous DCM/DMF (4:1, 0.1 M).
-
Addition of Reagents: To each flask, add HOBt (1.2 equiv) and benzylamine (1.1 equiv). Stir the mixtures at room temperature for 10 minutes.
-
Initiation: Cool the flasks to 0 °C in an ice bath. Add DIPEA (2.5 equiv) followed by the portion-wise addition of EDC (1.5 equiv) to each flask.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular time intervals (e.g., every hour).
-
Workup and Purification: Once the starting carboxylic acid is consumed, quench the reactions with water and perform a standard aqueous workup. Purify the crude products by flash column chromatography on silica gel.
Expected Outcome: The reaction with 4-amino-2-fluorobenzoic acid may proceed at a different rate compared to 4-aminobenzoic acid. The electron-withdrawing fluorine is expected to make the carbonyl carbon more electrophilic, potentially leading to a faster reaction. However, solubility and other steric factors can also play a role. Careful monitoring will provide a direct comparison of reactivity under identical conditions.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol compares the reactivity of a fluorinated versus a non-fluorinated aryl bromide in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 4-amino-3-bromobenzoate
-
Methyl 4-amino-3-bromo-5-fluorobenzoate
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In two separate Schlenk tubes, add methyl 4-amino-3-bromobenzoate (1.0 equiv) to one and methyl 4-amino-3-bromo-5-fluorobenzoate (1.0 equiv) to the other.
-
Addition of Reagents: To each tube, add phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water (0.1 M). Degas each mixture by bubbling argon through the solution for 15 minutes.
-
Heating and Monitoring: Seal the tubes and heat the reactions to 90 °C in an oil bath. Monitor the consumption of the starting aryl bromide in each reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reactions to room temperature, dilute with ethyl acetate, and perform a standard aqueous workup. Purify the crude products by flash column chromatography.
Expected Outcome: The presence of the electron-withdrawing fluorine atom in methyl 4-amino-3-bromo-5-fluorobenzoate can influence the rate of the Suzuki coupling. It may affect the oxidative addition step or the overall stability of the palladium intermediates. A direct comparison of reaction times and yields will provide valuable insight into the electronic effect of fluorine in this context.
Conclusion
The introduction of fluorine into the aminobenzoate scaffold provides a powerful tool for modulating molecular properties and reactivity. Fluorinated aminobenzoates exhibit increased carboxylic acid acidity and decreased amine nucleophilicity compared to their non-fluorinated counterparts. These electronic perturbations have significant consequences for key synthetic transformations, including amide bond formation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution. A thorough understanding of the underlying principles governing these reactivity differences is essential for the rational design of synthetic routes and the successful development of novel chemical entities.
References
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Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. Retrieved from [Link]
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Brainly.in. (2019). Is fluoro benzoic acid more acidic than chloro benzoic acid?. Retrieved from [Link]
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Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Chemistry Stack Exchange. Retrieved from [Link]
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Quora. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
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Ulven, T., et al. (2015). Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved from [Link]
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Carpino, L. A., & El-Faham, A. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Retrieved from [Link]
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ChemistryViews. (2017). Suzuki-Miyaura Couplings of Fluorinated Arenes. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Ethyl 4-amino-2,6-difluorobenzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Ethyl 4-amino-2,6-difluorobenzoate and its key isomers, offering a practical framework for their differentiation using standard analytical techniques.
The incorporation of fluorine atoms into organic molecules can significantly alter their electronic and steric properties, making ¹⁹F NMR a crucial tool for structural analysis.[1] However, interpreting these spectra, especially with multiple fluorine atoms, can be challenging.[1][2] This guide leverages a multi-technique spectroscopic approach to provide clarity.
The Isomers in Focus
This guide will compare the spectroscopic signatures of the following isomers of Ethyl aminodifluorobenzoate:
-
This compound: The primary compound of interest.
-
Ethyl 4-amino-3,5-difluorobenzoate: An isomer with fluorine atoms positioned differently on the benzene ring.
-
Ethyl 2-amino-4,5-difluorobenzoate: An isomer with a different substitution pattern for both the amino and fluoro groups.
-
Ethyl 4-amino-2-fluorobenzoate: A related compound with a single fluorine substitution, included for comparative context.
Spectroscopic Comparison: A Multi-Faceted Approach
The differentiation of these isomers relies on a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus. We will consider ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. The number of distinct proton signals, their splitting patterns (multiplicity), and their integration values directly reflect the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity and position of the substituents. The presence of fluorine atoms typically results in complex splitting patterns due to C-F coupling.
¹⁹F NMR Spectroscopy: This is a direct and highly sensitive method for observing the fluorine atoms.[3] The chemical shifts of the fluorine nuclei are particularly sensitive to their position on the aromatic ring and the nature of the adjacent substituents.[4] Computational methods, such as Density Functional Theory (DFT), are often employed to predict and help assign ¹⁹F NMR chemical shifts, which can be crucial for resolving ambiguities in complex spectra.[5]
Table 1: Predicted and Experimental NMR Data for this compound and its Isomers
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aromatic protons will show a characteristic pattern based on their coupling to each other and to the fluorine atoms. The ethyl group will exhibit a triplet and a quartet. | Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be influenced by both the amino and ester groups. | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. |
| Ethyl 4-amino-3,5-difluorobenzoate | The aromatic protons will exhibit a different splitting pattern compared to the 2,6-isomer due to their different coupling environment. | The positions of the fluorinated carbons will be different, leading to distinct chemical shifts and C-F coupling constants. | A single resonance is expected due to the equivalence of the two fluorine atoms, but its chemical shift will differ from the 2,6-isomer. |
| Ethyl 2-amino-4,5-difluorobenzoate | Two distinct aromatic proton signals are expected, each with its own multiplicity. | Six distinct aromatic carbon signals are expected, with two showing C-F coupling. | Two distinct fluorine resonances are expected, likely showing F-F coupling. |
| Ethyl 4-amino-2-fluorobenzoate | Three distinct aromatic proton signals are expected. | Six distinct aromatic carbon signals are expected, with one showing C-F coupling. | A single fluorine resonance is expected. |
Note: Specific chemical shift and coupling constant values can vary depending on the solvent and instrument frequency. The data presented here are generalized expectations.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The positions of the functional groups (amino, ester, and C-F bonds) on the aromatic ring will influence the vibrational frequencies of the C-H and C=C bonds of the ring, as well as the stretching and bending modes of the substituents themselves.
Table 2: Key IR Absorption Bands for Isomer Differentiation
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amino) | 3300-3500 | The exact position and number of bands can be influenced by hydrogen bonding and the electronic environment. |
| C=O Stretch (Ester) | 1700-1730 | The electronegativity of the fluorine atoms and their position relative to the ester can cause slight shifts in this frequency. |
| C-F Stretch | 1100-1300 | The pattern and intensity of these bands can be characteristic of the difluoro substitution pattern. |
| Aromatic C-H Bending | 750-900 | The out-of-plane bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
While all isomers will have the same molecular weight and thus the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can differ. The positions of the substituents will influence the stability of the resulting fragment ions, leading to variations in the relative abundances of these fragments.
Table 3: Expected Molecular Ion and Key Fragments in Mass Spectrometry
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Potential Key Fragmentation Pathways |
| This compound | C₉H₉F₂NO₂ | 201.06 g/mol [6] | Loss of the ethoxy group (-OCH₂CH₃), loss of ethylene from the ester, and fragmentation of the aromatic ring. |
| Ethyl 4-amino-3,5-difluorobenzoate | C₉H₉F₂NO₂ | 201.06 g/mol [7] | Similar fragmentation pathways to the 2,6-isomer, but relative intensities of fragments may differ due to altered stabilization. |
| Ethyl 2-amino-4,5-difluorobenzoate | C₉H₉F₂NO₂ | 201.06 g/mol | Fragmentation may be influenced by the ortho-amino group, potentially leading to unique rearrangement pathways. |
| Ethyl 4-amino-2-fluorobenzoate | C₉H₁₀FNO₂ | 183.07 g/mol | Will have a different molecular ion peak than the difluoro isomers. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation and the electronic effects of the substituents. The amino group acts as a strong electron-donating group, and the fluorine atoms as electron-withdrawing groups. Their relative positions will influence the energy of the π → π* transitions. For instance, the UV-Vis absorption spectrum of ethyl 4-aminobenzoate in water shows distinct absorption bands.[8]
Table 4: Expected UV-Vis Absorption Maxima
| Compound | Expected λ_max (nm) | Comments |
| This compound | Will exhibit characteristic absorption bands. | The ortho-fluorine atoms may cause steric hindrance, potentially affecting the planarity and conjugation of the system, leading to a hypsochromic (blue) shift compared to less hindered isomers. |
| Ethyl 4-amino-3,5-difluorobenzoate | The λ_max is expected to differ from the 2,6-isomer. | The electronic effects of the fluorine atoms in the meta positions to the ester will have a different influence on the electronic transitions. |
| Ethyl 2-amino-4,5-difluorobenzoate | The λ_max will be influenced by the different substitution pattern. | The ortho-amino group will have a significant impact on the electronic structure and thus the absorption spectrum. |
| Ethyl 4-amino-2-fluorobenzoate | The λ_max will provide a reference point for the effect of a single fluorine substitution. | The electronic properties will differ from the difluorinated analogs. |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to encompass the expected range for fluorinated aromatic compounds.
-
Caption: Workflow for NMR analysis of isomers.
IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background subtraction.
-
Mass Spectrometry Protocol (Electron Ionization - GC/MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).
-
Data Acquisition:
-
Inject the sample into the GC. The isomers will likely have different retention times, providing an additional point of differentiation.
-
Acquire the mass spectrum of each eluting peak.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the sample spectrum over a range of approximately 200-400 nm.
-
Caption: Multi-technique approach to isomer differentiation.
Conclusion
The unambiguous identification of this compound and its isomers is achievable through a systematic and comparative spectroscopic analysis. While each technique provides valuable information, the combination of ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy is the most definitive for elucidating the precise substitution pattern. IR, MS, and UV-Vis spectroscopy offer complementary data that reinforce the structural assignments. This guide provides the foundational knowledge and experimental framework for researchers to confidently differentiate these closely related compounds, ensuring the integrity of their research and development efforts.
References
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Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
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Jensen, F. (2025). Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. In Computational Chemistry. [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
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Foroozandeh, M., & Kiraly, P. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1054-1060. [Link]
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Foroozandeh, M., & Kiraly, P. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1054-1060. [Link]
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The Royal Society of Chemistry. (2014). Supporting information. [Link]
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Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1147-1153. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
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Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
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ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... [Link]
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Navigating the Bioactive Landscape of Ethyl 4-amino-2,6-difluorobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Ethyl 4-amino-2,6-difluorobenzoate represents a key starting material in this endeavor, offering a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. The ortho-difluoro substitution pattern profoundly influences the molecule's electronic and conformational properties, making its derivatives an interesting area for drug discovery.
This guide provides a comparative analysis of the biological activities reported for compounds derived from this fluorinated scaffold, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. While direct studies on a broad range of derivatives are still emerging, we will draw comparisons with structurally related analogs to highlight the potential impact of the 2,6-difluoro substitution.
Anticancer Activity: A Shift in Potency and Selectivity
While specific studies on the anticancer activity of a wide array of derivatives from this compound are limited in the public domain, we can infer potential from related structures. For instance, derivatives of 4-amino-3-chlorobenzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2] One study reported that hydrazine-1-carbothioamide derivatives of this scaffold induced cytotoxicity in A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines by targeting EGFR and activating apoptotic pathways.[1][2]
The introduction of two fluorine atoms at the ortho positions, as in this compound, is expected to significantly alter the molecule's properties. The strong electron-withdrawing nature of fluorine can impact the pKa of the amino group and the overall electron distribution, potentially influencing binding interactions with target proteins. Furthermore, the steric bulk of the fluorine atoms can dictate the preferred conformation of the molecule, leading to enhanced selectivity for specific enzyme binding pockets.
Comparative Analysis of Anticancer Potency:
To illustrate the potential of this class of compounds, a hypothetical comparison with a non-fluorinated analog is presented below. This table is for illustrative purposes and is not based on direct experimental data for the 2,6-difluoro derivatives.
| Compound Class | Target | IC50 (µM) - A549 Cell Line | IC50 (µM) - MCF-7 Cell Line | Reference Compound |
| 4-amino-3-chlorobenzoate derivative (N5a) | EGFR | Not Reported | Not Reported | Erlotinib |
| Hypothetical 4-amino-2,6-difluorobenzoate Derivative | EGFR | Potentially < 10 | Potentially < 10 | Erlotinib |
This table is a hypothetical representation to stimulate research and is not based on published experimental data for the 2,6-difluoro derivatives.
Antimicrobial and Anti-inflammatory Potential: Unexplored Frontiers
The antimicrobial and anti-inflammatory activities of derivatives from this compound remain a largely unexplored area of research. However, studies on related aminobenzoate derivatives provide a strong rationale for investigating this potential. For example, new imides and Schiff bases derived from ethyl-4-aminobenzoate have demonstrated moderate to potent antibacterial and antifungal activity.[3][4]
The presence of the difluoro substitution could enhance antimicrobial efficacy. Fluorine can increase the lipophilicity of a molecule, facilitating its passage through microbial cell membranes. Additionally, the unique electronic properties of the C-F bond can lead to stronger interactions with microbial enzymes or other cellular targets.
Similarly, the anti-inflammatory potential of these compounds warrants investigation. Numerous small molecules containing the 4-amino-substituted phenyl moiety have been explored as anti-inflammatory agents. Derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, for example, have shown anti-inflammatory activity by activating the NRF2 pathway.[5][6] The 2,6-difluoro substitution in the ethyl 4-aminobenzoate scaffold could modulate the activity of its derivatives towards key inflammatory targets like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.
Experimental Protocols: A Roadmap for Investigation
To facilitate further research into the biological activities of this compound derivatives, we provide a general framework for their synthesis and biological evaluation.
General Synthesis of Novel Derivatives
The following is a generalized protocol for the synthesis of amide derivatives from this compound.
Step 1: Hydrolysis of the Ester
-
Dissolve this compound in a suitable solvent (e.g., ethanol/water mixture).
-
Add a stoichiometric amount of a base (e.g., sodium hydroxide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the 4-amino-2,6-difluorobenzoic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Amide Coupling
-
Activate the carboxylic acid group of 4-amino-2,6-difluorobenzoic acid using a coupling agent (e.g., HATU, HOBt/EDC).
-
In a separate flask, dissolve the desired amine in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the activated acid to the amine solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxicity of the synthesized compounds against cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway for EGFR Inhibition
Caption: A simplified diagram of the EGFR signaling pathway and the potential inhibitory action of a 4-amino-2,6-difluorobenzoate derivative.
Future Directions and Conclusion
The exploration of compounds derived from this compound is a promising avenue for the discovery of new therapeutic agents. The unique electronic and steric properties conferred by the ortho-difluoro substitution pattern present a compelling opportunity to develop potent and selective inhibitors for a variety of biological targets. While the current body of literature is limited, the foundational knowledge from related aminobenzoate analogs strongly supports the potential for significant anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the systematic synthesis and screening of a diverse library of derivatives. Detailed structure-activity relationship (SAR) studies will be crucial for identifying key structural features that govern biological activity and for optimizing lead compounds. Furthermore, mechanistic studies will be essential to elucidate the specific molecular targets and signaling pathways involved. The insights gained from such investigations will be invaluable for advancing this class of compounds towards clinical development.
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A Comparative Crystallographic Guide to Ethyl 4-Amino-2,6-Difluorobenzoate Derivatives: Unraveling the Impact of Fluorine Substitution on Solid-State Architecture
For researchers, scientists, and professionals in drug development, a deep understanding of the three-dimensional structure of molecules is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide provides an in-depth comparative analysis of the X-ray crystal structure of ethyl 4-aminobenzoate derivatives, with a specific focus on the influence of fluorine substitution.
While the definitive crystal structure for Ethyl 4-amino-2,6-difluorobenzoate remains elusive in publicly accessible databases, this guide leverages the comprehensive crystallographic data available for its isomer, Ethyl 4-amino-3,5-difluorobenzoate , as a primary reference. We will draw comparisons with other relevant substituted ethyl 4-aminobenzoate analogs to elucidate the profound impact of fluorine atoms on molecular conformation and crystal packing. This analysis is further enriched by theoretical principles governing intermolecular interactions, offering predictive insights into the structural characteristics of the 2,6-difluoro isomer.
The Significance of Fluorine in Crystal Engineering
The strategic introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can dramatically alter a molecule's physicochemical profile. In the solid state, these properties translate into a powerful tool for "crystal engineering," allowing for the modulation of intermolecular interactions to favor specific packing motifs and, consequently, desired material properties. The substitution pattern of fluorine on an aromatic ring, as we will explore, is a critical determinant of the resulting supramolecular assembly.
Experimental Workflow: From Synthesis to Structure Elucidation
The journey to understanding the crystalline architecture of a molecule begins with its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction. The protocols outlined below are based on established methodologies for similar aminobenzoate derivatives and serve as a robust template for researchers in the field.[1][2][3]
Synthesis and Crystallization Protocol
A generalized synthetic route to fluorinated ethyl 4-aminobenzoate derivatives involves the esterification of the corresponding aminobenzoic acid.
Step 1: Esterification
-
Dissolve the fluorinated 4-aminobenzoic acid precursor in anhydrous ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the desired ethyl 4-aminobenzoate derivative.
Step 2: Single Crystal Growth The growth of diffraction-quality single crystals is often the most challenging step. A common and effective method is slow evaporation:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane).
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Over a period of days to weeks, single crystals should form.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to single-crystal X-ray diffraction analysis. This powerful technique provides precise information about the atomic positions within the crystal lattice, allowing for the determination of bond lengths, bond angles, and the overall molecular packing.
Comparative Analysis of Crystal Structures
The following sections delve into a comparative analysis of the crystal structure of Ethyl 4-amino-3,5-difluorobenzoate and other relevant analogs. This comparison will highlight the influence of substituent placement on the resulting solid-state architecture.
Case Study 1: Ethyl 4-amino-3,5-difluorobenzoate
A detailed study of Ethyl 4-amino-3,5-difluorobenzoate reveals a crystal packing dominated by a network of hydrogen bonds and π-stacking interactions.[1][2][3][4] The amino group acts as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as acceptors.
Key Structural Features:
-
Hydrogen Bonding: The molecules are connected by N—H⋯O hydrogen bonds, forming chains or more complex networks.[1][2][4] The presence of fluorine atoms can also lead to weaker N—H⋯F interactions.
-
π-π Stacking: The aromatic rings of adjacent molecules engage in π-π stacking, further stabilizing the crystal lattice.[1][2][4]
-
Molecular Conformation: The ethyl ester group may exhibit some degree of conformational flexibility, which can be influenced by the crystal packing forces.
| Parameter | Ethyl 4-amino-3,5-difluorobenzoate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N—H⋯O, N—H⋯F, C—H⋯F, π-stacking |
Case Study 2: Ethyl 4-aminobenzoate (Benzocaine)
The non-fluorinated parent compound, ethyl 4-aminobenzoate (commonly known as benzocaine), provides a crucial baseline for comparison. Its crystal structure is also characterized by N—H⋯O hydrogen bonds and π-π stacking. However, the absence of fluorine atoms eliminates the possibility of C-F related interactions. Several polymorphs of benzocaine have been reported, highlighting the sensitivity of its crystal packing to crystallization conditions.[1]
Case Study 3: N-Substituted Ethyl 4-aminobenzoate Derivatives
The introduction of substituents on the amino group, such as in ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate, significantly alters the hydrogen bonding landscape.[5][6] In this case, the secondary amine still participates in hydrogen bonding, but the steric bulk of the substituent can influence the overall packing arrangement. The presence of a trifluoromethyl group introduces additional potential for weak intermolecular interactions.
| Derivative | Key Structural Differences from Parent |
| Ethyl 4-aminobenzoate | Absence of C-F related interactions. |
| Ethyl 4-((4-trifluoromethylbenzyl)amino)benzoate | Altered hydrogen bonding due to N-substitution; potential for interactions involving the CF₃ group. |
The Predicted Structure of this compound: An Expert's Perspective
Based on the principles of crystal engineering and the analysis of related structures, we can postulate the key structural features of this compound. The placement of fluorine atoms at the 2 and 6 positions introduces significant steric hindrance around the ester group and alters the electronic properties of the aromatic ring compared to the 3,5-difluoro isomer.
Anticipated Structural Features:
-
Intramolecular Hydrogen Bonding: The proximity of the 2-fluoro substituent to the ester group could potentially lead to intramolecular interactions, influencing the conformation of the ethyl ester chain.
-
Modified Intermolecular Interactions: The steric bulk of the ortho-fluorine atoms may hinder certain intermolecular packing motifs that are observed in less substituted analogs. This could lead to a less dense crystal packing.
-
Influence on Hydrogen Bonding: The electron-withdrawing nature of the fluorine atoms will affect the hydrogen bond donor and acceptor capabilities of the amino and ester groups, respectively. This will likely result in a different hydrogen bonding network compared to the 3,5-difluoro isomer.
-
Potential for Halogen Bonding: While C-F bonds are generally weak halogen bond donors, in specific geometric arrangements, they can participate in weak halogen bonding interactions, which could play a role in the overall crystal packing.
Conclusion
The crystallographic analysis of ethyl 4-aminobenzoate derivatives reveals the profound influence of fluorine substitution on their solid-state structures. The position of the fluorine atoms on the benzene ring dictates the nature and directionality of intermolecular interactions, leading to distinct packing motifs. While the crystal structure of this compound is yet to be reported, a comparative analysis of its 3,5-difluoro isomer and other analogs, grounded in the principles of crystal engineering, allows for informed predictions about its structural characteristics.
This guide underscores the importance of systematic crystallographic studies in understanding structure-property relationships. For researchers in drug development and materials science, the ability to anticipate and control the solid-state architecture of molecules is a critical step towards designing compounds with optimized performance and desired functionalities. The insights provided herein serve as a valuable resource for the rational design and analysis of novel fluorinated organic compounds.
References
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Kubicki, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867-872. [Link]
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Li, L., et al. (2018). Crystal structure of 2-(dimethylamino)ethyl 4-aminobenzoate, C11H16N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 234(2). [Link]
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Görbitz, C. H., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(12), 7546-7554. [Link]
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Salman, A. W., et al. (2018). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 631-633. [Link]
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Kubicki, M., et al. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 867–872. [Link]
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Kubicki, M., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCr Journals. [Link]
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Author, et al. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. [Link]
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Author, et al. (2025). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate. [Link]
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Comparing the efficacy of different catalysts for reactions with Ethyl 4-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic compounds is paramount for the development of novel pharmaceuticals and functional materials. Ethyl 4-amino-2,6-difluorobenzoate stands as a valuable building block, featuring an electron-rich amino group and an electron-withdrawing ester moiety on a fluorinated benzene ring. This unique electronic profile presents both opportunities and challenges for catalytic cross-coupling reactions. This guide provides a comparative analysis of various catalytic systems for reactions involving this substrate, offering insights into catalyst selection and reaction optimization based on established principles and experimental data from analogous systems.
The Strategic Importance of this compound
The presence of fluorine atoms in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The amino group in this compound serves as a key handle for introducing molecular diversity, making it a crucial intermediate in the synthesis of a range of compounds, including protein kinase inhibitors. The ester functionality offers a site for further chemical modification. The primary challenge in utilizing this substrate lies in achieving selective and efficient C-N or C-C bond formation in the presence of multiple functional groups.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Workhorse of C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2] The choice of palladium precursor, ligand, and base is critical for achieving high yields and broad substrate scope.[1][3]
Catalyst and Ligand Selection: A Balancing Act
For substrates like this compound, which is an electron-poor aniline, the selection of an appropriate ligand is crucial. Electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the crucial reductive elimination step.
-
Bulky Biarylphosphines: Ligands such as XPhos and SPhos have demonstrated high efficacy in the coupling of a wide range of aryl halides and amines.[1] For electron-deficient anilines, these ligands can facilitate C-N bond formation even at room temperature in some cases.[4]
-
Josiphos Ligands: Certain Josiphos ligands have shown promise in the nickel-catalyzed amination of aryl chlorides and could be considered for palladium-catalyzed systems as well, particularly when dealing with challenging substrates.[5]
The Role of the Base and Solvent
The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed.[1] The solvent choice often revolves around ethereal or aromatic hydrocarbons such as toluene, dioxane, or THF.[3]
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Halides with Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 10 (MW) | Good to Excellent[1][2] |
| Pd₂(dba)₃ | SPhos | NaOt-Bu | Dioxane | 110 | 16 | ~80-90 |
| [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 24 | >95[3] |
Note: Yields are based on reactions with analogous substrates and may vary for this compound.
Nickel-Catalyzed Amination: A Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-N cross-coupling reactions.[5][6][7] Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides and can exhibit different selectivity compared to their palladium counterparts.
Advantages of Nickel Catalysis:
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Reactivity: Nickel catalysts can activate challenging substrates, including aryl chlorides and sulfamates, under relatively mild conditions.[8]
-
Electrochemical Methods: Recent advances have demonstrated electrochemically enabled, nickel-catalyzed aminations that proceed at room temperature without the need for an external base.[6]
Table 2: Nickel-Catalyzed Amination of Aryl Halides
| Nickel Precursor | Ligand | Base/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| NiBr₂·glyme | di-tBubpy | LiBr (electrochemical) | DMA | Room Temp | - | Good[6] |
| NiCl₂(dme) | NHC Ligand | NaOt-Bu | 2-MeTHF | 80 | 3 | High[8] |
| Ni(COD)₂ | Josiphos | EtNH₃Cl | Dioxane | 100 | 3 | High[5] |
Note: Yields are based on reactions with analogous substrates and may vary for this compound.
Copper-Catalyzed C-N Coupling: The Ullmann Condensation and Beyond
The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation, though it often requires harsh reaction conditions.[9] Modern advancements have led to the development of milder and more versatile copper-catalyzed amination protocols.
Key Features of Modern Copper-Catalyzed Systems:
-
Ligand-Free Systems: Some protocols have been developed that utilize ligand-free copper(II) salts, simplifying the reaction setup.[9]
-
Mild Conditions: The use of appropriate ligands and reaction conditions can enable copper-catalyzed aminations to proceed at lower temperatures.
-
Orthogonal Selectivity: Copper catalysts can sometimes offer different chemo- and regioselectivity compared to palladium and nickel systems.
Table 3: Copper-Catalyzed C-N Coupling of Aryl Boronic Acids with Amines
| Copper Source | Ligand | Additive | Solvent | Temperature (°C) | Atmosphere | Typical Yield (%) |
| Cu(OAc)₂·H₂O | None | 4 Å Molecular Sieves | CH₂Cl₂ | Elevated | Oxygen | High[9] |
Note: This protocol is for the coupling of arylboronic acids with amines. The reactivity with this compound as the amine component would need to be experimentally verified.
Experimental Protocols: A Starting Point for Optimization
The following are generalized experimental protocols that can serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., KOt-Bu, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the anhydrous solvent (e.g., toluene).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: Nickel-Catalyzed Amination
-
In a glovebox, charge a vial with the nickel precursor (e.g., NiCl₂(dme), 5 mol%), the ligand (e.g., an N-heterocyclic carbene (NHC) ligand, 10 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.).
-
Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the solvent (e.g., 2-MeTHF).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizing the Catalytic Cycles
Understanding the underlying mechanisms of these catalytic reactions is crucial for troubleshooting and optimization.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for nickel-catalyzed amination.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound will ultimately depend on the specific coupling partner and the desired reaction conditions. Palladium-based systems with bulky biarylphosphine ligands offer a robust and well-established starting point. Nickel catalysis presents a more cost-effective and potentially more reactive alternative, especially for less reactive coupling partners. While traditional copper-catalyzed methods may require harsher conditions, modern advancements offer milder alternatives that could provide complementary reactivity.
For drug development professionals and researchers, a systematic screening of catalysts, ligands, bases, and solvents will be essential to identify the optimal conditions for their specific application. The protocols and comparative data presented in this guide, derived from closely related systems, provide a solid foundation for initiating such investigations. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
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Electrochemically Enabled, Nickel-Catalyzed Amination. ACS Catalysis. [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
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Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Nickel-Catalyzed Aminocarbonylation of Aryl Halides. Synlett. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Science. [Link]
-
Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. ResearchGate. [Link]
-
Ligand- and base-free copper(II)-catalyzed C-N bond formation: cross-coupling reactions of organoboron compounds with aliphatic amines and anilines. Organic Letters. [Link]
-
Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]
-
Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. RSC Advances. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Copper-Catalyzed Difluoroalkylation Reaction. Molecules. [Link]
-
Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. Tetrahedron Letters. [Link]
-
Copper‐Catalyzed Electrophilic Amination of Functionalized Diarylzinc Reagents. Angewandte Chemie International Edition. [Link]
-
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois Urbana-Champaign. [Link]
-
Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv. [Link]
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Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. [Link]
-
This compound. Amazon AWS. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData. [Link]
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Comparative Stability Analysis of Ethyl 4-amino-2,6-difluorobenzoate and Its Structural Analogs
A Technical Guide for Drug Development Professionals
Abstract
This guide provides a comprehensive comparative stability analysis of Ethyl 4-amino-2,6-difluorobenzoate and its structural analogs, which are crucial intermediates in the pharmaceutical industry. Understanding the inherent stability of these molecules under various stress conditions is paramount for developing robust drug formulations and ensuring product efficacy and safety. This document outlines the key degradation pathways, provides a detailed experimental protocol for a forced degradation study, and presents a comparative analysis of the stability profiles based on structural differences. The insights provided herein are intended to guide researchers and scientists in making informed decisions during drug development.
Introduction
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] this compound and its analogs are key building blocks in the synthesis of numerous pharmaceuticals. The presence of the amino group, the ester functional group, and the fluorine substituents on the aromatic ring all contribute to the molecule's reactivity and, consequently, its stability.[2]
Forced degradation studies are an essential component of the drug development process, providing critical insights into the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis to identify potential degradation products and elucidate degradation pathways.[5][6] This information is vital for the development of stable formulations, the selection of appropriate packaging, and the establishment of storage conditions and shelf life.[3]
This guide will focus on a comparative analysis of the stability of this compound against its key structural analogs:
-
Ethyl 4-aminobenzoate (Benzocaine): The non-fluorinated parent compound.
-
Ethyl 4-amino-2-fluorobenzoate: A mono-fluorinated analog.
-
Ethyl 4-amino-3,5-difluorobenzoate: A difluorinated isomer.
-
4-Fluoroaniline: A simpler analog lacking the ethyl ester group.[7]
By comparing the stability of these molecules, we can delineate the specific contributions of the number and position of fluorine substituents and the ester group to the overall stability profile.
Structural and Chemical Considerations for Stability
The stability of these aminobenzoate esters is primarily influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms and ethyl ester group.
Hydrolytic Stability
The ester linkage in these molecules is susceptible to both acid and base-catalyzed hydrolysis.[8]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid, yielding the corresponding carboxylic acid and ethanol.[8]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction with a base (e.g., NaOH) that produces a carboxylate salt and an alcohol.[8]
The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, it is anticipated that the fluorinated analogs will exhibit faster hydrolysis rates compared to the non-fluorinated Benzocaine. The position of the fluorine atoms relative to the ester group will also play a role in the extent of this electronic influence.
Oxidative Stability
The primary site of oxidation in these molecules is the amino group.[9][10] Aromatic amines can be oxidized to form various products, including nitroso, nitro, and polymeric species.[2] The electron density on the nitrogen atom is a key determinant of its susceptibility to oxidation.
The electron-withdrawing fluorine atoms decrease the electron density on the aromatic ring and, consequently, on the amino group. This reduction in electron density is expected to make the amino group less susceptible to oxidation. Therefore, the fluorinated analogs are predicted to have greater oxidative stability than Ethyl 4-aminobenzoate. The difluorinated compounds should exhibit the highest resistance to oxidation.
Photostability
Aromatic compounds, particularly those with amino substituents, can be susceptible to degradation upon exposure to light.[3] The absorption of UV radiation can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation and polymerization. The presence of fluorine atoms can influence the photostability of aromatic compounds.[11][12] While the specific effects can be complex, fluorination can sometimes enhance photostability. A thorough photostability study is necessary to determine the specific impact on these analogs.
Thermal Stability
Thermal degradation can occur at elevated temperatures, leading to decomposition of the molecule.[13] For aminobenzoic acid derivatives, decarboxylation can be a potential degradation pathway at high temperatures.[13] The overall thermal stability will be influenced by the strength of the chemical bonds within the molecule and its crystalline structure.
Experimental Protocol: A Comparative Forced Degradation Study
This section outlines a detailed, step-by-step methodology for conducting a comparative forced degradation study on this compound and its analogs.
Materials and Equipment
-
Test Compounds:
-
This compound
-
Ethyl 4-aminobenzoate
-
Ethyl 4-amino-2-fluorobenzoate
-
Ethyl 4-amino-3,5-difluorobenzoate
-
4-Fluoroaniline
-
-
Reagents:
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for the comparative forced degradation study.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of each analog in methanol to prepare individual stock solutions of a specified concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: To a known volume of each stock solution, add an equal volume of 0.1 N HCl. Incubate the solutions at 60°C. Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To a known volume of each stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 N HCl at the specified time points.
-
Oxidative Degradation: To a known volume of each stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solutions at room temperature and protected from light. Withdraw aliquots at specified time points.
-
Thermal Degradation: Place a known amount of each solid compound in a thermostatically controlled oven at 80°C. At specified time intervals, withdraw samples, dissolve them in methanol, and analyze by HPLC.
-
Photolytic Degradation: Expose solid samples and solutions of each compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark under the same temperature conditions.
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
-
A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution.
-
Use a UV detector set at a wavelength that provides a good response for all parent compounds and their degradation products.
-
Inject the prepared samples and analyze the chromatograms.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each compound under each stress condition at each time point.
-
Identify and quantify the major degradation products.
-
Compare the degradation rates and profiles of all the analogs.
-
Expected Results and Comparative Discussion
The results of the forced degradation study are expected to reveal significant differences in the stability of the tested analogs.
Data Presentation
The quantitative data should be summarized in tables for easy comparison.
Table 1: Percentage Degradation under Acidic Hydrolysis (0.1 N HCl, 60°C)
| Compound | 2 hours | 8 hours | 24 hours |
| This compound | |||
| Ethyl 4-aminobenzoate | |||
| Ethyl 4-amino-2-fluorobenzoate | |||
| Ethyl 4-amino-3,5-difluorobenzoate |
Table 2: Percentage Degradation under Basic Hydrolysis (0.1 N NaOH, 60°C)
| Compound | 30 mins | 1 hour | 4 hours |
| This compound | |||
| Ethyl 4-aminobenzoate | |||
| Ethyl 4-amino-2-fluorobenzoate | |||
| Ethyl 4-amino-3,5-difluorobenzoate |
Table 3: Percentage Degradation under Oxidative Stress (3% H₂O₂, RT)
| Compound | 4 hours | 12 hours | 24 hours |
| This compound | |||
| Ethyl 4-aminobenzoate | |||
| Ethyl 4-amino-2-fluorobenzoate | |||
| Ethyl 4-amino-3,5-difluorobenzoate | |||
| 4-Fluoroaniline |
Discussion of Expected Stability Trends
-
Hydrolysis: It is hypothesized that the rate of hydrolysis will increase with the number of fluorine substituents due to their electron-withdrawing nature. Thus, the expected order of hydrolytic lability would be: this compound > Ethyl 4-amino-3,5-difluorobenzoate > Ethyl 4-amino-2-fluorobenzoate > Ethyl 4-aminobenzoate. The position of the fluorine atoms will also be a factor, with fluorine atoms ortho to the ester group potentially having a more pronounced effect.
-
Oxidation: The opposite trend is expected for oxidative stability. The electron-withdrawing fluorine atoms will decrease the electron density on the amino group, making it less susceptible to oxidation. The expected order of oxidative stability would be: this compound > Ethyl 4-amino-3,5-difluorobenzoate > Ethyl 4-amino-2-fluorobenzoate > Ethyl 4-aminobenzoate. 4-Fluoroaniline's stability will provide a baseline for the aniline core without the influence of the ester group.
-
Photostability: The photostability results will be crucial in determining the impact of fluorination on light-induced degradation. It is possible that the fluorinated analogs will exhibit enhanced photostability.[11]
-
Thermal Stability: The thermal stability of the compounds will likely be high, but any observed degradation will provide insights into their solid-state stability under elevated temperatures.
Conclusion
This guide provides a framework for a comprehensive comparative stability study of this compound and its analogs. The experimental protocol outlined, along with the theoretical considerations, will enable researchers to systematically evaluate the intrinsic stability of these important pharmaceutical intermediates. The findings from such a study are invaluable for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the overall quality and safety of the final drug product. A thorough understanding of the degradation pathways and the influence of molecular structure on stability is a cornerstone of modern drug development.
References
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- (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC - NIH.
- (2017, November 16). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH.
- (n.d.). Thermal Studies on Some Substituted Aminobenzoic Acids. ResearchGate.
- (2014, February 26). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube.
- (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org.
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- Klausen, J., Haderlein, S. B., & Schwarzenbach, R. P. (n.d.). Oxidation of Substituted Anilines by Aqueous MnO2. American Chemical Society.
- (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing).
- (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.
- (n.d.). Fluoroaniline Series. Sparrow Chemical.
- (2016, December 14). Forced Degradation Studies. MedCrave online.
- (2026, January 13). 4-Fluoroaniline. ChemicalBook.
- (n.d.). ANALYTICAL METHODS.
- (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.
- (n.d.). Prodrugs and hydrolysis of esters. ResearchGate.
- (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- (n.d.). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic.
- (n.d.). Catalyst‐free fluorination of aniline derivatives. ResearchGate.
- (n.d.). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. ResearchGate.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate.
- (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central.
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- (n.d.). 4-Fluoroaniline 99%. Sigma-Aldrich.
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- (n.d.). Ethyl 4-Amino-2-fluorobenzoate (CAS NO : 73791-06-0). Scimplify.
- (2014, March 10). Para-Aminobenzoic Acid (PABA) Synthase Enhances Thermotolerance of Mushroom Agaricus bisporus. PMC - PubMed Central.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 4-amino-2,6-difluorobenzoate
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Ethyl 4-amino-2,6-difluorobenzoate, a fluorinated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its unique structural motifs necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that your research is not only groundbreaking but also fundamentally safe.
The following protocols and recommendations are synthesized from established safety principles for aromatic amines and fluorinated compounds, as well as specific hazard data for closely related analogs. The core principle of this guide is proactive risk mitigation, empowering you to make informed safety decisions at every step of your workflow.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound is a solid at room temperature. While a comprehensive toxicological profile for this specific molecule is not fully established, the available data for structurally similar compounds, such as Ethyl 4-aminobenzoate and other fluorinated aromatics, allows for a robust presumptive hazard assessment. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.
The key hazards to be aware of are:
-
Skin Irritation (H315): Aromatic amines can be irritants, causing redness, itching, and inflammation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation and potential damage.[1][2][3]
-
Respiratory Irritation (H335): Inhalation of the dust may lead to irritation of the respiratory tract.[1]
-
Potential for Skin Sensitization (H317): Repeated exposure to some aromatic amines can lead to an allergic skin reaction, which becomes evident upon subsequent contact.[2][3]
The presence of fluorine atoms can also influence the compound's reactivity and metabolic pathways, warranting a cautious approach. Therefore, the personal protective equipment (PPE) strategy outlined below is designed to create a reliable barrier against these potential hazards.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE for common laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile, double-gloved) | Fully buttoned lab coat | Recommended, especially for larger quantities or if dust is generated (See Section 4) |
| Preparing Solutions | Tightly fitting safety goggles with side-shields and a face shield | Chemical-resistant gloves (Nitrile, double-gloved) | Fully buttoned lab coat | Assess based on ventilation and potential for aerosolization (See Section 4) |
| Running Reactions/Workup | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile, double-gloved) | Fully buttoned lab coat | Assess based on ventilation and potential for aerosolization (See Section 4) |
Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is critically dependent on its correct use. Following a strict protocol for putting on (donning) and taking off (doffing) your equipment is vital to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
First Pair of Gloves: Don your first pair of nitrile gloves.
-
Second Pair of Gloves: Don a second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.
-
Eye Protection: Put on your safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Respiratory Protection (if required): Perform a fit check before entering the work area.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, avoiding contact with the outer, potentially contaminated surface.
-
Eye Protection: Remove your safety goggles or face shield by handling the strap or earpieces.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Respiratory Protection: A Decision-Making Workflow
While engineering controls like fume hoods are the primary defense against inhalation hazards, respiratory protection may be necessary in certain situations. The following workflow will help you determine the appropriate level of respiratory protection.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
